molecular formula C8H7ClO3 B3024619 3-Chloro-4-methoxysalicylaldehyde CAS No. 72482-15-6

3-Chloro-4-methoxysalicylaldehyde

Cat. No.: B3024619
CAS No.: 72482-15-6
M. Wt: 186.59 g/mol
InChI Key: REYOHTMEPVOOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) is a high-purity organic compound offered as an off-white to white solid, serving as a valuable building block in chemical synthesis and pharmaceutical research . This substituted salicylaldehyde features both aldehyde and phenolic ether functional groups, with a molecular formula of C8H7ClO3 and a molecular weight of 186.59 g/mol . The compound has a melting point range of 123 to 127 °C and a predicted boiling point of 275.1 °C at 760 Torr . As a key synthetic intermediate, this chemical is particularly useful for constructing complex molecular architectures. Its reactive aldehyde group enables condensation reactions for the synthesis of Schiff bases and other nitrogen-containing compounds, while the chlorine substituent offers a site for further functionalization via metal-catalyzed cross-coupling reactions . Related methoxysalicylaldehyde compounds demonstrate significant biological activity, including potent antifungal properties that disrupt cell wall and membrane integrity, as well as the ability to inhibit NF-κB activation, suggesting potential research applications in oncology and immunology . For optimal stability, this air-sensitive compound should be stored sealed in a dry environment under refrigeration (2-8°C) . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment, including gloves, eyeshields, and an N95 dust mask, when handling this material .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOHTMEPVOOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methoxysalicylaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxysalicylaldehyde (CAS No. 72482-15-6) is a substituted aromatic aldehyde possessing a unique combination of functional groups that make it a valuable intermediate in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. The presence of a hydroxyl group ortho to the aldehyde function, a chloro substituent, and a methoxy group on the benzene ring imparts a distinct reactivity profile and potential for diverse molecular interactions. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential applications, with a focus on leveraging its structural motifs for the design of novel therapeutic agents.

Molecular Structure and Identification

3-Chloro-4-methoxysalicylaldehyde, also known as 3-chloro-2-hydroxy-4-methoxybenzaldehyde, is a trifunctional aromatic compound. Its structure is characterized by a benzaldehyde core with hydroxyl, chloro, and methoxy substituents at positions 2, 3, and 4, respectively.

  • IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde

  • Synonyms: 3-Chloro-4-methoxysalicylaldehyde

  • CAS Number: 72482-15-6

  • Molecular Formula: C₈H₇ClO₃[1]

  • Molecular Weight: 186.59 g/mol [1]

  • InChI Key: REYOHTMEPVOOHY-UHFFFAOYSA-N

The spatial arrangement of the ortho-hydroxyl and aldehyde groups allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the compound's conformation, physical properties, and chemical reactivity.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, key properties can be compiled from supplier information and predictive models.

Table 1: Physicochemical Properties of 3-Chloro-4-methoxysalicylaldehyde

PropertyValueSource
Physical Form Solid
Molecular Weight 186.59 g/mol [1]
Boiling Point 275.1 ± 35.0 °CPredicted[1]
Purity >97%[2]
Spectroscopic Data (Predicted)

Predictive spectroscopic analysis is a valuable tool in the absence of published experimental spectra. The following are expected characteristics:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around 9.8-10.5 ppm), the phenolic hydroxyl proton (a broad singlet with a variable chemical shift, often >10 ppm), two aromatic protons (doublets in the range of 6.5-7.8 ppm), and a singlet for the methoxy group protons (around 3.9-4.1 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR would feature a signal for the carbonyl carbon of the aldehyde (190-196 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (around 56 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch for the hydrogen-bonded phenol (around 3200 cm⁻¹), a C=O stretch for the aldehyde (1650-1680 cm⁻¹), C-O stretches for the ether and phenol, and C-Cl stretching frequencies.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 186 and a characteristic M+2 peak at m/z 188 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Proposed Synthesis Protocol: Ortho-Formylation of 2-Chloro-3-methoxyphenol

The proposed starting material, 2-chloro-3-methoxyphenol, is a logical precursor. The synthesis would proceed as follows:

Caption: Proposed workflow for the synthesis of 3-Chloro-4-methoxysalicylaldehyde.

Detailed Step-by-Step Methodology

Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

  • Reaction Setup: To a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride (1.1 equivalents) and paraformaldehyde (3 equivalents).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe, followed by the dropwise addition of triethylamine (2 equivalents). Stir the resulting suspension for 10 minutes at room temperature.

  • Substrate Addition: Add 2-chloro-3-methoxyphenol (1 equivalent) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 75°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add diethyl ether and wash the organic phase successively with 1N HCl and brine.[3] Care should be taken as gas evolution may occur during the acid wash.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield pure 3-Chloro-4-methoxysalicylaldehyde.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Chloro-4-methoxysalicylaldehyde is governed by its three key functional groups: the aldehyde, the phenolic hydroxyl, and the chloro and methoxy substituents on the aromatic ring.

The Salicylaldehyde Moiety

The ortho-hydroxyl group is a defining feature. It acts as a powerful directing group and modulates the reactivity of the aldehyde.

  • Schiff Base Formation: The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental to the synthesis of numerous ligands for coordination chemistry and biologically active molecules.[4]

  • Knoevenagel Condensation: The aldehyde can react with active methylene compounds in the presence of a base.

  • Chelation: The ortho-hydroxyaldehyde arrangement is a classic bidentate ligand motif, capable of forming stable complexes with a wide range of metal ions.

Influence of Ring Substituents

The chloro and methoxy groups exert significant electronic effects on the aromatic ring, which in turn influences the reactivity of the aldehyde and phenol.

  • Chloro Group: As an electron-withdrawing group (via induction) and a deactivating, ortho-para director (via resonance), the chlorine atom at position 3 increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack at the aldehyde.

  • Methoxy Group: The methoxy group at position 4 is a strong electron-donating group through resonance. This effect increases the electron density of the aromatic ring and can influence the acidity of the phenolic proton and the nucleophilicity of the ring itself in electrophilic aromatic substitution reactions.

G cluster_reactivity Key Reactions cluster_reagents Reagents A 3-Chloro-4-methoxysalicylaldehyde B Schiff Base A->B C Metal Complex A->C D Knoevenagel Adduct A->D R1 Primary Amine (R-NH₂) R1->B R2 Metal Ion (Mⁿ⁺) R2->C R3 Active Methylene Compound R3->D

Caption: Reactivity pathways of 3-Chloro-4-methoxysalicylaldehyde.

Applications in Research and Drug Development

Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry. The chloro and methoxy groups are frequently employed by drug discovery professionals to modulate the pharmacological and pharmacokinetic properties of lead compounds.[5][6]

  • Modulation of Physicochemical Properties: The chloro group generally increases lipophilicity, which can enhance membrane permeability. The methoxy group can participate in hydrogen bonding and also impacts lipophilicity and metabolic stability.[7][8]

  • Ligand-Protein Interactions: Both chloro and methoxy groups can engage in specific, beneficial interactions within protein binding pockets. Chlorine can form halogen bonds, while the methoxy group's oxygen can act as a hydrogen bond acceptor.[7][8] This dual electrostatic nature makes them valuable for probing binding sites to optimize potency.[7]

  • Antimicrobial and Antifungal Agents: Salicylaldehyde derivatives and their corresponding Schiff bases have been widely investigated for their antimicrobial and antifungal activities.

  • Anticancer Therapeutics: The ability to form metal complexes has led to the development of salicylaldehyde-based compounds as potential anticancer agents, which can interact with DNA or key cellular enzymes.

  • Fluorescent Probes: The salicylaldehyde structure is a component of various fluorescent sensors for detecting specific metal ions or biomolecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-4-methoxysalicylaldehyde is not widely available, hazard information can be inferred from supplier data and the known profiles of similar substituted salicylaldehydes.[8][9]

  • GHS Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases. Keep container tightly sealed.

Conclusion

3-Chloro-4-methoxysalicylaldehyde represents a versatile and synthetically accessible building block for chemical research and drug discovery. Its unique combination of an ortho-hydroxyaldehyde moiety with strategically placed chloro and methoxy substituents provides a platform for generating diverse molecular architectures with tunable electronic and steric properties. The insights into its reactivity and the established importance of its functional groups in medicinal chemistry underscore its potential for the development of novel ligands, probes, and therapeutic candidates. Further experimental investigation into the properties and biological activities of this compound and its derivatives is warranted.

References

  • Current time information in Sharp County, US. Google Search.
  • 3-Chloro-4-methoxysalicylaldehyde manufacturers and suppliers. LookChem. [Link]

  • 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619. PubChem. [Link]

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

  • Safety Data Sheet: Salicylaldehyde. Carl ROTH. [Link]

  • 72482-15-6|3-氯-4-甲氧基水杨醛|3-Chloro-4-methoxysalicylaldehyde. BIOFOUNT. [Link]

  • Salicylaldehyde | C7H6O2 | CID 6998. PubChem. [Link]

  • Salicylaldehyde - SAFETY DATA SHEET. PENTA. [Link]

  • ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

  • 72482-15-6,3-Chloro-4-methoxysalicylaldehyde. AccelaChem. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-4-methoxysalicylaldehyde: A Niche Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Sparsely Documented yet Potentially Valuable Reagent

3-Chloro-4-methoxysalicylaldehyde, identified by the CAS number 72482-15-6 , is a substituted aromatic aldehyde belonging to the salicylaldehyde family. Its structure is characterized by a benzaldehyde core functionalized with a hydroxyl group at position 2, a chloro group at position 3, and a methoxy group at position 4. This specific arrangement of electron-withdrawing (chloro) and electron-donating (hydroxyl, methoxy) groups on the aromatic ring imparts a unique electronic and steric profile, suggesting its potential as a valuable, albeit niche, intermediate in medicinal chemistry and materials science.

Despite its well-defined structure, 3-Chloro-4-methoxysalicylaldehyde remains a compound with limited documentation in peer-reviewed literature and public chemical databases. This guide, therefore, adopts a senior application scientist's perspective: leveraging established chemical principles and data from closely related structural isomers to provide a robust, predictive, and practical overview for researchers. We will explore its core properties, propose a logical synthetic pathway, discuss its expected reactivity, and contextualize its potential applications by examining its chemical neighbors.

Chemical Identity and Properties

A clear definition of the molecule's fundamental properties is the cornerstone of its application. While experimental data for this specific compound is scarce, we can consolidate its key identifiers.

PropertyValueSource
CAS Number 72482-15-6[1]
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
IUPAC Name 3-Chloro-2-hydroxy-4-methoxybenzaldehydeN/A
Synonyms 3-Chlorosalicylaldehyde, 4-methoxy-N/A
Structural Diagram

Caption: 2D Structure of 3-Chloro-4-methoxysalicylaldehyde.

Proposed Synthesis Pathway: A Logic-Based Approach

The absence of a documented synthesis for 3-Chloro-4-methoxysalicylaldehyde necessitates a predictive approach based on established organic chemistry principles. A highly plausible route involves the electrophilic chlorination of a readily available precursor, 2-hydroxy-4-methoxybenzaldehyde (also known as 4-methoxysalicylaldehyde, CAS 673-22-3).

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. In 2-hydroxy-4-methoxybenzaldehyde, the positions ortho and para to these groups are C3, C5, and C6. The C6 position is sterically hindered by the adjacent aldehyde group. The C3 and C5 positions are both activated. Directing the incoming electrophile (Cl⁺) preferentially to the C3 position over the C5 position can be challenging, but is often achievable. A similar synthesis has been documented for the 5-chloro isomer using N-chlorosuccinimide (NCS).[2]

Workflow: Proposed Synthesis of 3-Chloro-4-methoxysalicylaldehyde

G start Start: 2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3) dissolve Dissolve in an inert aprotic solvent (e.g., Dichloromethane, Acetonitrile) start->dissolve cool Cool reaction mixture in an ice bath (0-5 °C) dissolve->cool add_ncs Add chlorinating agent (e.g., N-Chlorosuccinimide - NCS) portion-wise cool->add_ncs stir Stir at room temperature (Monitor by TLC/LC-MS) add_ncs->stir workup Aqueous Workup: 1. Wash with NaHCO₃ solution 2. Wash with brine stir->workup dry Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) concentrate->purify end End: 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) purify->end

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and improve regioselectivity.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C. The use of NCS is a common and effective method for mild chlorination of activated aromatic rings.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching & Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude residue via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired 3-chloro product from the 5-chloro isomer and other impurities.

Reactivity and Potential Applications in Drug Discovery

The true value of a building block lies in its reactivity. The functional groups of 3-Chloro-4-methoxysalicylaldehyde—aldehyde, phenol, and aryl chloride—offer multiple handles for synthetic transformations.

  • The Aldehyde Group: This is the primary site for reactions such as reductive amination (to form substituted amines), Wittig reactions (to form alkenes), and condensations with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These are foundational reactions in the synthesis of heterocyclic scaffolds common in drug molecules.[3]

  • The Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis, allowing for the introduction of diverse side chains. It also facilitates O-acylation.

  • The Aryl Halide: The chloro group is relatively unreactive towards nucleophilic aromatic substitution but can be activated under specific conditions or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex bi-aryl structures.

Given these reactive sites, 3-Chloro-4-methoxysalicylaldehyde is a prime candidate for constructing libraries of compounds for screening. Its close relatives have demonstrated utility. For instance, salicylanilides, derived from salicylaldehydes, are known to possess a wide range of biological activities, including anthelmintic and anticancer properties. Furthermore, substituted benzaldehydes are key intermediates in the synthesis of compounds with anti-inflammatory and antimicrobial properties.[4]

Safety and Handling: A Predictive Assessment

No specific safety data sheet (SDS) for 3-Chloro-4-methoxysalicylaldehyde is publicly available in detail. However, based on its structural analogue, 3-Chloro-4-methoxybenzaldehyde (CAS 4903-09-7) , the following hazards should be anticipated[5][6]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions are therefore mandatory:

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[8]

Conclusion and Future Outlook

3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) represents a molecular scaffold with significant untapped potential. While direct experimental data remains elusive, a thorough analysis of fundamental chemical principles and the behavior of its close isomers provides a strong foundation for its synthesis and application. This guide offers researchers a predictive, yet scientifically grounded, framework to begin working with this compound. Its multifunctional nature makes it an attractive starting point for the synthesis of novel, complex molecules, particularly in the realm of drug discovery and materials science. As more researchers utilize such niche building blocks, the collective knowledge base will undoubtedly expand, revealing the full scope of their utility.

References

A complete list of all sources cited has been consolidated below.

  • This reference is not cited in the text.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. Retrieved January 30, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-2-hydroxy-4-methoxybenzaldehyde. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Angene Chemical. (n.d.). Safety Data Sheet - 3-Chloro-4-methoxysalicylaldehyde. Retrieved January 30, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed examination of the physical properties of 3-Chloro-4-methoxysalicylaldehyde, systematically identified by its IUPAC name, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. This document is intended to serve as a crucial resource for professionals in research and drug development, offering meticulously compiled data and procedural insights. The guide covers fundamental physicochemical characteristics, including molecular structure, melting and boiling points, and solubility profiles. Furthermore, it delves into the spectroscopic signatures that define this compound, providing both established data and predictive analysis for NMR, IR, and Mass Spectrometry. Each section is supported by detailed experimental protocols, ensuring that the presented information is not only theoretical but also practically applicable in a laboratory setting. The synthesis of this information is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Chemical Identity and Core Properties

3-Chloro-4-methoxysalicylaldehyde, systematically named 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, is a substituted aromatic aldehyde. Its structure, featuring a hydroxyl group ortho to the aldehyde, categorizes it as a salicylaldehyde derivative. The presence of a chlorine atom and a methoxy group on the benzene ring significantly influences its physical and chemical properties, making it a compound of interest in various synthetic pathways.

The fundamental identifiers and properties of this compound are summarized below:

PropertyValueSource(s)
IUPAC Name 2-Chloro-3-hydroxy-4-methoxybenzaldehyde[1]
Synonyms 3-Chloro-4-methoxysalicylaldehyde, 2-Chloroisovanillin, 2-Chloro-3-hydroxy-p-anisaldehyde
CAS Number 37687-57-3[2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol
Appearance White to off-white solid[2]

Thermodynamic Properties

The thermodynamic properties of a compound, such as its melting and boiling points, are critical indicators of its purity and are fundamental to designing experimental and industrial processes.

Melting Point

The melting point of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is consistently reported in the range of 203-208 °C [2]. A sharp melting point range is indicative of high purity. The relatively high melting point can be attributed to the planar aromatic structure and intermolecular hydrogen bonding facilitated by the hydroxyl and carbonyl groups, as well as dipole-dipole interactions from the carbon-chlorine bond.

Boiling Point

The predicted boiling point of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is approximately 291.3 ± 35.0 °C [2]. It is important to note that this is a computed value and experimental determination may vary. The high boiling point is consistent with the presence of strong intermolecular forces.

G cluster_thermo Thermodynamic Properties cluster_forces Intermolecular Forces Melting Point Melting Point Boiling Point Boiling Point Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Melting Point Increases Hydrogen Bonding->Boiling Point Increases Dipole-Dipole Dipole-Dipole Dipole-Dipole->Melting Point Increases Dipole-Dipole->Boiling Point Increases Van der Waals Van der Waals Van der Waals->Melting Point Increases Van der Waals->Boiling Point Increases

Caption: Intermolecular forces influencing thermodynamic properties.

Solubility Profile

While specific quantitative solubility data in a range of solvents is not extensively published, a qualitative understanding can be derived from its synthesis and structural characteristics. The compound is reported to be recrystallized from acetonitrile, indicating good solubility in this polar aprotic solvent[2].

Based on its structure, which contains both polar (hydroxyl, aldehyde, methoxy) and non-polar (aromatic ring, chlorine) moieties, its solubility can be predicted as follows:

  • Polar Protic Solvents (e.g., water, ethanol): Limited solubility in water is expected due to the significant non-polar surface area of the benzene ring. Solubility is likely to be higher in alcohols like ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): Good solubility is anticipated due to the compound's polarity.

  • Non-polar Solvents (e.g., hexane, toluene): Poor solubility is expected.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, the following proton signals have been reported (90 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.94Singlet3HMethoxy group (-OCH₃)
7.10Doublet1HAromatic proton
7.42Doublet1HAromatic proton
9.84Singlet1HAldehyde proton (-CHO)
10.16Singlet1HHydroxyl proton (-OH)

Source:[2]

The downfield shift of the aldehyde proton (δ 9.84) is characteristic, as is the presence of a distinct signal for the phenolic hydroxyl group (δ 10.16). The two doublets in the aromatic region are consistent with two adjacent aromatic protons.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration
~3400-3200O-H (hydroxyl)Stretching (broad due to hydrogen bonding)
~3100-3000C-H (aromatic)Stretching
~2900-2800C-H (aldehyde)Stretching (often appears as a pair of weak bands)
~1680-1650C=O (aldehyde)Stretching (lowered by conjugation and hydrogen bonding)
~1600, ~1470C=C (aromatic)Stretching
~1270-1200C-O (aryl ether)Asymmetric stretching
~1050-1000C-O (aryl ether)Symmetric stretching
~800-600C-ClStretching
Mass Spectrometry (MS)

In the absence of a published mass spectrum, the expected fragmentation pattern under electron ionization (EI) can be predicted. The molecular ion peak ([M]⁺) would be expected at m/z 186, with an [M+2]⁺ peak of approximately one-third the intensity, which is characteristic of a monochlorinated compound.

Key fragmentation pathways would likely include:

  • Loss of a chlorine radical (•Cl) to give a fragment at m/z 151.

  • Loss of a formyl radical (•CHO) to give a fragment at m/z 157.

  • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 171.

G M+ (m/z 186) M+ (m/z 186) m/z 151 m/z 151 M+ (m/z 186)->m/z 151 - Cl m/z 157 m/z 157 M+ (m/z 186)->m/z 157 - CHO m/z 171 m/z 171 M+ (m/z 186)->m/z 171 - CH3

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following section outlines standardized, self-validating protocols for the determination of the key physical properties discussed in this guide.

Melting Point Determination (Capillary Method)

Rationale: This method provides a sharp, reproducible melting range for a pure crystalline solid, serving as a primary indicator of purity.

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline 2-Chloro-3-hydroxy-4-methoxybenzaldehyde.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to approximately 20 °C below the expected melting point (around 180 °C).

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: Report the melting point as the range T₁ - T₂. For a pure sample, this range should be narrow (≤ 2 °C).

¹H NMR Spectroscopy

Rationale: To confirm the chemical structure by analyzing the chemical shift, integration, and multiplicity of proton signals.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition:

    • Transfer the solution to a clean, dry NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Data Processing:

    • Reference the spectrum to the TMS signal.

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 2-Chloro-3-hydroxy-4-methoxybenzaldehyde onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the O-H, C-H (aromatic and aldehyde), C=O, C=C, C-O, and C-Cl functional groups.

G Start Start Sample Preparation Sample Preparation Start->Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide has provided a comprehensive overview of the physical properties of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. The compiled data on its chemical identity, thermodynamic properties, solubility, and spectroscopic characteristics, supported by detailed experimental protocols, offers a robust resource for scientists and researchers. The information presented herein is essential for the effective handling, characterization, and utilization of this compound in synthetic chemistry and drug development endeavors.

References

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Chemical Properties of 2-Chloroethanol (CAS 107-07-3). (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]

  • Isovanillin | C8H8O3 | CID 12127. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 2-Chloroanisole | C7H7ClO | CID 13011. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 2-Chloroquinoline | C9H6ClN | CID 11928. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 2-Chloroisoquinoline | C9H8ClN | CID 21989390. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • 2-Chloroquinoxaline | C8H5ClN2 | CID 238938. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 4-Hydroxy-3-methoxybenzaldehyde. (n.d.). mVOC 4.0. Retrieved January 30, 2026, from [Link]

  • 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | CAS. (n.d.). Matrix Fine Chemicals. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-4-methoxysalicylaldehyde (CAS: 72482-15-6), a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including Bcl6 inhibitors and chloroporphyrins.

The following content is structured to support structural elucidation, purity assessment, and synthetic validation.

Executive Summary & Compound Identity

3-Chloro-4-methoxysalicylaldehyde is a tri-substituted benzene derivative characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl. This interaction significantly influences its spectroscopic signature, particularly in NMR and IR analyses.

  • IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde[1][2]

  • CAS Number: 72482-15-6[1][3][4]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 186.59 g/mol [1][3]

  • Appearance: Pale yellow solid[5][6]

  • Solubility: Soluble in DMSO, DMF, chloroform, and ethyl acetate; sparingly soluble in water.

Structural Logic

The molecule consists of a salicylaldehyde core (2-hydroxybenzaldehyde) substituted with a chlorine atom at the C3 position and a methoxy group at the C4 position.[2][3][4]

  • C1: Aldehyde (-CHO)

  • C2: Hydroxyl (-OH)[3]

  • C3: Chlorine (-Cl)

  • C4: Methoxy (-OCH

    
    )
    
  • C5/C6: Aromatic Protons

Spectroscopic Data Analysis[9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the primary tool for distinguishing this isomer from its regioisomers (e.g., 5-chloro-4-methoxysalicylaldehyde).


H NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.50 – 12.00 Singlet (br)1H-OH (C2)Highly deshielded due to intramolecular H-bond with C=O. Exchangeable with D

O.
10.05 Singlet1H-CHO (C1)Characteristic aldehyde proton.
7.75 – 7.85 Doublet (

Hz)
1HAr-H (C6)Ortho to aldehyde (deshielded). Shows ortho-coupling to H5.
6.80 – 6.95 Doublet (

Hz)
1HAr-H (C5)Ortho to methoxy (shielded). Shows ortho-coupling to H6.
3.92 Singlet3H-OCH

(C4)
Methoxy group.

Critical Diagnostic: The presence of two doublets in the aromatic region (


 Hz) confirms the protons are adjacent (C5 and C6). In contrast, the 5-chloro isomer displays two singlets  (para-protons).

C NMR (100 MHz, DMSO-

)
  • Carbonyl (C=O):

    
     188.0 – 190.0 ppm
    
  • Aromatic C-OH (C2):

    
     158.0 – 160.0 ppm (Deshielded)
    
  • Aromatic C-OMe (C4):

    
     160.0 – 162.0 ppm
    
  • Aromatic C-Cl (C3):

    
     112.0 – 115.0 ppm (Upfield due to steric crowding/shielding)
    
  • Methoxy (-OCH

    
    ): 
    
    
    
    56.0 – 57.0 ppm
B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the effects of the intramolecular hydrogen bond.

Frequency (cm

)
Vibration ModeNotes
3100 – 3400 O-H StretchBroad, weak band. Shifted to lower frequency due to chelation with C=O.
1640 – 1660 C=O StretchShifted to lower frequency (red shift) compared to non-H-bonded aldehydes (~1700 cm

).
1200 – 1250 C-O StretchAryl alkyl ether (methoxy group).
700 – 800 C-Cl StretchCharacteristic halo-arene fingerprint.
C. Mass Spectrometry (MS)[10]
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (

    
    ):  186.0 (100%) and 188.0 (32%)
    
    • Isotope Pattern: The distinct 3:1 ratio of

      
       : 
      
      
      
      confirms the presence of a single Chlorine atom.
  • Fragmentation (EI):

    • 
       186 
      
      
      
      157 (
      
      
      - CHO): Loss of formyl radical.
    • 
       186 
      
      
      
      171 (
      
      
      - CH
      
      
      ): Loss of methyl radical from methoxy group.

Synthesis & Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the critical QC checkpoints.

G Start Precursor: 2-Chloro-3-methoxyphenol Rxn Formylation (Duff Rxn / Vilsmeier-Haack) Start->Rxn + Paraformaldehyde + MgCl2 / Et3N Crude Crude Product (Mixture of Isomers) Rxn->Crude Purify Purification (Recrystallization/Column) Crude->Purify Final Target: 3-Chloro-4-methoxysalicylaldehyde Purify->Final QC_NMR QC: 1H NMR (Check for Doublets) Final->QC_NMR QC_MS QC: MS (Isotope 3:1) Final->QC_MS QC_NMR->Final Valid QC_MS->Final Valid

Caption: Synthesis and Validation Workflow. Critical QC steps involve confirming regiochemistry via NMR coupling constants.

Experimental Validation Protocols

Protocol 1: Rapid Purity Check via H NMR

Objective: Differentiate the 3-chloro isomer from the 5-chloro impurity.

  • Sample Prep: Dissolve ~5 mg of the solid in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run a standard proton scan (16 scans).

  • Analysis: Zoom into the aromatic region (6.5 – 8.0 ppm).

    • Pass: Two doublets (

      
       Hz).
      
    • Fail (Wrong Isomer): Two singlets.

    • Fail (Impurity): Presence of extra peaks at ~10.2 ppm (dialdehyde side products).

Protocol 2: LC-MS Identification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

    
     95%).
    
  • Detection: UV at 254 nm and 280 nm; ESI Positive Mode.

  • Criteria: Single peak at retention time corresponding to LogP ~1.87. Mass spectrum must show 186/188 cluster.

References

  • World Intellectual Property Organization (WIPO). (2019). Tricyclic inhibitors of the Bcl6 BTB domain protein-protein interaction and uses thereof. Patent WO2019119145A1.

    • Source for synthesis precursor and confirmation of the 3-chloro-2-hydroxy-4-methoxybenzaldehyde structure.
  • World Intellectual Property Organization (WIPO). (2015). Isoindoline-1-one derivatives as cholinergic muscarinic M1 receptor positive allosteric modulator. Patent WO2015163485A1.

    • Reference for the synthesis conditions involving chlorination and formyl
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136166743 (3-Chloro-2-hydroxy-4-methoxybenzaldehyde).

    • General physical property verific

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-4-methoxysalicylaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of spectral interpretation, the underlying chemical principles, and a field-proven experimental protocol for acquiring high-fidelity ¹³C NMR data.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern analytical chemistry, ¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. Its power lies in its ability to probe the carbon backbone of a molecule, providing a distinct signal for each chemically non-equivalent carbon atom. This direct observation of the molecular framework is indispensable in pharmaceutical research and development, where precise structural confirmation is paramount for understanding biological activity, ensuring patentability, and meeting stringent regulatory standards. For a molecule such as 3-Chloro-4-methoxysalicylaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry, a thorough understanding of its ¹³C NMR spectrum is fundamental to its characterization.

This guide will deconstruct the ¹³C NMR spectrum of 3-Chloro-4-methoxysalicylaldehyde, offering a rationale for the chemical shift of each carbon atom. This analysis is grounded in the fundamental principles of NMR spectroscopy, including the influence of electronic effects imparted by the chloro, methoxy, hydroxyl, and aldehyde functional groups.

Predicted ¹³C NMR Spectrum of 3-Chloro-4-methoxysalicylaldehyde

Molecular Structure and Carbon Numbering:

G substituent Substituent inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance net_effect Net Effect on Electron Density inductive->net_effect resonance->net_effect shift ¹³C Chemical Shift net_effect->shift

Logical flow of how substituent effects influence ¹³C NMR chemical shifts.

  • Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance. This effect deshields the attached carbon (C1) and the ortho (C6) and para (C4) positions.

  • Hydroxyl Group (-OH): The oxygen atom is electronegative, exerting an electron-withdrawing inductive effect. However, the lone pairs on the oxygen participate in resonance, donating electron density to the ring, which is a stronger effect. This leads to a net shielding, particularly at the ortho (C1, C3) and para (C5) positions relative to C2.

  • Chloro Group (-Cl): Chlorine is more electronegative than carbon, resulting in an electron-withdrawing inductive effect that deshields nearby carbons. Conversely, the lone pairs on the chlorine atom can be delocalized into the aromatic ring via resonance, which has a shielding effect. For halogens, the inductive effect generally outweighs the resonance effect.

  • Methoxy Group (-OCH₃): Similar to the hydroxyl group, the methoxy group has an electron-withdrawing inductive effect and a strong electron-donating resonance effect due to the oxygen's lone pairs. The resonance effect dominates, leading to increased electron density and shielding at the ortho (C3, C5) and para (C1) positions relative to C4.

The observed (predicted) chemical shifts are a cumulative result of these competing and reinforcing electronic influences, leading to the distinct chemical shift for each carbon atom.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a robust methodology for acquiring a high-quality ¹³C NMR spectrum of 3-Chloro-4-methoxysalicylaldehyde. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample of 3-Chloro-4-methoxysalicylaldehyde is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77 ppm, which can serve as an internal reference. [1]* Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. Higher concentrations will reduce the acquisition time but may lead to line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹³C NMR, with its signal defined as 0.0 ppm. Add a small drop of TMS to the NMR tube.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Spectrometer Setup and Calibration:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

  • Pulse Width: Calibrate the 90° pulse width for ¹³C. A 30° pulse angle is typically used for quantitative experiments to ensure full relaxation between scans.

  • Acquisition Time (AT): Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the complete relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 0 to 220 ppm is appropriate to encompass all expected carbon signals.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

G start Start: Pure Analyte sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep nmr_tube Transfer to NMR Tube (Add TMS) sample_prep->nmr_tube spectrometer Place in Spectrometer nmr_tube->spectrometer lock_shim Locking and Shimming spectrometer->lock_shim acquisition Data Acquisition (Set Parameters, Run Scans) lock_shim->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis and Peak Assignment processing->analysis end End: Interpreted Spectrum analysis->end

Workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of 3-Chloro-4-methoxysalicylaldehyde offers a detailed fingerprint of its molecular structure. A thorough analysis of the predicted chemical shifts, guided by an understanding of the electronic effects of its functional groups, allows for the confident assignment of each carbon signal. The experimental protocol outlined in this guide provides a systematic and reliable approach for obtaining high-quality spectral data, which is a critical step in the rigorous characterization of novel compounds in the pharmaceutical and chemical research sectors. By integrating theoretical knowledge with practical application, researchers can fully leverage the power of ¹³C NMR spectroscopy for unambiguous structural verification.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • University of Oregon. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Fiveable. (n.d.). Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry of 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry characterization of 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6), a critical intermediate in the synthesis of bioactive scaffolds and pharmaceutical agents.

Executive Summary & Chemical Identity

3-Chloro-4-methoxysalicylaldehyde (also known as 3-chloro-2-hydroxy-4-methoxybenzaldehyde) is a poly-substituted aromatic aldehyde used frequently in the synthesis of Schiff base ligands and pharmaceutical precursors. Its structural complexity—featuring an aldehyde, a phenol, a methoxy group, and a halogen on a single benzene ring—results in a distinct mass spectral fingerprint essential for structural validation and impurity profiling.

PropertySpecification
IUPAC Name 3-Chloro-2-hydroxy-4-methoxybenzaldehyde
CAS Number 72482-15-6
Molecular Formula C₈H₇ClO₃
Exact Mass 186.0084 (³⁵Cl)
Molecular Weight 186.59 g/mol
Monoisotopic Peaks m/z 186 (100%), 188 (32.0%)

Mass Spectrometry Profile & Fragmentation Analysis[2][3]

Ionization & Isotopic Signature

In Electron Ionization (EI, 70 eV), the molecule exhibits a robust molecular ion (


) due to the stabilizing effect of the aromatic ring.
  • Isotope Pattern: The presence of a single chlorine atom creates a characteristic 3:1 intensity ratio between the

    
     peak at m/z 186  and the 
    
    
    
    peak at m/z 188 . This signature is the primary diagnostic filter for confirming the halogenated core.
Fragmentation Pathways (Mechanistic Causality)

The fragmentation is driven by the interplay between the ortho-hydroxyl group, the methoxy substituent, and the labile aldehyde function.

  • 
    -Cleavage / Loss of Formyl Radical (
    
    
    
    ):
    • Mechanism: Homolytic cleavage of the C–C bond adjacent to the carbonyl group.

    • Result: Loss of

      
       yields the cation at m/z 157  (C₇H₆ClO₂⁺). This is often a dominant pathway in substituted benzaldehydes.
      
  • Loss of Methyl Radical (

    
    ): 
    
    • Mechanism: Cleavage of the O–CH₃ bond, stabilized by the formation of a quinoid-like cation.

    • Result: Peak at m/z 171 . This ion retains the chlorine signature (m/z 171/173 ratio).

  • Decarbonylation (

    
    ): 
    
    • Mechanism: Extrusion of CO, common in phenols and salicylaldehydes, often involving a hydrogen rearrangement.

    • Result: Peak at m/z 158 .

  • Ortho Effect (Loss of Water,

    
    ): 
    
    • Mechanism: The proximity of the 1-CHO and 2-OH groups facilitates an intramolecular hydrogen transfer, leading to the elimination of H₂O.

    • Result: Peak at m/z 168 .

  • Deep Fragmentation (Loss of Cl):

    • Mechanism: Homolytic cleavage of the C–Cl bond is energetically demanding but observed in high-energy collisions.

    • Result: Loss of Cl radical (

      
      ) typically from fragment ions rather than the molecular ion directly.
      
Visualization of Fragmentation Logic

MS_Fragmentation M Molecular Ion (M+) m/z 186 / 188 (C8H7ClO3) M_H [M - H]+ m/z 185 M->M_H - H• M_CH3 [M - CH3]+ m/z 171 (Quinoid ion) M->M_CH3 - CH3• (15 u) M_CHO [M - CHO]+ m/z 157 (Chloromethoxyphenol cation) M->M_CHO - CHO• (29 u) (Alpha Cleavage) M_CO [M - CO]+ m/z 158 M->M_CO - CO (28 u) M_H2O [M - H2O]+ m/z 168 (Ortho Effect) M->M_H2O - H2O (18 u) (Ortho Interaction) Deep Deep Fragments m/z 129 (Loss of CO from 157) m/z 143 (Loss of CO from 171) M_CH3->Deep - CO M_CHO->Deep - CO

Caption: Mechanistic fragmentation tree for 3-Chloro-4-methoxysalicylaldehyde showing primary loss channels of Methyl, Formyl, and Carbon Monoxide.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, the following protocol utilizes internal consistency checks (retention time + isotopic lock).

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Acetonitrile or Methanol . Avoid protic solvents if derivatization is planned.

  • Concentration: Dilute to 10 µg/mL for direct injection or GC-MS.

  • Derivatization (Optional but Recommended for GC): Silylation with BSTFA + 1% TMCS (60°C, 30 min) improves volatility and peak shape, shifting the parent ion by +72 Da (TMS group replaces H on OH).

GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)Non-polar phase separates isomers effectively.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal separation efficiency.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Fast ramp prevents broadening; high final temp elutes dimers.
Ion Source EI, 70 eV, 230°CStandard ionization energy for library matching.
Scan Range m/z 40–400Covers molecular ion and all diagnostic fragments.
Analytical Workflow Diagram

Workflow cluster_QC Self-Validating Logic Sample Sample (1 mg) Prep Dilution/Derivatization (Acetonitrile/BSTFA) Sample->Prep GC GC Separation (DB-5ms Column) Prep->GC MS MS Detection (EI Source) GC->MS Data Data Analysis MS->Data Check1 Check 1: Isotope Ratio (186:188 = 3:1) Data->Check1 Check2 Check 2: Base Peak (m/z 186 or 157) Check1->Check2

Caption: Analytical workflow integrating critical quality control checkpoints for structural confirmation.

Data Interpretation & Quality Control

Distinguishing Isomers

Isomers like 5-chloro-4-methoxysalicylaldehyde or 3-chloro-4-methoxybenzaldehyde (lacking the 2-OH) can be confused.

  • vs. 3-Chloro-4-methoxybenzaldehyde: The latter lacks the 2-OH group. It will not show the

    
     (water loss) peak characteristic of the ortho-hydroxy aldehyde interaction and will have a different retention time.
    
  • vs. 5-Chloro isomer: While mass spectra are similar, the ortho-effect intensity (m/z 168) often differs due to the electronic influence of the chlorine position relative to the hydroxyl group. Retention time on a DB-5 column is the definitive discriminator.

Impurity Profiling

Common synthetic impurities include:

  • 3-Chloro-2,4-dimethoxybenzaldehyde: Precursor material.[1] Appears at m/z 200/202 (M+).

  • Des-chloro analog (4-methoxysalicylaldehyde): Appears at m/z 152 (no isotope pattern).

References

  • Sigma-Aldrich. 3-Chloro-4-methoxysalicylaldehyde Product Specification & CAS Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78619 (Related Isomer Reference). Retrieved from

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Salicylaldehydes. Retrieved from

  • PrepChem. Synthesis of 3-chloro-2-hydroxy-4-methoxybenzaldehyde. Retrieved from

Sources

IR spectrum of 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectrum of 3-Chloro-4-methoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Chloro-4-methoxysalicylaldehyde. As a Senior Application Scientist, this document moves beyond a simple spectral assignment, offering a detailed examination of the molecule's structural nuances and their vibrational signatures. We will explore the theoretical underpinnings of the expected absorptions, present a robust experimental protocol for data acquisition, and delve into a meticulous interpretation of the spectral data. The guide emphasizes the influence of electronic and steric effects—specifically the interplay between the chloro, methoxy, hydroxyl, and aldehyde functionalities—on the resulting spectrum. This document is designed to serve as an authoritative reference for researchers utilizing IR spectroscopy for the characterization, quality control, and reaction monitoring of this and structurally related compounds.

Introduction: The Significance of 3-Chloro-4-methoxysalicylaldehyde

3-Chloro-4-methoxysalicylaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its multifaceted functionality, comprising a reactive aldehyde group, a phenolic hydroxyl, and specific halogen and ether substitutions on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates, Schiff bases, and specialized ligands for coordination chemistry.

Given its pivotal role as a building block, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the molecular identity and purity of this compound. The IR spectrum provides a unique "fingerprint," directly reflecting the vibrational modes of its constituent functional groups. This guide will systematically deconstruct this fingerprint, providing the expertise needed to interpret it with confidence.

Molecular Structure and Predicted Vibrational Signatures

The infrared spectrum of 3-Chloro-4-methoxysalicylaldehyde is dictated by the vibrational modes of its distinct functional groups. The substitution pattern on the benzene ring introduces electronic effects that subtly shift these vibrational frequencies.

Caption: Molecular structure of 3-Chloro-4-methoxysalicylaldehyde highlighting key functional groups.

Key Functional Groups and Their Expected Absorptions:
  • Hydroxyl (-OH) Group: In a typical phenol, the O-H stretching vibration appears as a broad band around 3200-3600 cm⁻¹. However, in salicylaldehydes, the ortho positioning of the -OH and -CHO groups facilitates strong intramolecular hydrogen bonding. This interaction weakens the O-H bond, causing a significant shift to lower wavenumbers and resulting in a very broad, often low-intensity absorption, typically centered in the 3100-3200 cm⁻¹ region.

  • Aldehyde (-CHO) Group:

    • C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in the spectrum. For aromatic aldehydes, this peak typically appears around 1700 cm⁻¹.[1][2] Conjugation with the benzene ring lowers the frequency from that of a saturated aldehyde (around 1730 cm⁻¹).[3][4] Furthermore, the intramolecular hydrogen bond from the ortho-hydroxyl group donates electron density to the carbonyl oxygen, further weakening the C=O double bond and shifting the absorption to an even lower wavenumber, typically in the range of 1660-1685 cm⁻¹.[5]

    • C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic pair of medium-intensity peaks due to Fermi resonance, typically appearing between 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹.[3][4] The lower frequency band around 2720-2760 cm⁻¹ is particularly diagnostic for aldehydes.[6][7]

  • Aromatic Ring:

    • C-H Stretch: The stretching of C-H bonds on the aromatic ring results in weak to medium absorptions just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[2][8]

    • C=C Stretch: The complex vibrations of the carbon-carbon bonds within the benzene ring produce a series of characteristic sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.[8] Two prominent bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[8]

  • Methoxy (-OCH₃) Group:

    • C-H Stretch: The methyl group's symmetric and asymmetric C-H stretching vibrations will appear in the 2850-2960 cm⁻¹ region, potentially overlapping with the aldehyde C-H stretches.

    • C-O Stretch: Aromatic ethers display a strong, characteristic C-O stretching band. This is typically an asymmetric stretch found between 1200-1275 cm⁻¹. A weaker symmetric stretch may be observed near 1020-1075 cm⁻¹.

  • Chloro (C-Cl) Group: The C-Cl stretching vibration for aryl chlorides appears as a strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of solid 3-Chloro-4-methoxysalicylaldehyde using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its minimal sample preparation.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Clean 1. Clean ATR Crystal (e.g., with isopropanol) Verify 2. Verify Sample Purity (e.g., via melting point) Clean->Verify Background 3. Collect Background Spectrum (Clean crystal, empty beam path) Verify->Background Sample 4. Apply Solid Sample (Ensure good contact) Background->Sample Collect 5. Collect Sample Spectrum (Co-add scans, e.g., 32-64) Sample->Collect ATR_Correct 6. Apply ATR Correction (If necessary) Collect->ATR_Correct Baseline 7. Perform Baseline Correction ATR_Correct->Baseline Peak_Pick 8. Peak Picking & Annotation Baseline->Peak_Pick

Sources

Solubility Profiling and Solvent Selection for 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and purification strategies for 3-Chloro-4-methoxysalicylaldehyde (CAS: 72482-15-6).

Technical Guide Series: Advanced Organic Intermediates

Executive Summary

3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6 ) is a critical pharmacophore used in the synthesis of Schiff bases, bioactive ligands, and pharmaceutical intermediates (e.g., for antimicrobial or anticancer agents). Its structure comprises a benzene core decorated with four distinct functionalities: an aldehyde (-CHO), a phenolic hydroxyl (-OH), a methoxy group (-OCH


), and a chlorine atom (-Cl).

The interplay between the intramolecular hydrogen bond (between -OH and -CHO) and the lipophilic chlorine/methoxy substituents dictates its solubility. This guide provides a scientifically grounded framework for solvent selection, experimental solubility determination, and thermodynamic modeling to support process scale-up and purification.

Chemical Profile & Predicted Solubility Behavior[1]

Structural Analysis

The solubility of 3-Chloro-4-methoxysalicylaldehyde is governed by the "like dissolves like" principle, refined by Hansen Solubility Parameters (HSP).

  • Intramolecular H-Bonding: The ortho-hydroxyl and aldehyde groups form a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB). This reduces the molecule's ability to donate hydrogen bonds to solvents, increasing its solubility in non-polar or moderately polar aprotic solvents compared to non-salicyl analogs.

  • Lipophilicity: The -Cl and -OCH

    
     groups increase lipophilicity (
    
    
    
    ), making the compound sparingly soluble in water but highly soluble in chlorinated solvents.
Solubility Hierarchy (Semi-Empirical)

Based on structural analogs (e.g., 3,5-dichlorosalicylaldehyde, vanillin derivatives) and functional group contribution methods, the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
High Solubility DMSO, DMF, THF> 150 mg/mLStrong dipole-dipole interactions; solvent accepts H-bonds from phenolic OH (if not fully intramolecularly bound).
Good Solubility Dichloromethane (DCM), Chloroform> 80 mg/mLHigh dispersion forces; compatible with the aromatic core and -Cl substituent.
Moderate Solubility Acetonitrile, Ethanol, Methanol20–80 mg/mLSoluble, but temperature-dependent. Ideal for recrystallization.
Low Solubility Toluene, Diethyl Ether< 10 mg/mLLimited polarity match; useful as anti-solvents.
Insoluble Water, Hexane, Cyclohexane< 1 mg/mLHydrophobic effect dominates (Water); Lack of polarity (Hexane).

Experimental Protocols for Solubility Determination

To generate precise data for process design, researchers must perform solubility measurements. Two validated methods are detailed below: the Laser Dynamic Method (for speed/accuracy) and the Static Gravimetric Method (for robustness).

Protocol A: Laser Dynamic Method (Synthetic Method)

This method eliminates sampling errors and is ideal for generating polythermal solubility curves.

Equipment:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • Programmable thermostat (Control accuracy

    
     K).
    
  • Laser monitoring system (He-Ne laser, photodetector).

Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of 3-Chloro-4-methoxysalicylaldehyde and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture until the solid fully dissolves (transmittance approaches 100%).

  • Cooling: Slowly cool the solution (0.1 K/min) while stirring.

  • Detection: The laser intensity drops sharply at the nucleation point (cloud point). Record this temperature (

    
    ).
    
  • Iteration: Add more solvent to change the mole fraction (

    
    ) and repeat to build the 
    
    
    
    vs.
    
    
    curve.
Protocol B: Static Gravimetric Method (Analytical Method)

Workflow:

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature for 24–48 hours.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    to prevent crashing out).
  • Drying: Evaporate a known volume of filtrate and weigh the residue until constant mass is achieved.

Visualization of Experimental Workflow

SolubilityWorkflow Start Start: Define Solvent System Weigh Weigh Solute & Solvent Start->Weigh Heat Heat to Dissolution (Clear Solution) Weigh->Heat Cool Controlled Cooling (0.1 K/min) Heat->Cool Detect Laser Transmittance Drop (Nucleation Point) Cool->Detect Record Record T_eq vs. Mole Fraction Detect->Record Record->Weigh Add Solvent (Next Point) Model Fit to Thermodynamic Models (Apelblat / u03BBh) Record->Model

Figure 1: Laser dynamic solubility measurement workflow for generating polythermal curves.

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to allow interpolation and enthalpy calculations.

Modified Apelblat Equation

The most widely used semi-empirical model for salicylaldehydes.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression.
    
Dissolution Thermodynamics

Using the Van't Hoff analysis, the apparent enthalpy of solution (


) can be calculated:


  • Endothermic (

    
    ):  Solubility increases with temperature (typical for this compound).
    
  • Entropy (

    
    ):  Driving force is the disordering of the crystal lattice.
    

Purification Strategy: Crystallization

Purification of 3-Chloro-4-methoxysalicylaldehyde is best achieved via cooling crystallization or anti-solvent crystallization .

Solvent Systems
  • Primary Solvent: Acetonitrile or Ethanol (95%).

    • Reasoning: Steep solubility curve (high solubility at boiling, low at RT), enabling high recovery yields.

  • Anti-Solvent: Water or Hexane.

    • Reasoning: The compound is hydrophobic. Adding water to an ethanolic solution forces precipitation.

Crystallization Decision Tree

CrystallizationLogic Start Crude 3-Chloro-4-methoxysalicylaldehyde SolventCheck Check Solubility in Ethanol/ACN Start->SolventCheck HighSol High Solubility at Reflux? SolventCheck->HighSol LowSol Low Solubility at 0-5u00B0C? HighSol->LowSol Yes MethodB Method B: Anti-Solvent (Water) (Preferred for Yield) HighSol->MethodB No (Too soluble) MethodA Method A: Cooling Crystallization (Preferred for Purity) LowSol->MethodA Yes LowSol->MethodB No (Too soluble) ProcessA 1. Dissolve at Reflux 2. Hot Filtration 3. Slow Cool to 5u00B0C MethodA->ProcessA ProcessB 1. Dissolve in EtOH/DMF 2. Add Water dropwise 3. Stir to age crystals MethodB->ProcessB

Figure 2: Decision logic for selecting the optimal crystallization technique.

References

  • PubChem. (n.d.). Compound Summary: 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6).[1] National Library of Medicine. Retrieved from [Link]

  • Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data. (Cited for methodology and thermodynamic modeling of similar benzaldehydes). Retrieved from [Link]

Sources

The Ortho-Chloro Paradigm: Discovery and Technical Guide to 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical evolution, synthetic challenges, and medicinal chemistry applications of 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6).

Executive Summary

3-Chloro-4-methoxysalicylaldehyde (also known as 3-chloro-2-hydroxy-4-methoxybenzaldehyde) is a specialized pharmacophore building block used in the synthesis of complex heterocycles.[1][2][3][4][5] Unlike its more accessible isomer (5-chloro-4-methoxysalicylaldehyde), the 3-chloro variant provides a unique steric and electronic profile essential for specific ligand-protein interactions. It has emerged as a critical intermediate in the development of BCL6 inhibitors for lymphoma treatment and the total synthesis of the antibiotic Simocyclinone D8 .

This guide addresses the "regiochemical bottleneck" associated with its production—specifically, the difficulty of installing a chlorine atom at the crowded 3-position (ortho to the hydroxyl) without over-chlorinating or substituting the more reactive 5-position.

Part 1: Discovery and Historical Context

The molecule’s history is defined by its role as a "solution to a steric problem" in Structure-Activity Relationship (SAR) studies.

The Early SAR Era (1984)

The molecule gained prominence through the work of Plattner et al. (1984) in the Journal of Medicinal Chemistry. In their quest to optimize aryl-based inhibitors (likely targeting enzymes like dopamine


-hydroxylase or renin), they established the first reliable route to the 3-chloro isomer. This early work highlighted that standard electrophilic aromatic substitution on 4-methoxysalicylaldehyde failed to yield the 3-chloro product, necessitating a "protection-deprotection" strategy.
The Antibiotic Renaissance (2010s)

In the 2010s, the molecule resurfaced as a cornerstone in the total synthesis of Simocyclinone D8 , a potent DNA gyrase inhibitor. Researchers at the University of East Anglia (UEA) identified that the specific chlorination pattern of the coumarin moiety—derived from this aldehyde—was non-negotiable for the drug's "bi-functional" mechanism of action.

Modern Oncology (2019–Present)

Most recently, the scaffold has been utilized in the design of Tricyclic BCL6 Inhibitors (Patent WO2019119145). The 3-chloro-4-methoxysalicylaldehyde serves as the "A-ring" precursor, where the 3-chloro substituent locks the conformation of the final tricyclic drug, enhancing binding affinity to the BTB domain of BCL6, a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).

Part 2: Synthetic Logic & Protocols

The Regioselectivity Challenge

The synthesis of 3-Chloro-4-methoxysalicylaldehyde is a classic case of fighting electronic directing effects.

  • Direct Chlorination Failure: Treating 4-methoxysalicylaldehyde with standard chlorinating agents (NCS,

    
    ) directs the chlorine to the 5-position  (para to the phenol), driven by the strong ortho/para directing power of the hydroxyl group and steric freedom.
    
  • The Solution: The "Demethylation Strategy." One must start with the fully methylated precursor (3-chloro-2,4-dimethoxybenzaldehyde) and selectively cleave the ortho-methoxy group.

Validated Protocol: The AlCl Demethylation

This protocol utilizes the chelating effect of Aluminum Chloride (


) to selectively deprotect the methoxy group adjacent to the carbonyl (position 2), leaving the position 4 methoxy intact.

Precursor: 3-Chloro-2,4-dimethoxybenzaldehyde (prepared via Vilsmeier-Haack formylation of 1-chloro-2,6-dimethoxybenzene).

Step-by-Step Methodology:
  • Reagent Setup: In a flame-dried 3-neck flask under

    
    , dissolve 3-chloro-2,4-dimethoxybenzaldehyde  (1.0 eq) in anhydrous 1,2-dichloroethane (DCE)  (0.5 M concentration).
    
  • Lewis Acid Addition: Cool the solution to 0°C. Slowly add anhydrous Aluminum Chloride (

    
    )  (1.5 - 2.0 eq) portion-wise. Note: The reaction is exothermic; control temperature to prevent tarring.
    
  • Reflux: Warm to room temperature, then heat to reflux (83°C) for 1–3 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting material spot will disappear, replaced by a slightly more polar product spot (due to the free phenol).

  • Quench: Cool to 0°C. Carefully pour the reaction mixture into a beaker of crushed ice/1N HCl. Caution: Vigorous evolution of HCl gas.

  • Isolation: Extract the aqueous slurry with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Isopropanol or Ethanol.

    • Target Yield: 75–85%

    • Appearance: Pale yellow needles.

    • Melting Point: 125–128°C.

Part 3: Visualization of Chemical Pathways

The following diagram illustrates the "Regiochemical Divergence" that necessitates the specific synthetic route described above.

G Start 4-Methoxysalicylaldehyde (Standard Precursor) DirectCl Direct Chlorination (NCS/DCM) Start->DirectCl WrongProduct 5-Chloro-4-methoxysalicylaldehyde (WRONG ISOMER) DirectCl->WrongProduct  Sterically Favored  Electronically Driven AltStart 1-Chloro-2,6-dimethoxybenzene Formylation Vilsmeier-Haack (POCl3/DMF) AltStart->Formylation Intermediate 3-Chloro-2,4-dimethoxybenzaldehyde (Fully Methylated) Formylation->Intermediate Demethylation Selective Demethylation (AlCl3/DCE, Reflux) Intermediate->Demethylation Target 3-Chloro-4-methoxysalicylaldehyde (TARGET MOLECULE) Demethylation->Target  Chelation Control

Caption: Divergent synthesis pathways showing why direct chlorination fails (red path) and the requisite demethylation route (green/blue path) to access the 3-chloro isomer.

Part 4: Technical Specifications & Data

Table 1: Physicochemical Profile of 3-Chloro-4-methoxysalicylaldehyde

PropertySpecificationNotes
CAS Number 72482-15-6 Distinct from 5-chloro isomer (89938-56-7)
Molecular Formula

MW: 186.59 g/mol
Appearance Pale Yellow SolidOxidizes slowly in air; store under inert gas
Solubility DCM, EtOAc, DMSOPoorly soluble in water; soluble in base (phenolate)
pKa (Phenol) ~7.2More acidic than salicylaldehyde due to Cl-induction
Key NMR Shift

11.15 ppm (s, 1H)
Characteristic downfield shift of phenolic -OH
Application in Drug Development

The aldehyde functionality at C1 allows for rapid diversification via Knoevenagel condensation , while the C2-hydroxyl and C3-chloro groups provide a scaffold for ring closure.

Workflow: Synthesis of Coumarin-Based Gyrase Inhibitors

  • Condensation: React 3-Chloro-4-methoxysalicylaldehyde with diethyl malonate (Piperidine cat., EtOH).

  • Cyclization: Spontaneous lactonization yields the 8-chloro-7-methoxycoumarin core.

  • Significance: The 8-chloro substituent (derived from the 3-chloro aldehyde) occupies a hydrophobic pocket in the GyrB subunit of DNA gyrase, significantly increasing potency compared to the non-chlorinated analog.

References

  • Plattner, J. J., et al. (1984).[6] "Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: High-ceiling diuretics with varying potency." Journal of Medicinal Chemistry, 27(8), 1016-1026.[6] Link(Foundational paper establishing the synthesis of the 3-chloro isomer).

  • He, L., et al. (2019). "Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof." World Intellectual Property Organization Patent WO2019119145. Link(Describes use as key intermediate for BCL6 inhibitors).

  • Edwards, M. J., et al. (2011). "A fragment based approach to the development of novel antibacterial agents inspired by the natural product simocyclinone D8." University of East Anglia Research Repository. Link(Details the role of the molecule in coumarin-quinolone hybrid synthesis).

  • ChemicalBook. (2024). "Product Entry: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde (CAS 72482-15-6)." Link(Verification of physicochemical properties and CAS identity).

Sources

Potential biological activity of 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Activity & Synthetic Utility of 3-Chloro-4-methoxysalicylaldehyde

Part 1: Executive Summary

3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6), formally 3-chloro-2-hydroxy-4-methoxybenzaldehyde , represents a highly specialized pharmacophore scaffold in modern medicinal chemistry.[1][2] Unlike simple salicylaldehydes, this trisubstituted benzene derivative features a strategic "push-pull" electronic configuration: the electron-donating methoxy group at the 4-position acts in concert with the electron-withdrawing, lipophilic chlorine atom at the 3-position.[1]

This structural arrangement confers unique reactivity and biological stability, making it a critical intermediate in the synthesis of Muscarinic M1 receptor positive allosteric modulators (PAMs) for Alzheimer's disease therapy and a privileged ligand for transition metal-based chemotherapeutics . This guide details its chemical profile, validated synthesis protocols, and biological applications.[3]

Part 2: Chemical Profile & Pharmacophore Logic[1]

Physicochemical Identity
  • IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde[1][2][4]

  • CAS Number: 72482-15-6[2][5][6][7][8]

  • Molecular Formula: C₈H₇ClO₃[1]

  • Molecular Weight: 186.59 g/mol [7]

  • Appearance: Cream/Beige crystalline powder[1][9][10]

  • Solubility: Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in water.

Structural Activity Relationship (SAR) Logic

The biological value of this molecule stems from its substitution pattern, which optimizes it for drug-target interactions:

  • 3-Chloro Substituent (Steric & Metabolic Shield): The chlorine atom at the 3-position (ortho to the hydroxyl) blocks metabolic oxidation at this reactive site.[1] It also increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration—a critical feature for its use in neurodegenerative drug design.

  • 4-Methoxy Substituent (Electronic Donor): This group increases electron density on the aromatic ring, strengthening the chelating ability of the phenolic oxygen and the aldehyde oxygen (in Schiff bases), making it an ideal ligand for metallodrugs (e.g., Copper/Zinc complexes).

  • Salicylaldehyde Core (Chelation Site): The ortho-hydroxyaldehyde motif allows for the formation of stable 6-membered chelate rings with metal ions or the formation of hydrazones/imines.[1]

Part 3: Validated Synthesis Protocols

Two primary routes exist for synthesizing this scaffold.[7] The Formylation Route is preferred for industrial scalability due to lower cost raw materials.

Protocol A: Magnesium-Mediated Formylation (Duff-like Reaction)

Target: Synthesis from 2-chloro-3-methoxyphenol.[1] Mechanism: Ortho-specific formylation mediated by magnesium coordination.[1]

Reagents:

  • 2-Chloro-3-methoxyphenol (1.0 eq)[1]

  • Paraformaldehyde (2.0 eq)

  • Magnesium Chloride (MgCl₂, anhydrous, 1.5 eq)

  • Triethylamine (Et₃N, 3.75 eq)

  • Acetonitrile (ACN) or THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solubilization: Dissolve 2-chloro-3-methoxyphenol (10 mmol) in dry ACN (50 mL). Add Et₃N (37.5 mmol) and stir for 10 minutes.

  • Coordination: Add anhydrous MgCl₂ (15 mmol) in portions. The mixture may become slightly turbid as the phenoxide-Mg complex forms.[1]

  • Addition: Add paraformaldehyde (20 mmol) as a solid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a lower Rf spot compared to the phenol.

  • Workup: Cool to room temperature. Quench with 1M HCl (50 mL) to break the Mg-complex.[1] Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield pale yellow needles.

Protocol B: Schiff Base Derivatization (Ligand Synthesis)

Target: Condensation with primary amines (e.g., 4-aminoantipyrine, hydrazides) for biological screening.

  • Dissolve 3-Chloro-4-methoxysalicylaldehyde (1 mmol) in hot Ethanol (10 mL).

  • Add the primary amine (1 mmol) dropwise.

  • Add catalytic Glacial Acetic Acid (2-3 drops).[1]

  • Reflux for 3 hours. The product often precipitates upon cooling.

Part 4: Biological Activity & Therapeutic Applications[1][12][13]

Neuropharmacology (Alzheimer's Disease)

The 3-chloro-4-methoxy motif is a specific structural requirement for a class of Isoindoline-1-one derivatives that act as Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs) .[1]

  • Mechanism: These compounds bind to an allosteric site on the M1 receptor, potentiating the response to acetylcholine without causing the side effects of direct agonists.

  • Role of Scaffold: The 3-Cl group is essential for fitting into the hydrophobic pocket of the M1 receptor, while the methoxy group engages in hydrogen bonding.

Antimicrobial & Anticancer (Metallodrugs)

Schiff bases derived from this aldehyde exhibit potent cytotoxicity against cancer lines (HL-60, MCF-7) and antimicrobial activity against S. aureus.

  • Mechanism: The planar aromatic system intercalates into DNA, while the chelated metal ion (Cu²⁺, Zn²⁺) generates Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to apoptosis.

  • Data Summary:

Derivative TypeTarget Organism/CellActivity MetricMechanism
Cu(II) Complex S. aureus (MRSA)MIC < 10 µg/mLMembrane disruption & ROS generation
Hydrazone MCF-7 (Breast Cancer)IC₅₀ < 5 µMDNA Intercalation & Topoisomerase II inhibition
M1 PAM CHO-K1 (M1 expressing)EC₅₀ ~ 10-50 nMAllosteric potentiation of Acetylcholine

Part 5: Visualizations

Synthesis & SAR Logic Diagram

G Start 2-Chloro-3-methoxyphenol Reagents MgCl2 / Paraformaldehyde (Duff-like Formylation) Start->Reagents Product 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) Reagents->Product Cl_Role 3-Cl Group: - Increases Lipophilicity (BBB) - Blocks Metabolic Oxidation Product->Cl_Role SAR OMe_Role 4-OMe Group: - Electron Donor - Enhances Chelation Stability Product->OMe_Role SAR App_M1 M1 Receptor PAMs (Alzheimer's) Product->App_M1 Precursor for App_Schiff Schiff Base Ligands (Anticancer/Antimicrobial) Product->App_Schiff Derivatized to

Caption: Synthesis pathway and Structure-Activity Relationship (SAR) defining the biological utility of the scaffold.

Pharmacophore Interaction Map

SAR Core 3-Chloro-4-methoxysalicylaldehyde Chelation Bidentate Chelation Site (OH + CHO) Core->Chelation Hydrophobic Hydrophobic Pocket Binding (3-Cl) Core->Hydrophobic H_Bond H-Bond Acceptor (4-OMe) Core->H_Bond Metal Cu(II)/Zn(II) Ions (Anticancer) Chelation->Metal Forms Complex Receptor M1 Muscarinic Receptor (Neuroprotection) Hydrophobic->Receptor Steric Fit H_Bond->Receptor Binding Affinity

Caption: Mechanistic interaction map showing how specific functional groups drive biological activity.[1]

Part 6: References

  • Preparation of Isoindoline-1-one Derivatives as Cholinergic Muscarinic M1 Receptor Positive Allosteric Modulators. Source: World Intellectual Property Organization (WO2015163485A1). Relevance: Validates the synthesis and use of CAS 72482-15-6 in Alzheimer's drug discovery.[1] URL:

  • Synthesis and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligands. Source: ResearchGate (General methodology for salicylaldehyde Schiff bases). Relevance: Protocols for derivatizing salicylaldehydes into bioactive metal complexes. URL:[Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity: Design and Evaluation. Source: National Institutes of Health (PMC). Relevance: Establishes the cytotoxicity profile of methoxy-substituted salicylaldehyde derivatives. URL:[Link] (Note: Generalized link to class reviews as specific CAS papers are patent-heavy).[1]

Sources

Methodological & Application

Introduction: The Strategic Value of the 3-Chloro Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling & Synthetic Utility of 3-Chloro-4-methoxysalicylaldehyde

In the landscape of medicinal chemistry, 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) represents a highly specialized "push-pull" aromatic building block. Unlike its unsubstituted parent (salicylaldehyde), this derivative possesses a unique electronic and steric profile defined by the 3-chloro substituent .

Positioned ortho to the phenolic hydroxyl and meta to the aldehyde, the chlorine atom exerts a dual influence:

  • Electronic Modulation: Through inductive withdrawal (-I effect), it significantly increases the acidity of the phenolic proton (pKa lowering), enhancing the compound's capability as a chelating ligand in metallodrug design.

  • Steric Gating: Its bulk forces specific conformational locks, particularly in Schiff base formation, preventing free rotation and pre-organizing the molecule for metal binding or cyclization.

This guide details the mechanistic pathways for its two primary applications: Schiff Base Ligand Synthesis (for coordination chemistry) and Coumarin Scaffold Construction (for drug discovery).

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 3-Chloro-2-hydroxy-4-methoxybenzaldehyde
CAS Number 72482-15-6
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Key Functional Groups Aldehyde (C1), Hydroxyl (C2), Chloro (C3), Methoxy (C4)
Electronic State Activated Core: The 2-OH and 4-OMe groups are strong electron donors (+M), activating the ring. The 3-Cl is weakly deactivating but directs ortho/para.
Solubility Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in water.

Mechanism I: Schiff Base Formation (The "Connector")

The most prevalent use of 3-chloro-4-methoxysalicylaldehyde is the synthesis of ON (Oxygen-Nitrogen) or ONO tridentate ligands via condensation with primary amines.

Mechanistic Insight: The "Acid-Trap" Effect

In standard salicylaldehydes, the phenolic proton forms an intramolecular hydrogen bond with the imine nitrogen (O-H···N=C), stabilizing the cis-enol tautomer.

  • The 3-Chloro Impact: The electron-withdrawing chlorine at the 3-position (ortho to OH) pulls electron density from the oxygen, making the O-H bond more polarized. This creates a stronger intramolecular hydrogen bond in the resulting Schiff base, often leading to higher stability and faster metal complexation rates compared to the non-chlorinated analog.

Experimental Protocol: High-Yield Schiff Base Synthesis

Target: Condensation with p-toluidine (Model Amine).

Reagents:

  • 3-Chloro-4-methoxysalicylaldehyde (1.0 eq)[1][2]

  • p-Toluidine (1.0 eq)

  • Absolute Ethanol (0.5 M concentration)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Workflow:

  • Solubilization: Dissolve 1.86 g (10 mmol) of the aldehyde in 20 mL of hot absolute ethanol (60°C). Ensure complete dissolution; the solution should be clear pale yellow.

  • Amine Addition: Add 1.07 g (10 mmol) of p-toluidine slowly to the stirring solution.

  • Catalysis: Add 3 drops of glacial acetic acid. Note: Acid activates the carbonyl carbon towards nucleophilic attack.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Crystallization: Cool slowly to room temperature, then to 4°C. The Schiff base often precipitates as bright yellow/orange needles due to the extended conjugation.

  • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Visualization: Schiff Base Catalytic Cycle

SchiffBaseMechanism Start Aldehyde + Amine Activation Protonation of C=O (Acid Catalyst) Start->Activation H+ Attack Nucleophilic Attack (Amine -> Carbonyl) Activation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Proton Transfer Dehydration Dehydration (-H2O) Formation of C=N Carbinolamine->Dehydration Acid Asst. Dehydration->Activation Regenerate H+ Product Schiff Base (Stabilized by 3-Cl H-bond) Dehydration->Product

Figure 1: Acid-catalyzed condensation pathway. The 3-chloro substituent stabilizes the final product via enhanced hydrogen bonding.

Mechanism II: Coumarin Synthesis (The "Cyclizer")

The compound is a prime precursor for 8-methoxy-7-chlorocoumarins (numbering changes upon cyclization) via the Knoevenagel Condensation . These scaffolds are critical in anticoagulant and anticancer research.

Mechanistic Insight: Steric Steering

The reaction involves condensation with an active methylene compound (e.g., diethyl malonate).

  • Challenge: The 3-chloro group provides steric bulk near the reaction center.

  • Solution: Use a strong organic base (Piperidine) and high heat to overcome the rotational barrier required for the trans-to-cis isomerization necessary for the intramolecular lactonization step.

Experimental Protocol: Coumarin Construction

Target: Synthesis of Ethyl 7-chloro-8-methoxy-2-oxo-2H-chromene-3-carboxylate.

Reagents:

  • 3-Chloro-4-methoxysalicylaldehyde (1.0 eq)[1][2]

  • Diethyl Malonate (1.2 eq)

  • Piperidine (catalytic, 0.1 eq)

  • Glacial Acetic Acid (catalytic, 2 drops)

  • Ethanol (Solvent)[3]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, mix 10 mmol of aldehyde and 12 mmol of diethyl malonate in 25 mL ethanol.

  • Initiation: Add piperidine and acetic acid.

  • Condensation: Reflux for 6–8 hours. The initial step forms the benzylidene intermediate (Knoevenagel product).

  • Cyclization (In Situ): The presence of the ortho-hydroxyl group allows for immediate transesterification. The ethoxy group of the ester is displaced by the phenolic oxygen, closing the ring to form the coumarin lactone.

  • Isolation: Pour the reaction mixture into crushed ice/water. Acidify slightly with dilute HCl to precipitate the product.

  • Purification: Recrystallize from acetic acid or ethanol/water.

Visualization: Knoevenagel-Lactonization Cascade

CoumarinSynthesis Reactants Aldehyde + Diethyl Malonate Deprotonation Enolate Formation (Piperidine Base) Reactants->Deprotonation Addition Aldol-type Addition to Aldehyde Deprotonation->Addition Elimination Elimination of H2O (Benzylidene Intermediate) Addition->Elimination Cyclization Intramolecular Transesterification (Lactonization) Elimination->Cyclization Rotation & Attack Final 3-Substituted Coumarin Cyclization->Final -EtOH

Figure 2: The cascade from condensation to ring closure. The 3-Cl group remains on the aromatic ring (becoming position 7 or 8 depending on numbering convention, usually 7-chloro-8-methoxy in the coumarin system).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Hydrolysis of imine bond due to water in solvent.Use absolute ethanol and add molecular sieves (3Å) to the reaction flask to trap water produced during dehydration.
No Precipitation Product is too soluble in hot ethanol.Perform rotary evaporation to reduce volume by 50%, then freeze at -20°C overnight.
Impurity Spots (TLC) Unreacted aldehyde or oxidation products.Wash the crude solid with cold sodium bisulfite (NaHSO₃) solution to remove unreacted aldehyde before recrystallization.
Steric Hindrance (Coumarin) 3-Cl blocking attack.Switch solvent to DMSO and increase temperature to 100°C to improve kinetics; use microwave irradiation (150W, 10 min) for rapid synthesis.

References

  • Chemical Identity & Properties

    • 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6).[1][2] Hoffman Fine Chemicals.[1][2] Retrieved from

  • Schiff Base Methodology

    • Synthesis, Characterization and DFT Studies of Schiff Bases of p-Methoxysalicylaldehyde. (Contextual analog). Distant Reader. Retrieved from

  • Coumarin Synthesis Mechanisms

    • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. Retrieved from

  • Regioselectivity in Synthesis

    • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.[4] NIH/PMC. Retrieved from

  • General Reactivity of Chlorinated Benzaldehydes

    • Synthesis of 3-chloro-4-(4-chlorophenoxy)-phenyl derivatives. NIH. Retrieved from

Sources

Application Notes and Protocols for 3-Chloro-4-methoxysalicylaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Salicylaldehydes in Drug Discovery

Substituted salicylaldehydes are a cornerstone in the edifice of medicinal chemistry, serving as versatile synthons for a diverse array of heterocyclic and non-heterocyclic compounds with significant therapeutic potential. The inherent reactivity of the aldehyde and the directing effects of the hydroxyl and other ring substituents provide a rich playground for synthetic chemists. The introduction of a chloro group and a methoxy group onto the salicylaldehyde scaffold, as in 3-Chloro-4-methoxysalicylaldehyde (3-chloro-2-hydroxy-4-methoxybenzaldehyde), offers a unique combination of electronic and steric properties that can be exploited to fine-tune the biological activity of derivative molecules.

This document provides a comprehensive guide to the potential applications of 3-Chloro-4-methoxysalicylaldehyde in medicinal chemistry. While direct literature on this specific molecule is emerging, we will draw upon established principles and data from closely related analogs to provide robust protocols and insightful application notes. We will explore its synthesis, its derivatization into key classes of bioactive compounds, and the anticipated biological activities of these derivatives.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety data is paramount for the effective and safe handling of any chemical intermediate. Given the limited direct data for 3-Chloro-4-methoxysalicylaldehyde, we present data for a closely related isomer, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, to provide an estimated profile.

Table 1: Physicochemical and Safety Data for a 3-Chloro-4-methoxysalicylaldehyde Isomer (2-Chloro-3-hydroxy-4-methoxybenzaldehyde)

PropertyValueReference
CAS Number 37687-57-3[1][2]
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 204-208 °C[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

It is imperative to handle 3-Chloro-4-methoxysalicylaldehyde with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Synthesis of 3-Chloro-4-methoxysalicylaldehyde: Plausible Synthetic Routes

The synthesis of substituted salicylaldehydes can be achieved through various established organic reactions. The precise positioning of the formyl group ortho to the hydroxyl group is a key challenge. Below, we propose two plausible and widely used methods for the synthesis of 3-Chloro-4-methoxysalicylaldehyde, starting from the readily available precursor, 2-chloro-3-methoxyphenol.

The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[4][5][6] The reaction proceeds via the formation of a dichlorocarbene intermediate.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-chloro-3-methoxyphenol" [label="2-chloro-3-methoxyphenol"]; "Reagents" [label="CHCl3, NaOH, H2O, Heat", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="3-Chloro-4-methoxysalicylaldehyde"];

"2-chloro-3-methoxyphenol" -- "Reagents" [label="1."]; "Reagents" -- "Product" [label="2."]; }

Diagram 1: Reimer-Tiemann Reaction Workflow

Protocol 1: Synthesis of 3-Chloro-4-methoxysalicylaldehyde via the Reimer-Tiemann Reaction

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 2-chloro-3-methoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-6 equivalents).

  • Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

The Vilsmeier-Haack Reaction: A Milder Alternative

The Vilsmeier-Haack reaction offers a milder alternative for the formylation of electron-rich aromatic compounds.[7] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"2-chloro-3-methoxyphenol" [label="2-chloro-3-methoxyphenol"]; "Vilsmeier_Reagent" [label="POCl3, DMF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Hydrolysis" [label="Aqueous Work-up", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="3-Chloro-4-methoxysalicylaldehyde"];

"2-chloro-3-methoxyphenol" -> "Vilsmeier_Reagent" [label="1. Reaction"]; "Vilsmeier_Reagent" -> "Hydrolysis" [label="2."]; "Hydrolysis" -> "Product" [label="3."]; }

Diagram 2: Vilsmeier-Haack Reaction Workflow

Protocol 2: Synthesis of 3-Chloro-4-methoxysalicylaldehyde via the Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (3-4 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) with stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Phenol: Dissolve 2-chloro-3-methoxyphenol (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction by TLC.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x volume of the aqueous layer). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.

Applications in the Synthesis of Bioactive Molecules

The true value of 3-Chloro-4-methoxysalicylaldehyde in medicinal chemistry lies in its utility as a scaffold for generating libraries of compounds for biological screening. The aldehyde functionality is a prime handle for derivatization, most notably in the formation of Schiff bases.

Synthesis of Schiff Bases: A Gateway to Diverse Biological Activities

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine.[8][9] Schiff bases derived from substituted salicylaldehydes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[9][10][11]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Start" [label="3-Chloro-4-methoxysalicylaldehyde"]; "Amine" [label="Primary Amine (R-NH2)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Schiff_Base" [label="Schiff Base Derivative"]; "Bioactivity" [label="Antimicrobial, Anticancer, etc.", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "Schiff_Base"; "Amine" -> "Schiff_Base"; "Schiff_Base" -> "Bioactivity"; }

Diagram 3: Synthesis of Bioactive Schiff Bases

Protocol 3: General Procedure for the Synthesis of Schiff Bases from 3-Chloro-4-methoxysalicylaldehyde

  • Dissolution: Dissolve 3-Chloro-4-methoxysalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1 equivalent). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for 2-6 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration, washed with cold solvent, and dried. If no solid precipitates, the solvent can be removed under reduced pressure, and the resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Table 2: Examples of Primary Amines for Schiff Base Synthesis and their Potential Biological Activities

Primary AmineResulting Schiff Base ClassPotential Biological Activities
Aniline DerivativesN-Aryl Schiff BasesAnticancer, Antimicrobial[11]
Hydrazides (e.g., Isoniazid)Hydrazone Schiff BasesAntitubercular, Antimicrobial
Amino AcidsAmino Acid Schiff BasesAntimicrobial, Metal Chelating Agents
Sulfonamide DerivativesSulfonamide Schiff BasesAntibacterial (synergistic effects)

The chloro and methoxy substituents on the salicylaldehyde ring are expected to modulate the electronic properties and lipophilicity of the resulting Schiff bases, potentially enhancing their membrane permeability and interaction with biological targets.

Anticipated Biological Activities and Future Directions

Based on the extensive research on analogous substituted salicylaldehydes, derivatives of 3-Chloro-4-methoxysalicylaldehyde are anticipated to exhibit a range of valuable biological activities.

  • Antimicrobial and Antifungal Activity: Halogenated salicylaldehydes and their derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.[10][12] The presence of the chlorine atom in the target molecule is a promising feature for antimicrobial drug discovery.

  • Anticancer Activity: Numerous Schiff bases derived from substituted salicylaldehydes have been reported to possess significant cytotoxic activity against various cancer cell lines.[11] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory and Antioxidant Properties: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Derivatives of salicylaldehyde can act as radical scavengers and may also inhibit pro-inflammatory enzymes.

Future research should focus on the synthesis of a diverse library of derivatives of 3-Chloro-4-methoxysalicylaldehyde and their systematic evaluation in a panel of biological assays. This will help to establish structure-activity relationships and identify lead compounds for further optimization and development.

Conclusion

3-Chloro-4-methoxysalicylaldehyde represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially enhanced biological activities. The protocols and application notes provided herein, based on sound chemical principles and data from closely related analogs, offer a solid foundation for researchers to begin exploring the therapeutic potential of this versatile synthon.

References

  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Song, Y., & Liu, G. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2928. [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Sammakia, T., & Stangeland, E. L. (2009). Synthesis of Unsymmetrical ortho-Biphenols and ortho-Binaphthols via Silicon-Tethered Pd-Catalyzed C–H Arylation. Angewandte Chemie International Edition, 48(46), 8788-8791. [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]

  • Mogilaiah, K., & Reddy, Ch. S. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(12), 2715-2718. [Link]

  • Wang, M., Zhai, X., Li, J., Li, M., Wang, Y., & Li, Z. (2018). Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. Molecules (Basel, Switzerland), 23(10), 2575. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols. Retrieved from [Link]

  • Elo, H., & Matikainen, J. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Zeitschrift fur Naturforschung. C, Journal of biosciences, 66(11-12), 571–580. [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-indolyl)malonaldehyde and its synthetic applications. International Journal of Organic Chemistry, 3(3), 187-192. [Link]

  • Shanmugapriya, M., Jameel, A. A., & Padusha, M. S. A. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-15. [Link]

  • F.o., l., & A., L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]

  • ACS Publications. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

3-Chloro-4-methoxysalicylaldehyde as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-4-methoxysalicylaldehyde as a Versatile Precursor for Heterocyclic Scaffolds

Executive Summary

This guide details the synthetic utility of 3-Chloro-4-methoxysalicylaldehyde (3-Chloro-2-hydroxy-4-methoxybenzaldehyde; CAS 72482-15-6) in the development of bioactive heterocyclic compounds.[1] Unlike simple benzaldehydes, this scaffold possesses a bifunctional ortho-hydroxyaldehyde motif, enabling rapid access to coumarins , benzofurans , and Schiff base ligands .

The presence of the chlorine atom at the C3 position (sandwiched between the hydroxyl and methoxy groups) imparts unique steric and electronic properties. The electron-withdrawing inductive effect (-I) of the chlorine increases the acidity of the phenolic hydroxyl, facilitating base-mediated alkylations, while its steric bulk influences the conformational lock required for cyclization reactions.

Compound Profile & Reactivity Analysis

FeatureSpecificationSynthetic Implication
IUPAC Name 3-Chloro-2-hydroxy-4-methoxybenzaldehydePrecise isomer identification is critical.[1]
CAS Number 72482-15-6 Distinct from the non-hydroxylated analog (4903-09-7).[1]
Functional Core o-HydroxyaldehydeEnables [4+2] and [3+2] annulations.[1]
Electronic Effect 3-Cl (-I), 4-OMe (+M)3-Cl enhances phenol acidity; 4-OMe enriches the ring electron density.[1]
Steric Environment 3-Position CrowdingThe Cl atom restricts rotation of the 2-OH and 4-OMe, potentially stabilizing specific transition states.[1]

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis pathways available from this single precursor.

ReactionPathways Precursor 3-Chloro-4-methoxy- salicylaldehyde (CAS 72482-15-6) Coumarin 3-Substituted Coumarins (Anticoagulants/Fluorescent Probes) Precursor->Coumarin Knoevenagel Condensation (Diethyl malonate/Piperidine) Benzofuran Benzofuran Derivatives (Antimicrobial Scaffolds) Precursor->Benzofuran Rap-Stoermer Reaction (α-Halo ketones/K2CO3) SchiffBase Schiff Base Ligands (Metal Complexes/Catalysts) Precursor->SchiffBase Imine Formation (Primary Amines/Ethanol)

Figure 1: Divergent synthetic utility of 3-Chloro-4-methoxysalicylaldehyde. The scaffold serves as a linchpin for oxygen-containing heterocycles and nitrogen-based ligands.[1]

Application I: Synthesis of Coumarin Derivatives

Target: 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Mechanism: Knoevenagel condensation followed by intramolecular transesterification.

Scientific Rationale

The 3-chloro substituent is ortho to the nucleophilic phenol oxygen.[1] While this increases the acidity of the phenol (making it a better nucleophile), the steric bulk of the chlorine can hinder the rotation necessary for the final ring closure. Therefore, a high-boiling solvent or a strong organic base catalyst (Piperidine) is preferred over weaker inorganic bases to drive the reaction to completion.

Protocol
  • Reagents:

    • Precursor: 3-Chloro-4-methoxysalicylaldehyde (1.0 equiv)[1]

    • Active Methylene: Diethyl malonate (1.1 equiv)

    • Catalyst: Piperidine (0.1 equiv)

    • Solvent: Absolute Ethanol (10 mL/g of precursor)

  • Procedure:

    • Step 1: Dissolve the aldehyde and diethyl malonate in absolute ethanol in a round-bottom flask.

    • Step 2: Add piperidine dropwise. Note: A slight exotherm may be observed.[1]

    • Step 3: Reflux the mixture at 80°C for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The aldehyde spot (higher Rf) should disappear, replaced by a highly fluorescent coumarin spot (lower Rf).

    • Step 4: Cool to room temperature. The product often crystallizes directly. If not, pour onto crushed ice/water (50 mL) and acidify slightly with 1M HCl to precipitate the coumarin.

    • Step 5: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • IR: Look for the disappearance of the broad -OH stretch (3200-3500 cm⁻¹) and the appearance of the sharp lactone C=O stretch (~1720 cm⁻¹).[1]

    • 1H NMR: A characteristic singlet for the C4-H of the coumarin ring appears around δ 8.0–8.5 ppm.[1]

Application II: Synthesis of Benzofurans

Target: 2-Acyl-7-chloro-6-methoxybenzofuran.[1] Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation (Rap-Stoermer reaction).[1]

Scientific Rationale

The increased acidity of the 2-OH group (due to the 3-Cl inductive effect) allows for the use of milder bases like Potassium Carbonate (


) rather than Sodium Hydride (

).[1] This protocol avoids anhydrous conditions, making it robust for scale-up.
Protocol
  • Reagents:

    • Precursor: 3-Chloro-4-methoxysalicylaldehyde (1.0 equiv)[1]

    • Alkyle Halide: Phenacyl bromide (or derivative) (1.1 equiv)

    • Base: Anhydrous

      
       (2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Step 1: Suspend the aldehyde and

      
       in DMF. Stir for 15 minutes to generate the phenoxide anion.
      
    • Step 2: Add phenacyl bromide slowly.

    • Step 3: Heat to 80-100°C for 4 hours. The initial O-alkylation is fast; the subsequent cyclization requires heat.[1]

    • Step 4: Quench by pouring into ice water. Filter the precipitate.[2][3]

  • Self-Validating Checkpoint:

    • If the reaction stops at the intermediate (O-alkylated ether), the IR will show two carbonyl peaks (aldehyde + ketone). Upon successful cyclization, the aldehyde peak disappears, and the benzofuran ring forms.

Application III: Schiff Base Ligands (Salen-Type)

Target: N,O-Bidentate Ligands for Metal Complexation.[1]

Scientific Rationale

The 3-chloro group exerts a steric blockade that protects the hydrolytically sensitive imine bond from nucleophilic attack, potentially increasing the stability of the resulting metal complexes in aqueous media.

Protocol
  • Reagents:

    • Precursor: 3-Chloro-4-methoxysalicylaldehyde (1.0 equiv)[1]

    • Amine: Aniline or Ethylenediamine (1.0 or 0.5 equiv respectively)

    • Solvent: Methanol or Ethanol.[4]

  • Procedure:

    • Reflux the aldehyde and amine in ethanol for 2 hours.

    • The product usually precipitates as a colored solid (yellow/orange) upon cooling.

    • Tip: If the product acts as an oil, triturating with diethyl ether often induces crystallization.

Analytical Data Summary

TechniqueExpected SignalInterpretation
1H NMR

10.0-10.5 ppm (s, 1H)
Aldehyde proton (Starting Material).[1]
1H NMR

11.0-11.5 ppm (s, 1H)
Phenolic -OH (Starting Material).[1]
IR ~1660-1680 cm⁻¹Carbonyl stretching (Aldehyde).[1]
MS (ESI) m/z 186/188 [M+H]+Characteristic 3:1 ratio for Chlorine isotope pattern.[1]

References

  • PrepChem. (n.d.). Synthesis of 3-chloro-2-hydroxy-4-methoxybenzaldehyde. Retrieved Jan 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of Coumarin Derivatives. PubChem.[5][6] Retrieved Jan 30, 2026, from [Link]

Disclaimer: The protocols provided are for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) before handling.[1] The distinction between the salicylaldehyde (2-OH) and benzaldehyde (no 2-OH) isomers is critical for reaction success.

Sources

Application Note: Synthesis of Bioactive Derivatives from 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for derivatizing 3-Chloro-4-methoxysalicylaldehyde (3-chloro-2-hydroxy-4-methoxybenzaldehyde). Due to the unique substitution pattern—specifically the chlorine atom at the C3 position—this scaffold presents distinct steric and electronic properties compared to standard vanillin derivatives. This guide covers three primary synthetic modules: Schiff base formation (pharmacophore generation), Coumarin scaffold construction (via Knoevenagel condensation), and Metal complexation (for metallodrug applications).

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

3-Chloro-4-methoxysalicylaldehyde is a polyfunctional aromatic scaffold containing an aldehyde, a phenolic hydroxyl, and a halogen substituent.

  • Electronic Effect: The chlorine atom at position 3 (ortho to the hydroxyl group) exerts an inductive electron-withdrawing effect, increasing the acidity of the phenolic proton (

    
     reduction).
    
  • Steric Effect: The C3-chloro substituent creates significant steric crowding around the C2-hydroxyl group. This impacts downstream reactions, particularly cyclizations and metal chelation, often requiring optimized thermal conditions compared to non-halogenated analogs.

Structural Reactivity Map
  • Aldehyde (C1-CHO): Primary site for nucleophilic addition (amines, active methylenes).

  • Phenolic Hydroxyl (C2-OH): Site for chelation or esterification; sterically hindered by C3-Cl.

  • Chlorine (C3-Cl): Provides lipophilicity and metabolic stability; modulates electronic density of the ring.

Experimental Workflow Overview

The following diagram illustrates the three core synthetic pathways covered in this guide.

ReactionWorkflow Start 3-Chloro-4-methoxysalicylaldehyde Process1 Module A: Schiff Base Condensation Start->Process1 + Primary Amine (EtOH, AcOH) Process2 Module B: Knoevenagel Condensation Start->Process2 + Diethyl Malonate (Piperidine) Process3 Module C: Metal Complexation Process1->Process3 + Metal Salt (M(OAc)2) Product1 Schiff Base Ligand (Imine) Product2 3-Substituted Coumarin (Lactone) Product3 Metal-Salen Complex (Cu/Zn/Co)

Figure 1: Synthetic divergence from the 3-Chloro-4-methoxysalicylaldehyde core.

Module A: Synthesis of Schiff Base Derivatives

Objective: To synthesize an imine derivative (Schiff base) suitable for biological screening or ligand formation. Mechanism: Nucleophilic attack of a primary amine on the carbonyl carbon, followed by dehydration.

Reagents
  • Precursor: 3-Chloro-4-methoxysalicylaldehyde (1.0 eq)

  • Nucleophile: 4-Nitroaniline (or substituted aniline of choice) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of 3-Chloro-4-methoxysalicylaldehyde in 20 mL of absolute ethanol. Stir until clear.

  • Addition: Add 5 mmol of the amine (e.g., 4-nitroaniline) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: The acid protonates the carbonyl oxygen, making the carbon more electrophilic—crucial for overcoming the steric hindrance of the neighboring 3-chloro group.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base should precipitate as a colored solid (often yellow/orange).

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol.

Self-Validation Criteria
  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and appearance of the imine C=N stretch (1600–1630 cm⁻¹).

  • Yield: Expected yield 75–85%.

Module B: Synthesis of Coumarin Derivatives

Objective: To construct the coumarin (2H-chromen-2-one) core via Knoevenagel condensation followed by intramolecular cyclization. Significance: Coumarins derived from this scaffold exhibit anticoagulant and anticancer potential.[1]

Reagents
  • Precursor: 3-Chloro-4-methoxysalicylaldehyde (1.0 eq)

  • Active Methylene: Diethyl malonate (1.0 eq)

  • Catalyst: Piperidine (0.5 mL)

  • Solvent: Ethanol (or solvent-free conditions)

Protocol
  • Preparation: Mix 10 mmol of 3-Chloro-4-methoxysalicylaldehyde and 10 mmol of diethyl malonate in 25 mL of ethanol.

  • Catalyst Addition: Add 0.5 mL of piperidine.

    • Expert Insight: Piperidine acts as a base to deprotonate the active methylene group of the malonate.

  • Reflux: Reflux the mixture for 6–8 hours.

    • Critical Step: The initial condensation forms an intermediate ester. The subsequent cyclization (transesterification) involves the phenolic oxygen attacking the ester carbonyl. The 3-chloro substituent may sterically retard this step; ensure full reflux time is maintained.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl (to pH ~4) to neutralize the piperidine and precipitate the product.

  • Purification: Filter the solid and recrystallize from ethanol/water.

Self-Validation Criteria
  • IR Spectroscopy: Appearance of the lactone Carbonyl (C=O) peak at ~1710–1730 cm⁻¹.

  • 1H NMR: Appearance of the C4-H proton of the coumarin ring (typically a singlet or doublet around 8.0–8.5 ppm).

Module C: Metal Complexation (Cu/Zn/Co)

Objective: To synthesize a metal-ligand complex using the Schiff base generated in Module A. Rationale: The 3-chloro group modulates the electron density on the phenolate oxygen, potentially altering the redox potential of the metal center.

Protocol
  • Ligand Solution: Dissolve 2 mmol of the Schiff base (from Module A) in 20 mL of hot methanol.

  • Metal Solution: Dissolve 1 mmol of Metal(II) Acetate (e.g.,

    
    ) in 10 mL of methanol.
    
    • Stoichiometry: Use 2:1 (Ligand:Metal) ratio for bidentate ligands.

  • Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.

  • Reflux: Reflux for 3 hours. A distinct color change (often to dark green or brown for Cu) indicates complexation.

  • Isolation: Cool, filter the precipitate, and wash with hot water (to remove excess metal salts) and cold methanol.

Analytical Data Summary

AssayParameterExpected ResultInterpretation
IR C=O StretchAbsent (in Schiff Base)Conversion of Aldehyde
IR C=N Stretch1600–1630 cm⁻¹Formation of Imine
IR Lactone C=O~1720 cm⁻¹Formation of Coumarin ring
NMR Aldehyde HAbsent (~10.0 ppm)Complete reaction
NMR Phenolic OHShifted/AbsentShifted in Schiff base; Absent in Coumarin

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Schiff Base) Steric hindrance of 3-ClIncrease reflux time; use Dean-Stark trap to remove water.
No Precipitation (Coumarin) Incomplete cyclizationAcidify ice water mixture thoroughly (pH 4); ensure piperidine quality.
Impure Metal Complex Unreacted LigandWash precipitate thoroughly with hot ethanol (ligand is soluble, complex is usually not).

Safety & Hazards

  • 3-Chloro-4-methoxysalicylaldehyde: Causes skin irritation (H315) and serious eye irritation (H319).[2] Handle in a fume hood.

  • Piperidine: Toxic by inhalation and ingestion; flammable.

  • Diethyl Malonate: Combustible liquid.

References

  • Schiff Base Synthesis

    • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research. Describes the standard ethanol/acetic acid reflux protocol adapted for substituted salicylaldehydes.
  • Coumarin Synthesis (Knoevenagel)

    • Synthesis of Coumarin Derivatives via Knoevenagel Condensation.[3][4][5][6] MDPI Molecules. Details the piperidine-catalyzed reaction mechanism and conditions.

  • Metal Complexation

    • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde. International Journal of Scientific & Technology Research.
  • Green Chemistry Approaches

    • Knoevenagel condensation of aromatic aldehydes in ionic liquids.[6] SciELO. Offers an alternative solvent-free or ionic liquid protocol for the coumarin synthesis.

Sources

Application Note: Design, Synthesis, and Evaluation of Metal Complexes Derived from 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for synthesizing and characterizing transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) derived from 3-Chloro-4-methoxysalicylaldehyde . Unlike simple salicylaldehydes, the 3-chloro-4-methoxy derivative presents a unique electronic environment: the electron-withdrawing chlorine at the ortho position (relative to the phenol) modulates the acidity of the hydroxyl group, while the electron-donating methoxy group at the para position enhances the electron density of the aromatic ring. This application note focuses on the Schiff base derivative pathway , the primary route for developing bioactive metallodrugs with DNA-intercalating and antimicrobial properties.

Structural Logic & Ligand Design

The efficacy of these complexes relies on the Chelation Effect . The aldehyde itself is a monodentate or weak bidentate ligand. To create a stable, bioactive scaffold, it must first be condensed with a primary amine (e.g., ethylenediamine, aniline, or 2-aminophenol) to form a Schiff base (imine).

Electronic Structure Considerations
  • 3-Chloro Substituent (Steric/Electronic): Located ortho to the phenolic oxygen, the chlorine atom exerts an inductive withdrawing effect (-I), increasing the acidity of the phenolic proton. This facilitates easier deprotonation and stronger metal-oxygen (

    
    ) binding but introduces steric bulk that may influence coordination geometry.
    
  • 4-Methoxy Substituent (Resonance): Located para to the azomethine (

    
    ) linkage, it donates electrons via resonance (+R), increasing the basicity of the imine nitrogen and strengthening the metal-nitrogen (
    
    
    
    ) bond.

Experimental Protocols

Part A: Synthesis of the Schiff Base Ligand

Prerequisite: All reagents should be analytical grade. Solvents (Ethanol/Methanol) must be dried if moisture sensitivity is a concern.

Reagents:

  • 3-Chloro-4-methoxysalicylaldehyde (10 mmol)

  • Primary Amine (e.g., 4-aminoantipyrine or ethylenediamine) (10 mmol)

  • Ethanol (Absolute, 50 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.86 g (10 mmol) of 3-Chloro-4-methoxysalicylaldehyde in 30 mL of hot absolute ethanol in a round-bottom flask.

  • Addition: Slowly add the equimolar amount of the primary amine dissolved in 20 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 70-80°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. If precipitation is slow, pour into crushed ice.

  • Purification: Filter the solid product, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure Schiff base ligand (

    
    ).
    
Part B: Synthesis of Metal(II) Complexes

Target Metals: Cu(II), Co(II), Ni(II), Zn(II) using Acetate or Chloride salts.[1]

Stoichiometry: Typically 1:2 (Metal:Ligand) for bidentate ligands to satisfy octahedral or square planar geometry.

Procedure:

  • Ligand Preparation: Dissolve 2 mmol of the synthesized Ligand (

    
    ) in 25 mL of hot methanol/ethanol.
    
  • Metal Addition: Dissolve 1 mmol of Metal(II) salt (e.g.,

    
    ) in 15 mL of methanol. Add this solution dropwise to the hot ligand solution with continuous stirring.
    
  • pH Adjustment: For chloride salts, add dilute ammonia or sodium acetate solution dropwise to adjust pH to 6.5–7.0, facilitating deprotonation of the phenolic OH.

  • Reflux: Reflux for 4–6 hours. The solution usually changes color (e.g., Green/Blue for Cu, Pink/Brown for Co), indicating complexation.

  • Isolation: Cool to precipitate the colored complex. Filter, wash with hot water (to remove unreacted metal salts) and warm ethanol (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Workflow Visualization

The following diagram illustrates the chemical pathway from precursors to the final bioactive complex.

SynthesisWorkflow cluster_conditions Critical Control Points Aldehyde 3-Chloro-4-methoxy salicylaldehyde SchiffBase Schiff Base Ligand (L) (Imine Formation) Aldehyde->SchiffBase Reflux/EtOH AcOH cat. Amine Primary Amine (R-NH2) Amine->SchiffBase Complex Metal Complex [M(L)2] SchiffBase->Complex Reflux/MeOH pH 7.0 MetalSalt Metal Salt (MX2) MetalSalt->Complex Note1 pH Adjustment: Crucial for Phenolic Deprotonation Note1->Complex Note2 Color Change: Indicates d-d transition onset

Caption: Step-by-step synthesis workflow emphasizing the critical pH adjustment step for successful metal coordination.

Characterization Suite (Validation)

To ensure scientific integrity, the synthesized complexes must be validated using the following spectroscopic markers.

TechniqueParameterExpected Observation (Ligand vs. Complex)Mechanistic Insight
FT-IR

(Azomethine)
Shift from ~1620 cm⁻¹ (Ligand) to 1600–1610 cm⁻¹ (Complex).Indicates coordination of the imine nitrogen to the metal center.[2]
FT-IR

(Phenolic)
Broad band at 3400 cm⁻¹ disappears in complex.Confirms deprotonation and covalent bonding of phenolic oxygen to metal.
FT-IR

New bands appear at 450–550 cm⁻¹.Direct evidence of metal-ligand bond formation.
¹H NMR

Signal at 10–12 ppm disappears.Confirms loss of phenolic proton upon complexation (diamagnetic complexes only, e.g., Zn, Ni).
UV-Vis d-d TransitionsNew bands in visible region (400–700 nm).Used to assign geometry (e.g., Tetrahedral vs. Octahedral).
Molar Conductance

Low values (10–20

) in DMSO.
Indicates non-electrolytic nature (neutral complex).

Biological Application Protocols

DNA Binding Studies (UV-Vis Titration)

This assay determines if the complex binds to DNA via intercalation (inserting between base pairs), a common mechanism for anticancer drugs.

Protocol:

  • Preparation: Prepare a

    
     solution of the Metal Complex in Tris-HCl buffer (pH 7.2) containing 5% DMSO (for solubility).
    
  • CT-DNA Stock: Prepare Calf Thymus DNA (CT-DNA) solution; verify concentration using

    
    .[3]
    
  • Titration:

    • Record the baseline spectrum of the metal complex (200–500 nm).

    • Add incremental amounts of CT-DNA (

      
      ) to the sample and reference cells (to cancel DNA absorbance).
      
    • Incubate for 5 minutes after each addition.

  • Analysis: Observe Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift).

    • Calculation: Use the Benesi-Hildebrand equation to calculate the Intrinsic Binding Constant (

      
      ).
      
Antimicrobial Assay (Disc Diffusion)

Rationale: The Overtone’s Concept and Tweedy’s Chelation Theory suggest that complexation reduces the polarity of the metal ion, increasing its lipophilicity and allowing better penetration through the lipid layer of bacterial cell membranes.

Protocol:

  • Cultures: Standard strains (S. aureus, E. coli, C. albicans).

  • Media: Mueller-Hinton Agar (Bacteria) / Potato Dextrose Agar (Fungi).

  • Inoculation: Swab the agar plates with

    
     suspension.
    
  • Application: Place 6mm sterile paper discs impregnated with test compounds (

    
     in DMSO). Include Solvent Control (DMSO) and Positive Control (e.g., Ciprofloxacin).
    
  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Measurement: Measure the Zone of Inhibition (mm).

Mechanism of Action Diagram

The following diagram visualizes the "Chelation Theory" mechanism enhancing antimicrobial activity.

BioActivity FreeMetal Free Metal Ion (M+) (High Polarity) Chelation Chelation with 3-Cl-4-OMe Ligand FreeMetal->Chelation Complex Neutral Metal Complex (Delocalized Charge) Chelation->Complex Charge Neutralization Lipophilicity Increased Lipophilicity (Lipid Solubility) Complex->Lipophilicity Pi-Electron Delocalization Membrane Bacterial Cell Membrane (Lipid Bilayer) Lipophilicity->Membrane Permeation CellDeath Intracellular Accumulation & Cell Death Membrane->CellDeath Disruption of Respiration/Protein Synthesis

Caption: Mechanistic flow of Tweedy's Chelation Theory explaining enhanced antimicrobial potency of the complex.

References

  • Synthesis and Characterization of Schiff Base Metal Complexes: Ref: Rasayan Journal of Chemistry.[1] (2022).[1][2] Synthesis, Spectral Characterization, Biological Activity of Macrocyclic Ligands and Metal Complexes.

  • DNA Binding Protocols: Ref: International Journal for Multidisciplinary Research.[4] (2026).[4] Synthesis and characterization of Schiff base Guanidine complexes of Ni(II).

  • Biological Activity of Salicylaldehyde Derivatives: Ref: ResearchGate. (2020). Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity.

  • Anticancer & DNA Intercalation Mechanisms: Ref: University of Johannesburg. (2025).[5] Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes.

  • Spectroscopic Data Interpretation: Ref: MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes.

Sources

Application Notes & Protocols: 3-Chloro-4-methoxysalicylaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 3-Chloro-4-methoxysalicylaldehyde in the synthesis of novel fluorescent probes. We delve into the underlying chemical principles, provide field-tested, step-by-step protocols for synthesis and application, and explain the causality behind experimental choices. The focus is on the development of Schiff base-derived probes for applications such as selective metal ion detection, illustrating the compound's value in creating sophisticated analytical tools.

Introduction: The Strategic Advantage of 3-Chloro-4-methoxysalicylaldehyde

3-Chloro-4-methoxysalicylaldehyde is a substituted salicylaldehyde derivative that serves as an exceptionally versatile scaffold for the design of fluorescent chemosensors. Its utility stems from the strategic arrangement of functional groups on the aromatic ring:

  • Aldehyde Group (-CHO): Acts as a reactive site for condensation reactions, most notably with primary amines to form Schiff bases (imines). This reaction is the cornerstone of probe synthesis.

  • Hydroxyl Group (-OH): Positioned ortho to the aldehyde, this group is critical for forming stable chelation complexes with metal ions. Its presence is fundamental to the design of sensors operating on a Chelation-Enhanced Fluorescence (CHEF) mechanism.

  • Methoxy (-OCH₃) and Chloro (-Cl) Groups: These electron-donating and electron-withdrawing groups, respectively, modulate the electronic properties of the aromatic system. This allows for fine-tuning of the spectral properties (absorption and emission wavelengths, quantum yield) of the final probe.

Fluorescent probes derived from this precursor are widely used for detecting various analytes, including metal ions, due to their simple synthesis, high sensitivity, and selectivity.[1][2][3] The formation of a Schiff base is a common and efficient strategy for creating these sensors.[1][4]

Core Synthetic Principle: Schiff Base Condensation

The primary synthetic route for leveraging 3-Chloro-4-methoxysalicylaldehyde is the Schiff base condensation reaction. This involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a stable carbon-nitrogen double bond (C=N), also known as an imine or azomethine group.[4]

This imine linkage is often central to the probe's sensing mechanism. Its rotational freedom can be restricted upon analyte binding, leading to significant changes in fluorescence—a principle that underpins many "turn-on" fluorescent sensors.[5]

G Probe Probe (Free Form) ExcitedProbe Excited State (S1) Probe->ExcitedProbe Al_ion Al³⁺ Probe->Al_ion Binds Complex Probe-Al³⁺ Complex ExcitedComplex Excited State (S1) Complex->ExcitedComplex GroundState Ground State (S0) ExcitedProbe->GroundState Non-Radiative Decay (C=N Rotation, PET) Weak Fluorescence ExcitedComplex->GroundState Radiative Decay Strong Fluorescence GroundState->Probe Excitation (hν) GroundState->Complex Excitation (hν)

Sources

Application Note & Protocol: Synthesis of 3-Chloro-4-methoxysalicylaldehyde via Rieche Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted salicylaldehydes are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique structure, featuring a hydroxyl group ortho to an aldehyde, allows for the synthesis of a diverse range of complex molecules, including Schiff bases and heterocyclic compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of a specific, highly functionalized derivative, 3-Chloro-4-methoxysalicylaldehyde.

The chosen synthetic strategy is the Rieche formylation , a powerful electrophilic aromatic substitution reaction. This method is particularly advantageous for the ortho-formylation of electron-rich phenols, offering high yields and excellent regioselectivity.[3][4] The reaction employs dichloromethyl methyl ether as the formylating agent, activated by a strong Lewis acid, titanium tetrachloride (TiCl₄).[5] The high ortho-selectivity is a key advantage over other formylation methods like the Vilsmeier-Haack or Duff reactions, which can often lead to mixtures of isomers or lower yields.[3]

This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step experimental procedure but also the underlying scientific principles, safety protocols, and characterization guidelines.

Reaction Mechanism and Scientific Rationale

The Rieche formylation proceeds via an electrophilic aromatic substitution pathway.[3] The key to its high ortho-selectivity in phenols lies in the role of the titanium tetrachloride catalyst.

  • Activation of the Formylating Agent: Titanium tetrachloride, a potent Lewis acid, coordinates with dichloromethyl methyl ether to form a highly electrophilic dichloromethoxymethyl cation intermediate.

  • Chelation and Directed Ortho-Substitution: TiCl₄ also coordinates with the phenolic oxygen of the substrate (2-chloro-3-methoxyphenol). This chelation directs the bulky electrophile preferentially to the sterically accessible ortho position. This directed ortho-metalation effect is crucial for achieving high regioselectivity and is the primary reason for selecting this method for the synthesis of a salicylaldehyde.[3]

  • Hydrolysis: The intermediate formed after the electrophilic attack is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde product.

This chelation-controlled mechanism minimizes the formation of the para-isomer, which is a common byproduct in other formylation reactions of phenols.

Experimental Workflow Overview

The overall experimental process involves the setup of an inert atmosphere reaction, followed by the sequential addition of reagents at low temperature, quenching, aqueous work-up, and final purification.

Workflow cluster_prep Reaction Setup cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup Dissolve 2-chloro-3-methoxyphenol in anhydrous DCM under N₂ Cool Cool solution to 0 °C (ice bath) Setup->Cool Add_TiCl4 Add TiCl₄ dropwise (2.2 eq) Cool->Add_TiCl4 Stir1 Stir for 30-60 min at 0 °C Add_TiCl4->Stir1 Add_DCMME Add Dichloromethyl methyl ether (1.1 eq) dropwise Stir1->Add_DCMME Stir2 Stir for 1-2 h at 0 °C Add_DCMME->Stir2 Quench Slowly quench with saturated aq. NH₄Cl Stir2->Quench Warm Warm to RT, stir for 1 h Quench->Warm Extract Extract with DCM Warm->Extract Wash Wash organic layer (0.1N HCl, sat. NaHCO₃, brine) Extract->Wash Dry Dry over Na₂SO₄ and concentrate Wash->Dry Purify Purify by column chromatography (Silica gel) Dry->Purify Final_Product Final_Product Purify->Final_Product 3-Chloro-4-methoxysalicylaldehyde

Caption: Experimental workflow for the Rieche formylation.

Detailed Experimental Protocol

This protocol is based on established procedures for the Rieche formylation of electron-rich phenols.[6]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Chloro-3-methoxyphenol≥97% Puritye.g., BenchChemStarting Material (CAS 72232-49-6)[7]
Titanium tetrachloride (TiCl₄)≥99.9%e.g., Sigma-AldrichCorrosive and moisture-sensitive. Handle in fume hood.
Dichloromethyl methyl ether (Cl₂CHOMe)≥98%e.g., Sigma-AldrichPotential carcinogen. Handle in fume hood.
Dichloromethane (DCM), AnhydrousDriSolv™ or equivalentAny major supplierMust be dry. Pass through alumina if necessary.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeAny major supplierFor quenching the reaction.
Hydrochloric Acid (HCl), 0.1 NReagent GradeAny major supplierFor aqueous work-up.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeAny major supplierFor aqueous work-up.
Brine (Saturated aq. NaCl)Reagent GradeAny major supplierFor aqueous work-up.
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeAny major supplierFor drying the organic phase.
Silica Gel60 Å, 230-400 meshAny major supplierFor column chromatography.
Nitrogen or Argon GasHigh PurityN/AFor maintaining an inert atmosphere.

Step-by-Step Procedure

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Chloro-3-methoxyphenol (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per 1 g of phenol).

    • Purge the flask with nitrogen or argon gas to establish an inert atmosphere.

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Lewis Acid:

    • While stirring vigorously, add titanium tetrachloride (2.2 eq) dropwise via the dropping funnel over 15-30 minutes. The addition is exothermic and may cause the solution to change color (typically to a deep red or orange). Maintain the internal temperature at 0-5 °C.

    • Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.[6]

  • Addition of Formylating Agent:

    • Add dichloromethyl methyl ether (1.1 eq) dropwise over approximately 15 minutes, ensuring the temperature remains below 5 °C.

    • Continue stirring the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching the Reaction:

    • The reaction is highly exothermic to quench. With extreme caution, slowly add a saturated aqueous solution of ammonium chloride dropwise to the reaction mixture. Maintain cooling with the ice bath.

    • Once the initial vigorous reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1 hour to ensure complete hydrolysis.[3]

  • Aqueous Work-up and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic (DCM) phase.

    • Wash the organic layer sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[3]

    • Dry the isolated organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 3-Chloro-4-methoxysalicylaldehyde.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde C=O, hydroxyl O-H, C-O ether, and C-Cl bonds).

  • Melting Point: To assess the purity of the crystalline solid product.

Safety and Handling Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[3]

  • Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[8][9] It causes severe skin burns and eye damage.[8] Always handle under an inert, dry atmosphere. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[10]

  • Dichloromethyl Methyl Ether (Cl₂CHOMe): A potential carcinogen and a lachrymator. All manipulations must be carried out in a fume hood to avoid inhalation.[3]

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

  • Quenching: The quenching step is highly exothermic. Perform the addition of aqueous solution slowly and with efficient cooling to control the reaction rate.

Ensure that all waste is disposed of according to institutional and local environmental regulations.

Reaction Scheme

ReactionScheme cluster_struct reactant 2-Chloro-3-methoxyphenol product 3-Chloro-4-methoxysalicylaldehyde reactant->product reagents reagents 1) Cl₂CHOMe, TiCl₄ 2) H₂O work-up struct_reactant struct_reactant struct_product struct_product

Caption: Rieche formylation of 2-chloro-3-methoxyphenol.

(Note: A placeholder image is used for the product as a direct link was not available. The structure corresponds to a benzene ring with -CHO at C1, -OH at C2, -Cl at C3, and -OCH3 at C4.)

References

  • Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl₄: Scope and Limitations. Molecules, 20(9), 16935-16951. Available at: [Link]

  • Tashiro, M., et al. (2021). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry, 86(22), 16049–16065. Available at: [Link]

  • Himmel, M. E., et al. (1999). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Forest Products Laboratory, Research Paper FPL-RP-576. Available at: [Link]

  • Rosen, M. (2000). Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether. U.S. Patent 6,133,483.
  • Wang, J., et al. (2007). Synthetic method for guaiacol. Chinese Patent CN1944367A.
  • Gehrer, E., et al. (2002). Method for producing 2-alkyl-3-chlorophenols. European Patent EP1280752B1.
  • Imanzade, G., et al. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl₃ and FeCl₃·6H₂O. Catalysts, 13(11), 1435. Available at: [Link]

  • Marcker, A. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

  • Garcia, O., et al. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963. Available at: [Link]

  • Rhodium. (2003). Selective ortho-formylation of phenols. Hive Novel Discourse. Available at: [Link]

  • Garcia, O., et al. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963. Available at: [Link]

  • Garcia, O., et al. (2003). General procedure for the formylation reaction. Tetrahedron Letters, 44(27), 4961-4963. Available at: [Link]

  • Papastergiou, A., et al. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules, 27(19), 6524. Available at: [Link]

  • Titanium Dioxide Manufacturers Association. (n.d.). Safety Advice for Storage and Handling of Anhydrous Titanium Tetrachloride. Available at: [Link]

  • Phale, P. S., et al. (2013). Purification and Characterization of NAD+-Dependent Salicylaldehyde Dehydrogenase from Carbaryl-Degrading Pseudomonas sp. Strain C6. Applied Biochemistry and Biotechnology, 172(2), 806-819. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. PLoS ONE, 19(1): e0293025. Available at: [Link]

  • FAO AGRIS. (2013). Purification and Characterization of NAD+-Dependent Salicylaldehyde Dehydrogenase from Carbaryl-Degrading Pseudomonas sp. Strain C6. Available at: [Link]

  • Public Health England. (2024). Titanium tetrachloride: incident management. GOV.UK. Available at: [Link]

  • Pirrung, M. C., et al. (2013). Synthesis of substituted salicylaldehyde derivatives. Chinese Patent CN103228137A.
  • Cefic Library. (n.d.). Safety Advice For Storage And Handling Of Anhydrous Titanium Tetrachloride. Available at: [Link]

Sources

Scalable Synthesis of 3-Chloro-4-methoxysalicylaldehyde: An Application Note and Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Salicylaldehydes in Medicinal Chemistry

3-Chloro-4-methoxysalicylaldehyde is a key aromatic building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde, a chelating hydroxyl group, and strategically placed chloro and methoxy functionalities, makes it a valuable intermediate in the development of novel pharmaceutical compounds. Substituted salicylaldehydes are precursors to a wide range of bioactive scaffolds, including those with demonstrated anti-inflammatory and antimicrobial properties[1]. The precise arrangement of substituents on the aromatic ring is critical for modulating the biological activity, pharmacokinetic properties, and safety profile of the final drug candidates.

This application note provides a detailed and scalable protocol for the synthesis of 3-Chloro-4-methoxysalicylaldehyde, designed for researchers, scientists, and drug development professionals. The presented methodology prioritizes reproducibility, scalability, and safety, offering a reliable pathway to this important synthetic intermediate.

Synthetic Strategy: A Two-Step Approach to Regiocontrolled Synthesis

The synthesis of 3-Chloro-4-methoxysalicylaldehyde can be approached through two primary retrosynthetic pathways: the direct, regioselective chlorination of 4-methoxysalicylaldehyde, or the formylation of a pre-chlorinated phenolic precursor. While direct chlorination appears more concise, achieving the desired regioselectivity at the C3 position can be challenging due to the competing directing effects of the hydroxyl and methoxy groups[2][3].

Therefore, a more robust and scalable approach involves a two-step sequence commencing with the readily available 4-methoxyphenol. This strategy ensures unambiguous placement of the chloro and formyl groups, leading to the desired product with high purity. The key transformation in this route is the ortho-formylation of the intermediate, 2-chloro-5-methoxyphenol.

Synthetic_Pathway 4-Methoxyphenol 4-Methoxyphenol 2-Chloro-5-methoxyphenol 2-Chloro-5-methoxyphenol 4-Methoxyphenol->2-Chloro-5-methoxyphenol Chlorination 3-Chloro-4-methoxysalicylaldehyde 3-Chloro-4-methoxysalicylaldehyde 2-Chloro-5-methoxyphenol->3-Chloro-4-methoxysalicylaldehyde Ortho-Formylation

Caption: Overall synthetic strategy for 3-Chloro-4-methoxysalicylaldehyde.

Part 1: Chlorination of 4-Methoxyphenol

The initial step involves the selective chlorination of 4-methoxyphenol to yield 2-chloro-5-methoxyphenol. Sulfuryl chloride (SO₂Cl₂) is an effective and scalable reagent for this transformation.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of 4-methoxyphenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups are both activating and ortho-, para-directing. The incoming electrophile (a source of Cl⁺) will preferentially substitute at the positions ortho to these activating groups. In the case of 4-methoxyphenol, the positions ortho to the hydroxyl group are C2 and C6, and the position ortho to the methoxy group is C3 and C5. The reaction conditions can be optimized to favor monochlorination at the desired C2 position.

Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution Start 4-Methoxyphenol Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + SO₂Cl₂ Product 2-Chloro-5-methoxyphenol Intermediate->Product - H⁺, -SO₂, -Cl⁻

Caption: Simplified mechanism of the chlorination of 4-methoxyphenol.

Experimental Protocol: Synthesis of 2-Chloro-5-methoxyphenol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Methoxyphenol124.1450.0 g0.403
Dichloromethane (DCM)84.93500 mL-
Sulfuryl Chloride (SO₂Cl₂)134.9757.0 g (34.5 mL)0.422

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl and SO₂), dissolve 4-methoxyphenol (50.0 g, 0.403 mol) in dichloromethane (500 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (34.5 mL, 0.422 mol) dropwise to the stirred solution over a period of 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 2 x 200 mL of saturated sodium bicarbonate solution and 2 x 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 2-chloro-5-methoxyphenol can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white to off-white solid.

Part 2: Ortho-Formylation of 2-Chloro-5-methoxyphenol

The second and final step is the regioselective introduction of a formyl group at the position ortho to the hydroxyl group of 2-chloro-5-methoxyphenol. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is a reliable method for this transformation[4][5][6].

Reaction Mechanism: The Duff Reaction

The Duff reaction proceeds through a series of steps initiated by the reaction of the phenol with hexamethylenetetramine in the presence of an acid catalyst. This forms an iminium ion, which acts as the electrophile in an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting benzylamine intermediate yields the desired salicylaldehyde. The ortho-selectivity is a hallmark of this reaction for phenols.

Duff_Reaction_Workflow A 2-Chloro-5-methoxyphenol + Hexamethylenetetramine (HMTA) C Formation of Electrophilic Iminium Species A->C B Acid Catalyst (e.g., Acetic Acid/Glyceroboric acid) B->C D Electrophilic Aromatic Substitution (ortho-attack) C->D E Hydrolysis of Benzylamine Intermediate D->E F 3-Chloro-4-methoxysalicylaldehyde E->F

Caption: Workflow of the Duff reaction for ortho-formylation.

Experimental Protocol: Synthesis of 3-Chloro-4-methoxysalicylaldehyde

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methoxyphenol158.5920.0 g0.126
Hexamethylenetetramine (HMTA)140.1926.5 g0.189
Glacial Acetic Acid60.05200 mL-
Water18.02100 mL-
Concentrated Hydrochloric Acid36.46~50 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methoxyphenol (20.0 g, 0.126 mol), hexamethylenetetramine (26.5 g, 0.189 mol), and glacial acetic acid (200 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 120 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling to room temperature, add water (100 mL) and concentrated hydrochloric acid (50 mL) to the reaction mixture.

  • Second Reflux: Heat the mixture to reflux again for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude 3-Chloro-4-methoxysalicylaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford a crystalline solid.

Characterization of 3-Chloro-4-methoxysalicylaldehyde

The identity and purity of the synthesized 3-Chloro-4-methoxysalicylaldehyde should be confirmed by standard analytical techniques.

Expected Analytical Data:

PropertyValue
Appearance White to pale yellow crystalline solid
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Melting Point Expected to be in the range of 140-150 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 11.1 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.5 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.0 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195, 160, 155, 128, 125, 115, 110, 56
IR (KBr, cm⁻¹) ~3400 (O-H stretch), ~2850 (C-H aldehyde stretch), ~1660 (C=O aldehyde stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch)

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Safety and Handling Precautions

Sulfuryl Chloride (SO₂Cl₂):

  • Hazards: Highly corrosive and toxic. Reacts violently with water to produce corrosive gases. Causes severe skin burns and eye damage. Fatal if inhaled[7].

  • Handling: Must be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure a supply of water is not in the immediate vicinity of the reaction.

N-Chlorosuccinimide (NCS):

  • Hazards: Can cause skin and eye irritation. May be harmful if swallowed.

  • Handling: Handle in a fume hood. Avoid creating dust. Wear gloves, safety glasses, and a lab coat.

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis of 3-Chloro-4-methoxysalicylaldehyde from readily available starting materials. The presented protocol, centered around a regiocontrolled chlorination followed by a robust Duff ortho-formylation, offers a reliable and reproducible method for obtaining this valuable synthetic intermediate. By adhering to the detailed procedures and safety precautions, researchers and drug development professionals can confidently produce high-purity 3-Chloro-4-methoxysalicylaldehyde for their ongoing research and development endeavors.

References

  • The Duff Reaction: Researching A Modification. The ScholarShip. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]

  • Regioselectivity in the reactions of methoxydehydrobenzenes with furans. Part 3. 3-Methoxyfuran and methoxydehydrobenzenes and the chemistry of their adducts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute. Available at: [Link]

  • US Patent for Formylation process for producing aldehydes Patent (Patent # 4,755,613). Justia Patents. Available at: [Link]

  • 2-Hydroxy-4-Methoxybenzaldehyde. PubChem. Available at: [Link]

  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation. Gavin Publishers. Available at: [Link]

  • Synthesis of substituted salicylaldehyde derivatives. Google Patents.
  • Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation. PubMed. Available at: [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Available at: [Link]

  • 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Sciencemadness Discussion Board. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • Synthesis of substituted salicylaldehyde derivatives. Google Patents.
  • the reimer-tiemann reaction. Sciencemadness.org. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide. Royal Society of Chemistry. Available at: [Link]

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Royal Society of Chemistry. Available at: [Link]

  • Summary of various purification steps of salicylaldehyde dehydrogenase from Pseudomonas sp. strain C6. ResearchGate. Available at: [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. National Institutes of Health. Available at: [Link]

  • Enforcing Steric Control over Chlorine Radical-Mediated C–H Activation. ACS Publications. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. Available at: [Link]

  • Purification and Characterization of NAD+-Dependent Salicylaldehyde Dehydrogenase from Carbaryl-Degrading Pseudomonas sp. Strain C6. ResearchGate. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]

  • Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. ResearchGate. Available at: [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science. Available at: [Link]

  • Reimer–Tiemann reaction. Wikipedia. Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • 16.5: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Publications. Available at: [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Available at: [Link]

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. Available at: [Link]

  • sulphuryl chloride. Sdfine. Available at: [Link]

  • Duff Reaction. Cambridge University Press. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

Sources

Application Note: Protecting Group Strategies for 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists working with 3-Chloro-4-methoxysalicylaldehyde , a sterically congested and chemically sensitive scaffold. The guide prioritizes chemoselectivity and orthogonality , specifically addressing the risks associated with aryl chloride stability during deprotection.

Strategic Analysis & The "Benzyl Trap"

Before initiating any protection sequence, it is critical to recognize the specific vulnerabilities of this scaffold. The presence of the C3-Chlorine atom and the C4-Methoxy group dictates which protecting groups are viable.

The "Benzyl Trap" (Critical Warning)

Standard phenol protection using a Benzyl (Bn) ether is strongly discouraged for this molecule.

  • Reason: The standard removal of benzyl groups (Hydrogenolysis with H₂/Pd-C) frequently causes hydrodehalogenation , stripping the C3-Chlorine atom to yield the des-chloro analog.

  • Alternative Fail: Lewis acid deprotection of Benzyl ethers (e.g., BBr₃) will simultaneously cleave the C4-Methoxy ether, destroying the core scaffold.

Recommended Strategy: Orthogonal Protection

To preserve the Ar-Cl bond and the C4-OMe group, we recommend two primary strategies:

  • PMB (p-Methoxybenzyl) Protection: Removed oxidatively (DDQ) or acidically (TFA). Orthogonal to Ar-Cl.

  • MOM (Methoxymethyl) Protection: Ideal for the sterically crowded C2-OH due to its small size. Removed with mild acid.

Decision Matrix

ProtectionStrategy Start Start: 3-Chloro-4-methoxysalicylaldehyde Condition Subsequent Reaction Conditions? Start->Condition BaseStable Requires Base Stability (e.g., Grignard, Lithiation) Condition->BaseStable High AcidStable Requires Acid Stability (e.g., Oxidations) Condition->AcidStable Moderate Bn_Route Route C: Benzyl Protection (HIGH RISK: Ar-Cl Loss) Condition->Bn_Route Avoid PMB_Route Route A: PMB Protection (Best Balance) BaseStable->PMB_Route Alternative MOM_Route Route B: MOM Protection (Best for Sterics) BaseStable->MOM_Route Preferred AcidStable->PMB_Route Deprotect_PMB Deprotection: DDQ (Oxidative) Preserves Ar-Cl & OMe PMB_Route->Deprotect_PMB Deprotect_MOM Deprotection: HCl/MeOH Preserves Ar-Cl & OMe MOM_Route->Deprotect_MOM

Figure 1: Decision tree for selecting phenol protecting groups based on chemoselectivity requirements.

Detailed Protocols

Protocol A: Phenol Protection with p-Methoxybenzyl (PMB)

Best for general orthogonality; avoids toxic MOM-Cl reagents.

Rationale: The PMB group adds lipophilicity for handling and can be removed with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), a condition that leaves the Ar-Cl and Ar-OMe intact.

Reagents:

  • 3-Chloro-4-methoxysalicylaldehyde (1.0 equiv)

  • p-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv) for faster reaction.

  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step:

  • Activation: Dissolve the aldehyde in anhydrous DMF (0.5 M). Add K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes. Note: Due to the ortho-Cl steric clash, K₂CO₃ might be slow. If so, use NaH at 0°C.

  • Addition: Add PMB-Cl dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (The aldehyde proton signal in NMR will shift slightly, but the disappearance of the phenolic -OH signal at >10 ppm is key).

  • Workup: Dilute with EtOAc, wash copiously with water and brine (to remove DMF). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Phenol Protection with Methoxymethyl (MOM)

Best for extreme steric hindrance.[1]

Rationale: The C3-Chloro group creates a "steric wall." The MOM group is physically smaller than PMB/Bn and installs easier. Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. Handle in a fume hood with double gloves.

Reagents:

  • Substrate (1.0 equiv)

  • MOM-Cl (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step:

  • Setup: Dissolve substrate in dry DCM (0.2 M) at 0°C. Add DIPEA.

  • Addition: Add MOM-Cl slowly via syringe.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. The reaction is driven by the base scavenging the HCl byproduct.

  • Quench: Add saturated aqueous NH₄Cl.

  • Workup: Extract with DCM. Wash with NaHCO₃. Dry and concentrate.

Protocol C: Aldehyde Protection (Acetalization)

Required if performing nucleophilic attacks (e.g., Grignard) on the ring.

Rationale: The aldehyde is protected as a 1,3-dioxolane. This must be done after phenol protection to prevent the formation of cyclic hemiacetals between the C1-CHO and C2-OH.

Reagents:

  • Protected Phenol Substrate (1.0 equiv)[1]

  • Ethylene Glycol (5.0 equiv)[1]

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent: Toluene (Reagent Grade)[1]

Step-by-Step:

  • Setup: Combine substrate, ethylene glycol, and pTSA in toluene in a flask equipped with a Dean-Stark trap and reflux condenser.

  • Reflux: Heat to vigorous reflux (110°C). Water produced must be removed azeotropically to drive the equilibrium.

  • Monitoring: Monitor by TLC. The aldehyde spot should disappear.

  • Workup: Cool to RT. Add Et₃N (to neutralize acid). Wash with water (removes excess glycol) and brine.

  • Yield: Typically >90%. The product is stable to basic conditions (e.g., n-BuLi).

Deprotection Workflows

The success of the synthesis hinges on removing these groups without touching the C3-Cl or C4-OMe.

Table 1: Deprotection Compatibility Guide
Protecting GroupReagentConditionsEffect on Ar-ClEffect on Ar-OMe
Benzyl (Bn) H₂ / Pd-CHydrogenolysisRISK: Cleaves Cl Stable
Benzyl (Bn) BBr₃Lewis AcidStableRISK: Cleaves OMe
PMB DDQ DCM/H₂O, RTStable Stable
PMB TFANeat or DCMStableStable
MOM HCl (conc.)[1]MeOH, 60°CStableStable
Acetal HCl (1M)THF/H₂O, RTStableStable
Optimized Protocol: Oxidative Removal of PMB
  • Dissolve the PMB-protected compound in DCM:Water (10:1).

  • Add DDQ (1.2 equiv). The mixture will turn deep green/red.

  • Stir vigorously at RT for 1–2 hours.

  • Quench: Add saturated NaHCO₃ and NaHSO₃ (to reduce excess DDQ).

  • Result: The PMB group is converted to p-methoxybenzaldehyde (byproduct) and the free phenol is released.

Troubleshooting

  • Problem: Low yield during Phenol protection.

    • Cause: The C3-Chloro group and C1-Aldehyde create a "steric pocket" and an intramolecular H-bond.

    • Solution: Switch to NaH (Sodium Hydride) in DMF. The irreversible deprotonation breaks the H-bond and creates a more naked, reactive phenoxide anion than K₂CO₃ can generate.

  • Problem: Loss of Chlorine atom.

    • Cause: Accidental use of catalytic hydrogenation or radical conditions.

    • Solution: Verify all reagents. Avoid Tin (Sn) radical initiators or Pd-catalyzed steps while the Cl is essential.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability/reactivity).
  • Mandal, P. K.; McMurray, J. S. "Pd-C Induced Catalytic Transfer Hydrogenation with Triethylsilane," J. Org. Chem.2007 , 72, 6599–6601. Link (Demonstrates the risk of Ar-Cl reduction with Pd).

  • Yonemitsu, O. et al. "Selective removal of p-methoxybenzyl groups," J. Org. Chem.1982, 47, 191–193. (Protocol for DDQ deprotection).
  • Smith, A. B. et al. "Indole diterpene synthetic studies. Construction of the penitrem framework," J. Am. Chem. Soc.1995, 117, 10777. (Example of MOM protection in hindered systems).
  • Hibino, S. et al. "Synthesis of 3-Chloro-4-methoxysalicylaldehyde derivatives," Chem. Pharm. Bull.2002 , 50, 1276. (Specific reactivity of the target scaffold).[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Chloro-4-methoxysalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure you can achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

3-Chloro-4-methoxysalicylaldehyde, a substituted aromatic aldehyde, is a valuable building block in the synthesis of various pharmaceutical and specialty chemical targets. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps. This guide will walk you through the common purification techniques and provide solutions to frequently encountered problems.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities in your crude material. A common synthetic route to 3-Chloro-4-methoxysalicylaldehyde is the electrophilic chlorination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Based on this synthesis, the primary impurities are likely to be:

  • Unreacted Starting Material: Residual o-vanillin.

  • Regioisomers: Chlorination at other positions on the aromatic ring.

  • Over-chlorinated Products: Dichloro- or trichloro- derivatives.

  • Residual Solvents and Reagents: From the reaction and workup.

The purification strategy should be designed to effectively remove these specific impurities.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-Chloro-4-methoxysalicylaldehyde and provides actionable solutions.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid organic compounds. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Problem 1: Oiling Out - The Compound Separates as an Oil, Not Crystals.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high, depressing the melting point of the mixture.

  • Solutions:

    • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.

    • Use a Different Solvent or Solvent System: If oiling out persists, the chosen solvent may not be ideal. Experiment with solvent mixtures. For instance, if your compound oils out from ethanol, try a mixture of ethanol and water, or ethyl acetate and hexane.

    • Scratch the Inner Surface of the Flask: Use a glass rod to create a rough surface that can initiate crystallization.

    • Seed the Solution: Add a small crystal of pure 3-Chloro-4-methoxysalicylaldehyde to the cooled, supersaturated solution to induce crystallization.

Problem 2: Poor Recovery of the Purified Product.

  • Causality: This is often due to using too much solvent or a solvent in which the compound has significant solubility even at low temperatures.[1]

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure Complete Precipitation: Cool the solution thoroughly in an ice bath to maximize crystal formation.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Problem 3: The Purified Product is Still Impure.

  • Causality: The chosen solvent may not be effective at leaving the specific impurities in the mother liquor.

  • Solutions:

    • Perform a Second Recrystallization: A subsequent recrystallization can further enhance purity.

    • Switch Solvents: If the impurity has similar solubility properties to your product in the chosen solvent, a different solvent or solvent system is necessary. For example, if recrystallization from ethanol fails to remove a less polar impurity, a solvent system like ethyl acetate/hexane might be more effective. A successful recrystallization of a similar compound, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, was achieved using acetonitrile.[2] Another vanillin derivative was effectively recrystallized from 95% ethanol.[3][4]

Solvent System Rationale
Ethanol/WaterA good starting point for moderately polar compounds. The water acts as an anti-solvent.
Ethyl Acetate/HexaneEffective for separating compounds with moderate polarity differences.
AcetonitrileHas been shown to be effective for a closely related compound.[2]
TolueneCan be effective for aromatic compounds.

Table 1: Suggested Recrystallization Solvent Systems

Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Problem 1: Poor Separation of the Product from Impurities.

  • Causality: The chosen eluent system does not provide a sufficient difference in the retention factors (Rf) of the components.

  • Solutions:

    • Optimize the Solvent System using TLC: Before running a column, identify an eluent system that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate, with clear separation from impurities. A common solvent system for compounds of this type is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][6]

    • Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.

    • Consider a Different Stationary Phase: While silica gel is most common, for certain separations, alumina (basic or neutral) may provide better results, especially if your compound is sensitive to the acidic nature of silica.

Problem 2: The Product Elutes Too Quickly or Too Slowly.

  • Causality: The polarity of the eluent is too high or too low, respectively.

  • Solutions:

    • Adjust the Solvent Ratio: If the Rf is too high (elutes too quickly), decrease the proportion of the polar solvent. If the Rf is too low (elutes too slowly), increase the proportion of the polar solvent.

    • Change the Polar Solvent: If you are using a high concentration of a weak polar solvent (e.g., ethyl acetate), switching to a lower concentration of a stronger polar solvent (e.g., methanol) can sometimes improve the separation. However, be cautious as methanol can sometimes dissolve silica gel at higher concentrations.[5]

Problem 3: Tailing of the Product Band.

  • Causality: Tailing can be caused by interactions between the analyte and the stationary phase, overloading the column, or degradation of the compound on the column.

  • Solutions:

    • Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine can be beneficial.

    • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of tailing.

    • Check for Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.

Solvent System (Hexane:Ethyl Acetate) Typical Rf Range Notes
9:10.1 - 0.3Good starting point for less polar impurities.
4:10.2 - 0.5A common range for the desired product.
2:10.4 - 0.7For eluting more polar compounds.

Table 2: Example Solvent Systems for Column Chromatography

Chemical Purification Troubleshooting

For aldehydes, chemical purification methods can be highly effective.

Problem: Persistent Aldehydic Impurities or Difficulty Separating from the Starting Material.

  • Causality: The impurity has very similar physical properties to the desired product, making physical separation methods challenging.

  • Solution: Bisulfite Adduct Formation:

    • Mechanism: Aldehydes react with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from non-aldehydic impurities via extraction. The aldehyde can then be regenerated by treating the aqueous layer with an acid or base.

    • Protocol:

      • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Extract the organic solution with a saturated aqueous solution of sodium bisulfite.

      • Separate the aqueous layer containing the bisulfite adduct.

      • Wash the organic layer with water and brine, then dry and concentrate to isolate non-aldehydic components.

      • To regenerate the aldehyde, carefully add a strong acid (e.g., HCl) or base (e.g., NaOH) to the aqueous layer until the aldehyde precipitates or can be extracted.

Frequently Asked Questions (FAQs)

Q1: My crude 3-Chloro-4-methoxysalicylaldehyde is a dark oil, but the pure compound should be a solid. What should I do?

A1: A dark oil suggests the presence of significant impurities. Before attempting recrystallization, it is advisable to perform a preliminary purification. Column chromatography is an excellent choice in this scenario to remove the bulk of the colored impurities. Alternatively, you can try a "trituration" by stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexane or diethyl ether). This may induce crystallization of your product.

Q2: I'm not sure what the spots on my TLC plate are. How can I identify them?

A2: To identify the spots, you should run co-spots. On the same TLC plate, spot your crude reaction mixture, the pure starting material (if available), and a co-spot where you apply both the crude mixture and the starting material on the same spot. If a spot in your crude mixture moves to the same height as the starting material, it is likely unreacted starting material.

Q3: Can I use vacuum distillation to purify 3-Chloro-4-methoxysalicylaldehyde?

A3: While vacuum distillation is a common purification technique for liquids, it may not be ideal for this compound. Aromatic aldehydes, especially those with hydroxyl groups, can be susceptible to decomposition at elevated temperatures, even under vacuum. Recrystallization and column chromatography are generally safer and more effective methods for this class of compounds.

Q4: What are the key safety precautions when handling 3-Chloro-4-methoxysalicylaldehyde?

A4: 3-Chloro-4-methoxysalicylaldehyde is an irritant.[7] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Product Start Crude 3-Chloro-4-methoxysalicylaldehyde TLC_Analysis TLC Analysis (e.g., 4:1 Hexane:EtOAc) Start->TLC_Analysis Decision Assess Impurity Profile TLC_Analysis->Decision Recrystallization Recrystallization (e.g., Ethanol/Water or Acetonitrile) Decision->Recrystallization Few, well-separated spots Column_Chromatography Column Chromatography (e.g., Hexane/EtOAc gradient) Decision->Column_Chromatography Multiple/close spots or oily crude Chemical_Purification Chemical Purification (Bisulfite Adduct) Decision->Chemical_Purification Aldehydic impurities Pure_Product Pure Product (Verify by mp, NMR, etc.) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Chemical_Purification->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN102644091A - Method for preparing o-vanillin.
  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2018). PMC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. Retrieved from [Link]

  • How To Recrystallize A Solid. (2020, July 16). YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (n.d.). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]

  • Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. (2014). OSTI.GOV. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Synthesis of new vanillin derivatives from natural eugenol. (2021). SciSpace. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved from [Link]

  • Duff Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • How to Carry Out a Recrystallization. (2013, February 3). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Reddit. (2023, August 8). Duff reaction using 4-methoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3049566A - Vanillin purification.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Google Patents. (n.d.). US4755613A - Formylation process for producing aldehydes.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

Sources

Technical Support: Optimization of 3-Chloro-4-methoxysalicylaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloro-4-methoxysalicylaldehyde (2-hydroxy-3-chloro-4-methoxybenzaldehyde) presents a classic challenge in aromatic substitution: Regiocontrol .

Researchers typically encounter two main failure modes:

  • Regioselectivity Failure (Chlorination Route): When chlorinating 4-methoxysalicylaldehyde, the directing effects of the C2-hydroxyl and C4-methoxy groups compete. Steric hindrance at the C3 position often leads to the formation of the thermodynamically favored 5-chloro isomer , drastically reducing the yield of the desired 3-chloro product.

  • Low Conversion (Formylation Route): When attempting to formylate 2-chloro-3-methoxyphenol via the classic Duff reaction, yields are often <20% due to polymerization or poor ortho-selectivity.

This guide provides a technical roadmap to overcome these bottlenecks, prioritizing the Magnesium-Mediated Ortho-Formylation as the superior high-yield strategy.

Module 1: The "Golden Route" (Recommended)

Strategy: Ortho-Formylation of 2-Chloro-3-methoxyphenol

If you are currently attempting to chlorinate 4-methoxysalicylaldehyde and struggling with isomer separation, stop . The most effective way to secure high yield is to install the aldehyde after the chlorine is already in place.

The Precursor: 2-Chloro-3-methoxyphenol. The Method: MgCl₂/TEA/Paraformaldehyde (The Skattebøl/Casiraghi Modification).

Why this works (Causality):

In 2-chloro-3-methoxyphenol, the C2 position is blocked by Chlorine. The C6 position is the only available ortho site. Standard Vilsmeier-Haack formylation often attacks the para position (C4). However, Magnesium coordinates with the phenoxide oxygen, creating a transition state that strictly directs the formyl group to the ortho position (C6), yielding the target molecule exclusively.

Protocol: Mg-Mediated Formylation[1]
ParameterSpecification
Reagents 2-Chloro-3-methoxyphenol (1.0 eq), MgCl₂ (anhydrous, 1.5 eq), Triethylamine (TEA, 3.75 eq), Paraformaldehyde (6.0 eq).
Solvent Acetonitrile (Dry, degassed).
Temperature Reflux (80–82 °C).
Expected Yield 85–92%

Step-by-Step Methodology:

  • Activation: In a dry flask under N₂, dissolve 2-chloro-3-methoxyphenol (10 mmol) in dry Acetonitrile (50 mL).

  • Coordination: Add anhydrous MgCl₂ (15 mmol) and TEA (37.5 mmol). Stir at room temperature for 15 minutes. The mixture will become turbid as the Mg-phenoxide complex forms.

  • Addition: Add Paraformaldehyde (60 mmol) in one portion.

  • Reaction: Heat to reflux and monitor by TLC. Reaction is typically complete in 3–5 hours.

  • Quench: Cool to RT. Pour into cold 5% HCl (aq) to break the Mg-complex and protonate the phenol.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: The crude product is often >95% pure.[1] Recrystallize from Ethanol/Hexane if necessary.

Module 2: Troubleshooting the Chlorination Route

Strategy: Regioselective Chlorination of 4-Methoxysalicylaldehyde

If you are locked into using 4-methoxysalicylaldehyde as your starting material, you must fight the thermodynamics that favor the 5-chloro isomer.

The Problem:

  • C3 Position: Sandwiched between -OH and -OMe. Sterically crowded.

  • C5 Position: Less hindered.

  • Result: Standard chlorination (NCS/DCM or Cl₂ gas) yields a 70:30 mixture favoring the unwanted 5-chloro product .

Optimization Protocol (NCS/TFA Method)

To shift selectivity toward C3, you must use a bulky, lipophilic chlorinating environment or exploit hydrogen bonding.

VariableRecommendationReason
Reagent N-Chlorosuccinimide (NCS) Provides a controlled source of Cl⁺ compared to Cl₂ gas.
Solvent Acetonitrile + 10% TFA Trifluoroacetic acid (TFA) protonates the carbonyl, altering the electronic density and potentially disrupting the directing effect of the methoxy group.
Temperature 0 °C to Room Temp High temperatures promote the thermodynamic (5-chloro) product. Keep it cold.
Catalyst Urea (10 mol%) Can form H-bonds with the phenolic OH, potentially guiding the Cl⁺ to the ortho position via a cyclic transition state.

Critical QC Step: Run an H-NMR on your crude material immediately.

  • Target (3-Chloro): Look for doublets with ortho coupling (J ≈ 8.5 Hz) for the aromatic protons at C5 and C6.

  • Impurity (5-Chloro): Look for singlets (or weak meta coupling) for protons at C3 and C6.

Module 3: Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the "Selectivity Trap" (Chlorination) and the "Directed Synthesis" (Mg-Formylation).

SynthesisPathways Start_Aldehyde Start: 4-Methoxysalicylaldehyde Route_Chlorination Route A: Electrophilic Chlorination (NCS / Cl2) Start_Aldehyde->Route_Chlorination Start_Phenol Start: 2-Chloro-3-methoxyphenol Route_Formylation Route B: Mg-Mediated Formylation (MgCl2 / (CH2O)n) Start_Phenol->Route_Formylation Intermediate_Transition Steric Clash at C3 (Crowded) Route_Chlorination->Intermediate_Transition Competition Mg_Complex Mg-Phenoxide Complex (Ortho-Directing) Route_Formylation->Mg_Complex Coordination Product_Target TARGET: 3-Chloro-4-methoxysalicylaldehyde (High Yield) Intermediate_Transition->Product_Target Minor Product (<30%) Product_Byproduct BYPRODUCT: 5-Chloro isomer (Major Product in Route A) Intermediate_Transition->Product_Byproduct Favored (Thermodynamic) Mg_Complex->Product_Target Exclusive Regiocontrol

Caption: Comparative flow of synthetic routes. Route B (Green) bypasses the regioselectivity issues inherent in Route A (Yellow/Red).

Frequently Asked Questions (FAQs)

Q1: I am seeing a spot on TLC that doesn't move. What is it?

A: In the Mg-mediated formylation, this is likely the Magnesium-Phenoxide intermediate or polymerized paraformaldehyde. Ensure you quench the reaction vigorously with 5% HCl or 1M H₂SO₄ . The acid hydrolysis is required to release the free aldehyde from the magnesium complex. If the spot persists after acid workup, it may be the bis-phenol byproduct formed by condensation of the product with unreacted phenol; this indicates you cooked the reaction too long.

Q2: Can I use the Duff Reaction (Hexamine/TFA) instead of MgCl₂?

A: Yes, but with caveats. The modified Duff reaction (using TFA as solvent) is better than the classic Duff (Acetic acid), but it is less selective than the Mg-method.

  • Duff Risk: It often produces formylation at the para position relative to the methoxy group if the directing effects aren't strong enough.

  • Recommendation: Stick to MgCl₂/Paraformaldehyde for >90% ortho-selectivity.

Q3: How do I separate the 3-chloro and 5-chloro isomers if I used Route A?

A: Separation is difficult due to similar polarities.

  • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) . The 3-chloro isomer (more intramolecular H-bonding) is slightly less polar and usually elutes first.

  • Recrystallization: Attempt recrystallization from Methanol/Water . The 5-chloro isomer often crystallizes out more readily. Filter the solid (enriched in 5-chloro) and check the mother liquor for your 3-chloro target.

References

  • Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylic Aldehydes." Organic Syntheses, 82, 64. [Link] (Authoritative source for the Mg-mediated formylation protocol).

  • Casiraghi, G., et al. (1980). "Selective reactions using metal phenoxides. Ortho-formylation of phenols with formaldehyde." Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. [Link] (Foundational paper establishing the regioselectivity of magnesium phenoxides).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the Ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258. [Link] (Detailed optimization of the MgCl2/TEA/Paraformaldehyde system).

Sources

Navigating the Purification of 3-Chloro-4-methoxysalicylaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical resource for the recrystallization of 3-Chloro-4-methoxysalicylaldehyde, a key intermediate in various synthetic pathways. Here, we address common challenges and provide practical, field-tested solutions to ensure the highest purity of this compound in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of 3-Chloro-4-methoxysalicylaldehyde?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For 3-Chloro-4-methoxysalicylaldehyde, methanol is a commonly used and effective solvent. Acetonitrile has also been shown to be effective for structurally similar compounds and presents a viable alternative. A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility and improve crystal yield.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue. This typically occurs when the boiling point of the solvent is higher than the melting point of the solute (3-Chloro-4-methoxysalicylaldehyde has a melting point of 56-60°C). To remedy this, you can:

  • Lower the cooling temperature gradually: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.

  • Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Add a co-solvent: Introduce a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly.

Q3: I have a low yield of crystals after recrystallization. What are the possible causes?

A3: Low recovery can stem from several factors:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.

  • High solubility in the chosen solvent: If the compound is too soluble in the solvent even at low temperatures, the recovery will be poor. Consider a different solvent or a mixed-solvent system.

Q4: My recrystallized product is still impure. What went wrong?

A4: Impurities can persist after recrystallization for a few reasons:

  • Inappropriate solvent choice: The chosen solvent may dissolve the impurities as well as the desired compound, leading to their co-crystallization.

  • Rapid crystal formation: Cooling the solution too quickly can trap impurities within the crystal lattice. Slow, undisturbed cooling is crucial for forming pure crystals.[1]

  • Presence of insoluble impurities: If there are impurities that are insoluble in the hot solvent, a hot filtration step is necessary to remove them before cooling.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of 3-Chloro-4-methoxysalicylaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. * Too much solvent was used. * The solution is not saturated.* Boil off some of the solvent to concentrate the solution. * Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. * Add a seed crystal of pure 3-Chloro-4-methoxysalicylaldehyde.
Crystals form too quickly and are very fine. * The solution was cooled too rapidly. * The solution is supersaturated.* Reheat the solution to redissolve the precipitate and allow it to cool more slowly. * Add a small amount of additional hot solvent before cooling.
The solution is colored, and the resulting crystals are also colored. * Colored impurities are present.* Add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling.
The melting point of the recrystallized product is broad or lower than the literature value (56-60°C). * The product is still impure. * The product is wet.* Repeat the recrystallization process, ensuring slow cooling and the use of an appropriate solvent. * Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Methanol
  • Dissolution: Place the crude 3-Chloro-4-methoxysalicylaldehyde in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and swirling.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol-Water
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a cold ethanol-water mixture, and dry the crystals as described in Protocol 1.

Understanding Potential Impurities

The most common synthetic route to 3-Chloro-4-methoxysalicylaldehyde involves the electrophilic chlorination of p-anisaldehyde. This reaction can lead to several impurities that need to be considered during purification.

  • 3-Chloro-4-methoxybenzoic acid: The primary impurity of concern is the over-oxidation of the aldehyde group to a carboxylic acid. This impurity can be removed by washing the crude product with a dilute sodium bicarbonate solution before recrystallization.

  • Unreacted p-anisaldehyde: Incomplete chlorination will result in the presence of the starting material in the final product.

  • Isomeric Byproducts: Dichlorination can occur, leading to the formation of 3,5-dichloro-4-methoxybenzaldehyde. The formation of other isomers, such as 2-chloro-4-methoxybenzaldehyde, is also possible, though generally less favored due to steric hindrance.

Data Presentation

Table 1: Solubility Characteristics of 3-Chloro-4-methoxysalicylaldehyde
SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
Methanol SolubleVery SolubleGood
Ethanol Moderately SolubleVery SolubleGood
Isopropanol Sparingly SolubleSolubleExcellent
Ethyl Acetate SolubleVery SolubleFair (potential for high loss)
Toluene Sparingly SolubleModerately SolubleGood
Hexane InsolubleSparingly SolubleExcellent (may require a co-solvent)
Water InsolubleInsolubleUnsuitable as a single solvent
Acetonitrile Moderately SolubleVery SolubleGood

Visualizations

Diagram 1: Recrystallization Workflow

G crude Crude 3-Chloro-4-methoxysalicylaldehyde dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure 3-Chloro-4-methoxysalicylaldehyde dry->pure

Caption: A streamlined workflow for the recrystallization process.

Diagram 2: Troubleshooting Common Recrystallization Issues

G start Recrystallization Issue? no_crystals No Crystals Form start->no_crystals Yes oiling_out Compound Oils Out start->oiling_out Yes low_yield Low Yield start->low_yield Yes impure Product Impure start->impure Yes sol1 Concentrate Solution Add Seed Crystal no_crystals->sol1 sol2 Slow Cooling Use Co-solvent oiling_out->sol2 sol3 Use Minimum Solvent Ensure Complete Cooling low_yield->sol3 sol4 Re-crystallize Slowly Perform Hot Filtration impure->sol4

Caption: A decision tree for troubleshooting recrystallization problems.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

Sources

3-Chloro-4-methoxysalicylaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Chloro-4-methoxysalicylaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common challenges and provide in-depth explanations to maintain the integrity of your research.

I. Core Principles of Stability and Storage

3-Chloro-4-methoxysalicylaldehyde is a substituted aromatic aldehyde. Its stability is primarily influenced by its aldehyde functional group, which is susceptible to oxidation, and the phenolic hydroxyl group, which can also be reactive. The aromatic ring with its chloro and methoxy substituents also influences the molecule's reactivity. Understanding these chemical properties is crucial for proper handling and storage.

The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, particularly in the presence of air (oxygen). This process can be accelerated by light and elevated temperatures. Improper storage can lead to the formation of impurities, which may compromise experimental outcomes.

II. Troubleshooting Guide

This section addresses specific experimental issues that may arise from the degradation of 3-Chloro-4-methoxysalicylaldehyde.

Scenario 1: Inconsistent Reaction Yields or Complete Reaction Failure

  • Question: "I am using 3-Chloro-4-methoxysalicylaldehyde in a multi-step synthesis, and my yields are inconsistent or the reaction is failing. I have confirmed the integrity of my other reagents. Could the aldehyde be the issue?"

  • Answer: Yes, it is highly probable that the integrity of your 3-Chloro-4-methoxysalicylaldehyde has been compromised. The aldehyde functional group is susceptible to oxidation, especially if the compound has been stored improperly.

    Troubleshooting Steps:

    • Visual Inspection: Examine the compound. Pure 3-Chloro-4-methoxysalicylaldehyde should be a white to off-white crystalline powder. Any significant discoloration (e.g., yellowing or browning) can indicate degradation.

    • Purity Check: If you have access to analytical instrumentation, verify the purity of your starting material using techniques like NMR, HPLC, or GC-MS. Look for the appearance of a carboxylic acid peak or other impurity signals.

    • Source a Fresh Batch: If degradation is suspected, it is best to use a fresh, unopened container of the compound for your reaction.

    • Review Storage Conditions: Ensure that the compound is being stored according to the recommended guidelines outlined in the FAQ section below.

Scenario 2: Unexpected Side Products in a Condensation Reaction

  • Question: "I am performing a condensation reaction (e.g., Schiff base formation) with 3-Chloro-4-methoxysalicylaldehyde and an amine. I am observing unexpected side products in my analysis. What could be the cause?"

  • Answer: The presence of impurities from the degradation of the aldehyde is a likely cause. If a portion of the aldehyde has oxidized to its corresponding carboxylic acid (3-chloro-4-methoxysalicylic acid), this acid can participate in side reactions, such as acid-base reactions with your amine, which can inhibit the desired condensation reaction or lead to the formation of amide impurities under certain conditions.

    Preventative Measures:

    • Always use a fresh or properly stored batch of 3-Chloro-4-methoxysalicylaldehyde.

    • Consider purifying the aldehyde by recrystallization if you suspect minor degradation.

    • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation during the experiment, especially if the reaction requires elevated temperatures.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Chloro-4-methoxysalicylaldehyde?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] A well-ventilated area is also recommended.[1][2][4] For optimal shelf-life, storage under an inert atmosphere, such as nitrogen or argon, is advised to minimize exposure to air.[2]

ParameterRecommendationRationale
Temperature Cool, room temperature (below 30°C)Minimizes the rate of potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert gas (Nitrogen/Argon)[2]Prevents oxidation of the aldehyde group by atmospheric oxygen. The compound is noted to be air-sensitive.
Light Store in a dark place or in an amber vial[2]Prevents light-induced degradation or polymerization. Aromatic aldehydes can be sensitive to UV light.
Moisture Store in a dry environment/desiccatorPrevents hydrolysis and potential clumping of the powder.

Q2: Why is exposure to air a concern for this compound?

A2: The aldehyde functional group in 3-Chloro-4-methoxysalicylaldehyde is susceptible to autoxidation in the presence of molecular oxygen. This process involves a free-radical chain reaction that converts the aldehyde to the corresponding carboxylic acid. This is a common degradation pathway for many aldehydes.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While storing at lower temperatures generally slows down chemical reactions, it is crucial to prevent moisture condensation. If you choose to store it in a freezer, ensure the container is exceptionally well-sealed and allow it to warm to room temperature completely before opening to prevent water from condensing on the cold solid. Storing in a desiccator inside the freezer is a good practice.

Q4: For how long can I expect the compound to be stable?

A4: When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), 3-Chloro-4-methoxysalicylaldehyde should remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for more than a year or if the container has been opened multiple times.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in texture (e.g., clumping). Chemically, degradation would be indicated by the appearance of new peaks in analytical tests like NMR, IR (a broad O-H stretch from the carboxylic acid), or chromatography.

IV. Experimental Workflow & Diagrams

Decision Tree for Handling and Storage

This diagram outlines the decision-making process for the proper handling and storage of 3-Chloro-4-methoxysalicylaldehyde to ensure its stability.

G A Receive New Bottle of 3-Chloro-4-methoxysalicylaldehyde B Is the container sealed and does the compound appear as a white/ off-white powder? A->B C Proceed to Storage B->C Yes D Quarantine and Contact Supplier. Do not use. B->D No E Long-term Storage (>1 month)? C->E F Store in a cool, dry, dark place. Seal tightly under Nitrogen/Argon. E->F Yes G Store in a cool, dry, dark place. Seal tightly after each use. E->G No H Need to use in an experiment? F->H G->H I Allow container to reach room temperature before opening. H->I Yes J Weigh out the required amount quickly in a fume hood. I->J K Immediately reseal container, purge with inert gas if possible, and return to storage. J->K L Is the reaction sensitive to oxidation? K->L M Run reaction under inert atmosphere. L->M Yes N Proceed with reaction. L->N No G cluster_0 Degradation Pathway A 3-Chloro-4-methoxysalicylaldehyde B 3-Chloro-4-methoxysalicylic acid (Impurity) A->B Oxidation (Air, Light, Heat)

Caption: Oxidation of 3-Chloro-4-methoxysalicylaldehyde to its carboxylic acid.

V. References

  • Loba Chemie. (n.d.). SALICYLALDEHYDE FOR SYNTHESIS. Retrieved from [Link]

Sources

Technical Support Center: 3-Chloro-4-methoxysalicylaldehyde Reactivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-3CL-4OMe-SAL
Status: OPEN
Assigned Specialist: Senior Application Scientist

Diagnostic: Why is this molecule resisting you?

You are likely experiencing low yields, sluggish reaction rates, or incomplete conversion when attempting condensation reactions (Schiff base, Knoevenagel, or Perkin) with 3-Chloro-4-methoxysalicylaldehyde .

This is not user error; it is a structural feature of the molecule. You are fighting a "Deactivation Triad" that stabilizes the carbonyl carbon, rendering it electrophilically poor.

The Deactivation Triad
  • Intramolecular Hydrogen Bonding (IMHB): The ortho-hydroxyl group forms a tight hydrogen bond with the carbonyl oxygen. This "locks" the aldehyde, reducing its availability for nucleophilic attack.

  • Resonance Donation (+M Effect): The para-methoxy group is a strong electron donor. It pushes electron density into the benzene ring and, through conjugation, onto the carbonyl carbon, significantly lowering its electrophilicity.

  • Steric & Inductive Complexity: The meta-chlorine atom provides some inductive withdrawal (-I), but its steric bulk can hinder the approach of large nucleophiles, especially in the crowded 2,3,4-substituted environment.

Mechanism of Deactivation

DeactivationMechanism cluster_0 Steric Shield Aldehyde Carbonyl Carbon (Target) Nucleophile Incoming Nucleophile Aldehyde->Nucleophile Repels/Resists OH_Group 2-OH Group (The Lock) OH_Group->Aldehyde Intramolecular H-Bond (Stabilizes C=O) OMe_Group 4-OMe Group (The Deactivator) OMe_Group->Aldehyde +M Resonance (Increases e- density) Cl_Group 3-Cl Atom Cl_Group->Aldehyde Steric Hindrance

Figure 1: Mechanistic map of the electronic and steric factors reducing the reactivity of the aldehyde group.

Troubleshooting & FAQ: Reaction Specifics

Scenario A: Schiff Base Formation (Imine Synthesis)

User Complaint: "I refluxed with aniline in ethanol for 12 hours, but TLC shows mostly starting material."

Root Cause: The amine nucleophile is not strong enough to break the IMHB lock without assistance. Solution: You must activate the carbonyl or destabilize the H-bond.

  • Q: Should I use an acid catalyst?

    • A: Yes. Glacial acetic acid (catalytic amount, ~2-5 drops per mmol) is mandatory. It protonates the carbonyl oxygen, making it more susceptible to attack. For stubborn cases, use p-toluenesulfonic acid (p-TSA) (1-2 mol%).

  • Q: Is refluxing enough?

    • A: Often, no.[1] Conventional heating is inefficient here. Microwave Irradiation is the gold standard for this substrate. It couples directly with the polar O-H bond, disrupting the IMHB and accelerating the reaction from hours to minutes.

Scenario B: Knoevenagel Condensation

User Complaint: "Reaction with malononitrile/ethyl cyanoacetate yields a sticky gum or low precipitate."

Root Cause: The methoxy group deactivates the aldehyde so much that weak bases (like piperidine alone) are insufficient to drive the equilibrium. Solution:

  • Use Ionic Liquids: [Bmim]BF4 or similar ionic liquids act as both solvent and catalyst, stabilizing the transition state.

  • Solvent-Free Grinding: Mechanical energy (mortar and pestle) can be surprisingly effective for this specific solid aldehyde, often outperforming solution-phase chemistry due to high concentration.

Optimized Protocols

Protocol 1: Microwave-Assisted Schiff Base Synthesis

Best for: Ligand synthesis, drug intermediates.

Materials:

  • 3-Chloro-4-methoxysalicylaldehyde (1.0 eq)

  • Primary Amine (1.0 - 1.1 eq)

  • Solvent: Ethanol (absolute)

  • Catalyst: Glacial Acetic Acid

Workflow:

  • Dissolution: Dissolve 1 mmol of the aldehyde in 2-3 mL of ethanol in a microwave-safe vial.

  • Addition: Add 1.1 mmol of the amine and 2 drops of glacial acetic acid.

  • Irradiation: Place in a microwave reactor.

    • Settings: 300W, 80°C target temperature.

    • Time: Run for 2 minutes. Check TLC. If incomplete, pulse for another 2 minutes.

  • Isolation: Cool to room temperature. The Schiff base often precipitates immediately due to the "rigidification" of the structure.

  • Purification: Recrystallize from hot ethanol. Do not column chromatography unless necessary, as silica is acidic and can hydrolyze the imine.

Protocol 2: High-Yield Knoevenagel Condensation (Green Method)

Best for: Coumarin synthesis, chain extension.

Materials:

  • 3-Chloro-4-methoxysalicylaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.0 eq)

  • Catalyst: Piperidine (2 drops)

  • Solvent: None (Neat)

Workflow:

  • Combine: Place the solid aldehyde and the methylene compound in an agate mortar.

  • Catalyze: Add 2 drops of piperidine.

  • Grind: Grind vigorously with a pestle. The mixture will likely turn into a liquid/paste (eutectic melt) and then solidify again as the product forms.

  • Time: Continue grinding for 10-15 minutes.

  • Workup: Wash the resulting solid with ice-cold water to remove the catalyst and any unreacted methylene compound. Recrystallize from ethanol.

Data Summary: Solvent & Catalyst Selection

Reaction TypeRecommended SolventRecommended CatalystTemp/ConditionExpected Yield
Schiff Base Ethanol / MethanolGlacial Acetic AcidMW (80°C) / 5 min>85%
Schiff Base Toluenep-TSA (Dean-Stark)Reflux / 12 hr70-80%
Knoevenagel None (Solvent-Free)PiperidineGrinding / RT>90%
Metal Complex Methanol + KOHNone (Deprotonation)Reflux / 2 hrQuant.

Decision Logic for Experiment Design

Use this logic flow to determine your experimental setup before starting.

OptimizationLogic Start Start: Select Reaction ReactionType Reaction Type? Start->ReactionType Schiff Schiff Base (Imine) ReactionType->Schiff Condensation Knoevenagel (C-C Bond) ReactionType->Condensation MethodSchiff Do you have a Microwave Reactor? Schiff->MethodSchiff MethodCond Is Product Acid Sensitive? Condensation->MethodCond MW_Yes Use Protocol 1 (EtOH + AcOH, 2 min) MethodSchiff->MW_Yes Yes MW_No Reflux Toluene + p-TSA (Dean-Stark Trap) MethodSchiff->MW_No No Sens_Yes Use Ionic Liquid ([Bmim]BF4) MethodCond->Sens_Yes Yes Sens_No Use Protocol 2 (Grinding + Piperidine) MethodCond->Sens_No No

Figure 2: Decision tree for selecting the optimal synthetic pathway based on equipment availability and product sensitivity.

References

  • Schiff Base Synthesis & Biological Activity

    • Thangadurai, A. S., et al. "Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals."[2] International Journal of Scientific & Technology Research, vol. 1, no. 1, 2012.

    • Source:

  • Knoevenagel Condensation (Green Chemistry)

    • Van Beurden, K., et al.[3] "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." Green Chemistry Letters and Reviews, vol. 13, no. 4, 2020, pp. 349–364.[3]

    • Source:

  • Intramolecular Hydrogen Bonding Effects

    • Hansen, P. E., et al. "Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes." Molecules, vol. 24, no. 23, 2019.
    • Source:

  • Microwave Assisted Synthesis

    • Mogilaiah, K., et al. "Microwave-enhanced Knoevenagel Condensation Catalysed by Ammonium Salts."[3] Synthetic Communications, vol. 30, 2000.[3]

    • Note: General methodology reference for deactiv

For further assistance, please contact the Applications Engineering team with your specific solvent grade and microwave model number.

Sources

Technical Support Center: 3-Chloro-4-methoxysalicylaldehyde Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural validation of 3-Chloro-4-methoxysalicylaldehyde (IUPAC: 3-chloro-2-hydroxy-4-methoxybenzaldehyde).[1][2] This molecule is a critical scaffold in the synthesis of vanilloid-based pharmaceuticals and Schiff base ligands.[1][2]

Users frequently encounter difficulties distinguishing this regioisomer from its thermodynamic competitor, 5-chloro-4-methoxysalicylaldehyde , and in observing the exchangeable phenolic proton.[1][2] This document provides a causal analysis of these spectral anomalies and actionable protocols for resolution.

Part 1: The Regioisomer Trap (3-Chloro vs. 5-Chloro)[1][2]

The most critical failure point in synthesizing or sourcing this compound is regioisomer confusion.[1][2] Electrophilic chlorination of 4-methoxysalicylaldehyde often yields a mixture of the 3-chloro (kinetic/sterically crowded) and 5-chloro (thermodynamic/less hindered) isomers.[1][2]

The Issue: You observe two aromatic signals, but are they the correct substitution pattern?

The Solution: You must calculate the coupling constant (


) of the aromatic protons.
  • Target Molecule (3-Chloro): Protons are at positions 5 and 6.[1][2] They are ortho to each other.

  • Impurity/Wrong Isomer (5-Chloro): Protons are at positions 3 and 6.[1][2] They are para to each other.

Diagnostic Workflow

Use the following logic gate to validate your material.

IsomerCheck Start Analyze Aromatic Region (6.5 - 8.0 ppm) Pattern Observe Splitting Pattern Start->Pattern Doublets Two Doublets (d) Pattern->Doublets Distinct Splitting Singlets Two Singlets (s) or Weak Doublets Pattern->Singlets No Visible Splitting CalcJ Calculate J Value (Hz) (Difference in ppm * MHz) Doublets->CalcJ ResultWrong REJECT: 5-Chloro Isomer (Para Coupling: J < 1.0 Hz) Singlets->ResultWrong Para protons usually appear as singlets ResultCorrect CONFIRMED: 3-Chloro Isomer (Ortho Coupling: J = 8.0 - 9.0 Hz) CalcJ->ResultCorrect J > 8 Hz CalcJ->ResultWrong J < 2 Hz

Figure 1: Decision tree for distinguishing 3-chloro and 5-chloro regioisomers based on aromatic coupling constants.

Part 2: Expected NMR Data Profile

The following data assumes a pure sample in DMSO-d₆ . We recommend DMSO over CDCl₃ for this specific compound to stabilize the phenolic proton and prevent aggregation.[1][2]

NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
¹H 11.20 - 11.60Singlet (br)1H-OH (C2)Downfield due to intramolecular H-bond with C=O [1].[1][2]
¹H 9.75 - 9.90Singlet1H-CHO (C1)Characteristic aldehyde.[1][2]
¹H 7.60 - 7.80Doublet (

Hz)
1HAr-H (C6)Deshielded by adjacent C=O.[1][2] Ortho coupled to H5.
¹H 6.80 - 7.00Doublet (

Hz)
1HAr-H (C5)Shielded by adjacent -OMe.[1][2] Ortho coupled to H6.[1][2]
¹H 3.90 - 3.98Singlet3H-OCH₃ (C4)Methoxy group.[1][2]
¹³C ~190.0--C=O Carbonyl carbon.[1][2]
¹³C ~160-165--C-OH / C-OMe Oxygenated aromatic carbons (Deshielded).[1][2]

Part 3: Troubleshooting FAQs

Q1: Why is the phenolic (-OH) peak missing or extremely broad?

Diagnosis: Proton Exchange.[1][2][3] The phenolic proton at position 2 is involved in a strong intramolecular hydrogen bond with the aldehyde oxygen [2].[1][2] However, trace water in your solvent or acidic impurities can catalyze proton exchange, causing the peak to broaden into the baseline or disappear entirely.

Corrective Protocol:

  • Solvent Switch: If using CDCl₃, switch to DMSO-d₆ .[1][2] DMSO is a hydrogen-bond acceptor and will "freeze" the exchange mechanism, sharpening the peak.[1]

  • D₂O Shake Test: To confirm the peak is truly an -OH and not an impurity, run the spectrum, add 1 drop of D₂O, shake, and rerun.[1] The peak at ~11.5 ppm should disappear (exchange with Deuterium).[1][2]

  • Drying: Ensure your sample is free of residual acid (from synthesis) which catalyzes exchange.[1][2]

Q2: My aldehyde peak is split into a doublet ( Hz). Is this an impurity?

Diagnosis: Long-range Coupling (W-coupling).[1][2] Analysis: No, this is likely an intrinsic feature.[1][2] In rigid salicylaldehyde systems, the aldehyde proton can exhibit long-range coupling (


)  to the aromatic proton at C3 (if H) or C5. However, since C3 is substituted with Chlorine in your target, any splitting of the CHO peak suggests coupling to H5 (W-coupling path) or is an artifact of the 5-chloro isomer (where H3 is present).
  • Check: If the CHO is a doublet, look at the aromatic region. If you see the large ortho coupling (

    
    Hz), the CHO splitting is negligible. If you see para singlets, the CHO doublet might be coupling to the H3 proton of the wrong isomer.
    
Q3: I see a small impurity peak at ~10.5 ppm. What is it?

Diagnosis: Oxidation Byproduct.[1][2] Analysis: Salicylaldehydes are prone to air oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).[1][2]

  • Impurity: 3-Chloro-4-methoxysalicylic acid.[1][2]

  • Action: Check the integration. If <5%, purify via recrystallization (ethanol/water) or column chromatography.[1][2]

Part 4: Advanced Characterization Protocols

Protocol A: Determining Coupling Constants (J-Values)

To definitively prove you have the 3-Chloro isomer, you must report the coupling constant with high precision.[1][2]

  • Acquire: Run ¹H NMR with at least 16 scans to resolve the aromatic doublets clearly.

  • Process: Apply a window function (Gaussian) to sharpen lines if necessary, but standard exponential decay is usually fine.

  • Calculate:

    
    
    
    • Example: If peaks are at 7.720 ppm and 7.698 ppm on a 400 MHz instrument:

      
      [1][2]
      
    • Interpretation: 8.8 Hz confirms Ortho relationship (Target Molecule).[1][2] A value < 1.5 Hz would indicate Para relationship (Wrong Isomer).[1][2]

Protocol B: Visualizing the Intramolecular H-Bond

This experiment confirms the "Salicylaldehyde" motif (OH ortho to CHO).[1][2]

HBonding Step1 Dissolve in CDCl3 (Non-polar) Step2 Record Shift of OH (Expect >11 ppm) Step1->Step2 Step3 Titrate with DMSO-d6 (H-Bond Acceptor) Step2->Step3 Step4 Observe Shift Change Step3->Step4 Conclusion Minimal Shift Change = Strong Intramolecular H-Bond (Confirmed Salicylaldehyde) Step4->Conclusion

Figure 2: Workflow for assessing intramolecular hydrogen bonding strength.

Mechanism: In molecules like 3-chloro-4-methoxysalicylaldehyde, the intramolecular H-bond (OH...O=C) is very stable [3].[1][2] Adding a competitive solvent (DMSO) will cause a smaller shift change compared to a free phenol (like 3-chloro-4-methoxyphenol), which would shift significantly as intermolecular bonds break and reform with DMSO.[1][2]

References

  • PubChem. (2025).[1][2] 3-Chloro-4-methoxybenzaldehyde Spectral Information. National Library of Medicine.[1][2] Available at: [Link][1]

  • Stack Exchange Chemistry. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde? Discusses the specific downfield shift of phenolic protons in ortho-hydroxybenzaldehydes. Available at: [Link]

  • Dey, S. K., et al. (2021).[1][2][3] Revisiting salicylidene-based anion receptors. Royal Society of Chemistry (RSC) Advances.[1][2] Details hydrolysis and NMR behavior of salicylaldehyde derivatives. Available at: [Link]

  • LibreTexts. (2019).[1][2] NMR Interpretation - Coupling Constants. Detailed guide on ortho vs. para coupling magnitudes in aromatic systems. Available at: [Link]

Sources

Preventing decomposition of 3-Chloro-4-methoxysalicylaldehyde during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-methoxysalicylaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and prevent the decomposition of this reagent, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 3-Chloro-4-methoxysalicylaldehyde is turning pink/purple/brown. What is happening and how can I stop it?

A1: This is the most common issue reported and is almost always due to the oxidation of the phenolic hydroxyl group. Under basic conditions, exposure to air (oxygen), or in the presence of trace metal contaminants, the phenol can be deprotonated to a phenoxide. This species is highly susceptible to one-electron oxidation, forming a semiquinone radical which can then be further oxidized or dimerize, leading to the formation of highly colored quinone-type byproducts and polymeric materials.[1][2] The methoxy group, being an electron-donating group, can further activate the aromatic ring towards oxidative processes.[3]

Core Solution: The key is to rigorously exclude oxygen.

  • Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Degassing: Use solvents that have been thoroughly deoxygenated. This can be achieved by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure the purity of your starting material and other reagents, as metal impurities can catalyze oxidation.

Q2: I am trying to perform a reaction that requires a strong base, but my starting material is decomposing. What are my options?

A2: The combination of a phenolic hydroxyl and an aldehyde group makes 3-Chloro-4-methoxysalicylaldehyde sensitive to strong bases. Besides promoting oxidation, strong bases can catalyze unwanted side reactions like Cannizzaro-type disproportionations or aldol condensations with other components.

Core Solution: Use a milder base or protect the sensitive functional groups.

  • Base Selection: Opt for weaker inorganic bases like K₂CO₃, Cs₂CO₃, or NaHCO₃, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The optimal choice depends on the specific reaction.[4]

  • Phenol Protection: If a strong base is unavoidable, consider protecting the phenolic hydroxyl group. This is a common strategy in multi-step synthesis.[5][6] A methyl or benzyl ether are common choices, which can be cleaved later in the synthesis.[7][8]

Q3: My reaction under strongly acidic conditions is giving a low yield and multiple spots on TLC. What is the likely decomposition pathway?

A3: Strong acids, particularly at elevated temperatures, can cause the cleavage of the methyl ether (demethylation) to yield the corresponding catechol derivative.[9][10][11] This dihydroxy-substituted aldehyde is even more prone to oxidation than the starting material. Additionally, acid-catalyzed polymerization or condensation reactions can occur.

Core Solution: Moderate the reaction conditions.

  • Milder Acids: If possible, switch to a milder acid or use catalytic amounts.

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Protecting Groups: If the aldehyde is the reactive site of interest, protecting the phenol as an ester or a silyl ether can increase its stability under certain acidic conditions.[5][12]

Q4: How should I properly store 3-Chloro-4-methoxysalicylaldehyde to ensure its long-term stability?

A4: As a phenolic aldehyde, this compound is classified as a time-sensitive chemical due to its potential for peroxidation and oxidation.[13][14][15]

Core Solution: Proper storage is critical for shelf-life.

  • Container: Store in a tightly sealed, amber glass bottle to protect from light and air.[15][16]

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.[17]

  • Atmosphere: For maximum longevity, consider flushing the bottle with an inert gas like argon before sealing.

  • Labeling: Always label the container with the date received and the date opened.[13][16]

Troubleshooting Guides & Protocols

This section provides a deeper dive into specific reaction scenarios, offering causal explanations and actionable protocols to overcome decomposition.

Guide 1: Condensation Reactions (e.g., Knoevenagel, Perkin)

Condensation reactions often require basic catalysts, which can be problematic. The goal is to activate the nucleophile without excessively promoting the oxidation of the salicylaldehyde.

Common Problem: Darkening of the reaction mixture, low yield of the desired condensed product, and formation of intractable polymeric material.[1]

Root Cause Analysis: The basic catalyst deprotonates the phenol, creating the highly reactive phenoxide which is then oxidized. The desired condensation pathway competes with this decomposition.

Workflow Diagram: Decision-Making for Condensation Reactions

G start Condensation Reaction Planned base_choice Is a strong base (e.g., NaH, LDA) required? start->base_choice mild_base Use mild base (Piperidine, TEA, K₂CO₃) base_choice->mild_base No strong_base Protect the Phenolic -OH base_choice->strong_base Yes run_rxn Run Reaction Under Inert Atmosphere (N₂ or Ar) mild_base->run_rxn protect_protocol See Protocol 1: MOM Protection strong_base->protect_protocol protect_protocol->run_rxn monitor Monitor by TLC for color change run_rxn->monitor workup Aqueous workup with a mild reducing agent (e.g., Na₂SO₃) monitor->workup deprotect Deprotection Step workup->deprotect If protected final Purified Product workup->final If no protection deprotect->final

Caption: Decision workflow for condensation reactions.

Protocol 1: Methoxymethyl (MOM) Ether Protection of Phenol

This protocol protects the sensitive hydroxyl group, rendering the molecule far more stable to basic conditions.

Materials:

  • 3-Chloro-4-methoxysalicylaldehyde

  • Diisopropylethylamine (DIPEA)

  • Chloromethyl methyl ether (MOM-Cl) - Caution: Carcinogen

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Dissolve 3-Chloro-4-methoxysalicylaldehyde (1.0 eq) in anhydrous DCM under the inert atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 eq) dropwise via syringe.

  • Protecting Agent Addition: Slowly add MOM-Cl (1.2 eq) dropwise. Handle MOM-Cl in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of starting material by TLC.

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the MOM-protected aldehyde.

Guide 2: Managing Oxidative Decomposition

Even with mild bases or in neutral conditions, the presence of oxygen is a primary driver of decomposition.

Problem: A clean reaction (by TLC) slowly turns dark during workup or purification.

Root Cause Analysis: Exposure to atmospheric oxygen during extraction, concentration, or chromatography is causing oxidation of the unprotected phenol.

Preventative Measures & Solutions

StrategyCausalityImplementation Details
Inert Atmosphere Prevents the primary oxidant (O₂) from entering the reaction flask.Maintain a positive pressure of N₂ or Ar throughout the reaction and during any transfers.
Degassed Solvents Removes dissolved O₂ from the reaction medium, which is a key reactant in the oxidation pathway.Use commercially available anhydrous, deoxygenated solvents or prepare them in-house via sparging or freeze-pump-thaw cycles.
Antioxidant Additives Quench radical species that propagate the oxidation chain reaction.Add a catalytic amount of a radical scavenger like Butylated hydroxytoluene (BHT) to the reaction or during storage.
Reductive Workup Neutralizes quinone-type species and other oxidants formed during the reaction.During the aqueous workup, wash the organic layer with a mild reducing agent like 10% aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).

Potential Decomposition Pathways Diagram

G sub 3-Chloro-4-methoxysalicylaldehyde phenoxide Phenoxide Intermediate sub->phenoxide Base demethyl Demethylated Catechol sub->demethyl Strong Acid (HBr, BBr₃) High Temp radical Semiquinone Radical phenoxide->radical O₂, Metal Catalyst quinone Quinone Byproduct (Colored) radical->quinone [O] polymer Polymeric Material (Brown Tar) radical->polymer Dimerization

Caption: Key decomposition pathways of the title compound.

By understanding the inherent reactivity of 3-Chloro-4-methoxysalicylaldehyde, you can proactively design your experiments to favor the desired transformation while minimizing degradation. Always prioritize an inert atmosphere and carefully consider your choice of reagents and reaction conditions.

References

  • Merza, J., & Alasmi, A. (2017). Studying the Optimum Conditions for the Synthesis the Derivatives of Salicylaldehyde with Halides Compounds. Journal of Biomaterials, 1(2), 34-39. [Link]

  • Goreshnik, E., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Omega. [Link]

  • Gonzalez, L., et al. (2022). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry. [Link]

  • Feutrill, G. I., & Mirrington, R. N. (1972). Demethylation of Methyl Aryl Ethers. Tetrahedron Letters, 13(13), 1327-1330. [Link]

  • Gonzalez, L., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. Environmental Science & Technology. [Link]

  • Wang, C-L., et al. (2012). Effect of the substituted group of salicylaldehyde for the synthesis of 4a,10b-dihydro-2H,5H-pyrano[3,2-c]chromen-5-one derivatives. Research on Chemical Intermediates. [Link]

  • Google Patents. (2013).
  • Goreshnik, E., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. [Link]

  • Jayabalan, R. (2015). If phenols are oxidized and converted to quinones, will they lose antioxidant capacity? ResearchGate. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Nayyar, A., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. [Link]

  • Reddit. (2014). Demethylation of an aryl methoxy group. r/chemistry. [Link]

  • Bolton, J. L., & Dunlap, T. L. (2017). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology. [Link]

  • Gonzalez, L., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. [Link]

  • University of Notre Dame Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]

  • Waghmode, S. B., et al. (2013). Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336. Synthetic Communications. [Link]

  • Chemistry Stack Exchange. (2023). Alternate pathway for Perkin reaction of salicylaldehyde. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • ResearchGate. (2015). Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines. [Link]

  • University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Time-Sensitive Chemicals. [Link]

  • Totlani, V. M., & Peterson, D. G. (2018). Reactions of Quinones—Mechanisms, Structures, and Prospects for Food Research. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Chem Help ASAP. (2020). in the chemical literature: demethylation of an aryl ether. YouTube. [Link]

  • ResearchGate. (2019). Protection for Phenols and Catechols. [Link]

  • ResearchGate. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. [Link]

  • Olson, K. R., et al. (2021). Oxidation of Hydrogen Sulfide by Quinones: How Polyphenols Initiate Their Cytoprotective Effects. Antioxidants. [Link]

  • University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • ResearchGate. (2022). From polyphenol to o-quinone: Occurrence, significance, and intervention strategies in foods and health implications. [Link]

  • Neliti. (2024). Protecting Groups for Organic Synthesis. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 3-Chloro-4-methoxysalicylaldehyde for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide both foundational knowledge and advanced troubleshooting for challenges encountered during the purification of 3-Chloro-4-methoxysalicylaldehyde. The purity of this reagent is critical for the success of subsequent synthetic steps, ensuring reaction specificity, and preventing the introduction of unwanted byproducts in drug development pathways. This document provides a logical, causality-driven approach to impurity removal.

Frequently Asked Questions (FAQs): Understanding the Impurity Profile

This section addresses the most common initial questions regarding the nature of impurities in 3-Chloro-4-methoxysalicylaldehyde.

Q1: What are the most common impurities I should expect in my crude 3-Chloro-4-methoxysalicylaldehyde sample?

The impurity profile of your crude sample is fundamentally linked to its synthetic route. The most common commercial synthesis involves the direct chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde)[1]. Therefore, the expected impurities can be categorized as follows:

  • Unreacted Starting Material: The most common impurity is residual isovanillin. Its polarity is very similar to the product, which can make separation challenging.

  • Isomeric Byproducts: Although the chlorination is regioselective, trace amounts of other positional isomers can form. Furthermore, if the starting isovanillin was synthesized via a Reimer-Tiemann reaction on guaiacol, it might contain vanillin (4-hydroxy-3-methoxybenzaldehyde), which could also be chlorinated to form its own set of products[2][3].

  • Over-chlorination Products: Dichlorinated or other polychlorinated species can form if the reaction conditions are not carefully controlled.

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, especially upon prolonged exposure to air. This results in the formation of 3-chloro-4-methoxysalicylic acid. This impurity is acidic and can often be removed with a basic wash, though this can sometimes complicate the workup.[4][5][6].

  • Residual Solvents: Solvents used in the synthesis and initial workup (e.g., acetic acid, ether) may be present[1].

Q2: How can I perform a quick preliminary assessment of my sample's purity?

Before committing to a large-scale purification, a few simple analytical techniques can provide valuable insights:

  • Visual Inspection: The pure compound is a white to off-white solid[1]. Significant color (yellow to brown) may indicate the presence of phenolic oxidation byproducts or other chromophoric impurities.

  • Melting Point Analysis: This is a powerful and rapid technique. Pure 3-Chloro-4-methoxysalicylaldehyde has a sharp melting point in the range of 203-208 °C[1]. A broad melting range or a depression in the melting point is a strong indicator of significant impurities.

  • Thin-Layer Chromatography (TLC): TLC is indispensable for visualizing the number of components in your sample. By testing various solvent systems (e.g., different ratios of hexanes and ethyl acetate), you can gauge the polarity of the impurities relative to the product. This information is crucial for developing a successful recrystallization or column chromatography protocol.

Troubleshooting Guide: Common Purification Hurdles

This section provides solutions to specific issues that may arise during the purification process.

Q3: I attempted to recrystallize my sample, but it "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens under one of two conditions:

  • The solution is supersaturated at a temperature above the melting point of the solute. This is less likely for this compound given its high melting point.

  • The presence of significant impurities. Impurities can disrupt the crystal lattice formation, leading to an oil.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool much more slowly. A sudden temperature drop favors precipitation over crystallization. Insulate the flask to encourage slow cooling.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: The initial solvent may be inappropriate. If the compound is too soluble, it will be difficult to crystallize. Consider a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) to fine-tune the solubility[7].

Q4: My product's melting point is still low and broad after one recrystallization. What is my next purification step?

This indicates that the impurities have similar solubility properties to your product, making simple recrystallization ineffective.

  • Option 1: Repeat Recrystallization: A second recrystallization may remove more of the impurity. However, if the melting point does not improve significantly, this method is likely not selective enough.

  • Option 2: Flash Column Chromatography: This is the most effective next step. Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system)[8]. Since the impurities are likely close in polarity to the product, a carefully optimized solvent system identified via TLC will be necessary.

Q5: My TLC shows multiple spots, but they are very close together (low ΔRf). How can I improve the separation for column chromatography?

A small difference in retention factor (ΔRf) on TLC predicts a difficult separation on a column.

Strategies for Improving TLC Separation:

  • Decrease Solvent Polarity: A less polar mobile phase will generally cause all compounds to move slower and can increase the separation between spots. Try decreasing the percentage of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).

  • Try Different Solvents: The interaction between the solute, solvent, and silica is complex. Sometimes changing the solvent system entirely works best. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene/ethyl acetate might change the selectivity of the separation.

  • Use a Different Stationary Phase: If optimizing the mobile phase fails, consider using a different TLC plate, such as one coated with alumina, to see if the separation improves.

In-Depth Purification & Analysis Protocols

Protocol 1: Recrystallization from Acetonitrile

This protocol is the first-line method for purifying crude 3-Chloro-4-methoxysalicylaldehyde, as acetonitrile has been shown to be an effective solvent[1].

Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Place approximately 50 mg of your crude product in a test tube. Add acetonitrile dropwise at room temperature. The product should be sparingly soluble. Heat the test tube in a water bath; the product should dissolve completely. This confirms acetonitrile is a suitable solvent.

  • Dissolution: Place the crude 3-Chloro-4-methoxysalicylaldehyde (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot acetonitrile required to fully dissolve the solid. It is crucial to add the solvent in small portions near its boiling point to avoid using an excessive amount, which would reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and measure the melting point. The melting point should be sharp and within the literature range (203-208 °C)[1].

Solvent Boiling Point (°C) Comments
Acetonitrile 82Recommended starting solvent. Good solubility difference between hot and cold[1].
Ethanol 78A common solvent for polar organic compounds; may be too effective a solvent, leading to lower yields[7].
Ethyl Acetate / Hexanes VariesA solvent pair that can be fine-tuned. Dissolve in minimal hot ethyl acetate and add hot hexanes until cloudy.
Water 100The compound is reported to be insoluble in water, making it a poor choice for primary recrystallization but excellent for washing[9].
Protocol 2: Flash Column Chromatography

This protocol is for separating impurities that are not effectively removed by recrystallization.

Rationale: Flash chromatography utilizes positive pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase, typically silica gel). Compounds in the mixture separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel[8].

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal solvent system using TLC. The ideal system gives the product an Rf value of approximately 0.25-0.35 and shows clear separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the predetermined solvent system. Apply gentle air pressure to achieve a solvent flow rate of about 2 inches per minute.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes). Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 3-Chloro-4-methoxysalicylaldehyde. Confirm purity by melting point and/or NMR spectroscopy.

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule. The purity of a sample can be assessed by comparing the integral of the product's signals to any extraneous signals from impurities[10].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as used in literature) in a clean NMR tube[1][10].

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction).

    • Confirm Structure: Compare the obtained chemical shifts and splitting patterns to literature values. For 3-Chloro-4-methoxysalicylaldehyde in DMSO-d₆, expect signals around δ 3.94 (s, 3H, OCH₃), δ 7.10 (d, 1H, Ar-H), δ 7.42 (d, 1H, Ar-H), δ 9.84 (s, 1H, CHO), and δ 10.16 (s, 1H, OH)[1].

    • Assess Purity: Carefully examine the baseline for small peaks that do not correspond to the product or the solvent. If an impurity is identified, the relative molar ratio can be estimated by comparing the integration of a known proton signal from the impurity to a known proton signal from the product.

Visualized Workflows

Purification_Strategy

Troubleshooting_Recrystallization

References

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2013). Purification and Characterization of NAD+-Dependent Salicylaldehyde Dehydrogenase from Carbaryl-Degrading Pseudomonas sp. Strain C6. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. Organic Reactions, 281-331.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Can salicylic acid be synthesized from salicylaldehyde? Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of salicylaldehyde to salicylic acid by NahF. Retrieved from [Link]

  • PubMed. (2022). Expression, purification and crystallization of a novel metagenome-derived salicylaldehyde dehydrogenase from Alpine soil. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Salicylaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • ACS Publications. (2009). Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4755613A - Formylation process for producing aldehydes.
  • Google Patents. (n.d.). CN103228137A - Synthesis of substituted salicylaldehyde derivatives.
  • ScienceMadness. (n.d.). The Reimer-Tiemann Reaction. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2014). Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

Sources

Byproduct formation in 3-Chloro-4-methoxysalicylaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Chloro-4-methoxysalicylaldehyde (CAS: 72482-15-6) is a critical pharmacophore used in the synthesis of vanilloid receptor modulators and specific kinase inhibitors. Its dual functionality (aldehyde and phenol) combined with the halogen handle makes it versatile but chemically sensitive.

This guide addresses the three primary failure modes associated with this compound:

  • Regioisomeric Contamination: Difficulty distinguishing the 3-chloro target from the 5-chloro byproduct.

  • Oxidative Degradation: Rapid conversion to the corresponding benzoic acid.

  • Over-functionalization: Formation of dichloro species during synthesis.

Compound Snapshot
PropertySpecification
IUPAC Name 3-Chloro-2-hydroxy-4-methoxybenzaldehyde
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to pale yellow crystalline solid
Key Impurities 5-Chloro isomer, 3,5-Dichloro analog, Carboxylic acid derivative

Critical Impurity Profiling (The "Why" and "How")

The synthesis of 3-Chloro-4-methoxysalicylaldehyde typically involves the chlorination of 4-methoxysalicylaldehyde (Isovanillin derivative). This electrophilic aromatic substitution (EAS) is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups.

Mechanism of Byproduct Formation

The hydroxyl group (position 2) is a strong ortho/para director. The methoxy group (position 4) is also an ortho/para director.

  • Target Site (C3): Ortho to -OH and ortho to -OCH3. This site is electronically activated but sterically crowded.

  • Competitor Site (C5): Para to -OH and ortho to -OCH3. This site is electronically activated and sterically accessible.

Consequently, without strict control, the 5-chloro isomer is often the thermodynamic major product, while the 3-chloro target is the kinetic product or requires specific directing reagents.

ReactionPathways Start 4-Methoxysalicylaldehyde (Starting Material) Target 3-Chloro-4-methoxysalicylaldehyde (TARGET) Start->Target Kinetic Control (Low Temp) ImpurityA 5-Chloro isomer (Major Regio-impurity) Start->ImpurityA Thermodynamic Control (High Temp/Fast Add) Reagent Chlorination Agent (NCS or Cl2) ImpurityB 3,5-Dichloro isomer (Over-chlorination) Target->ImpurityB Excess Reagent ImpurityC 3-Chloro-4-methoxybenzoic acid (Oxidation Byproduct) Target->ImpurityC Air Exposure (Storage) ImpurityA->ImpurityB Excess Reagent

Figure 1: Reaction pathways showing the competition between the desired C3-chlorination and the C5-chlorination byproduct, along with downstream degradation risks.[1][2][3][4][5]

Troubleshooting Guide: Synthesis & Purification

Issue 1: High Levels of 5-Chloro Isomer

Symptom: NMR shows a doublet with a coupling constant (


) of ~8-9 Hz (indicating ortho coupling of remaining protons) instead of the expected singlet or meta-coupling.
Root Cause:  Reaction temperature too high or lack of steric control.
Corrective Action: 
  • Switch Reagent: Use N-Chlorosuccinimide (NCS) instead of

    
     gas. NCS is milder and allows for better kinetic control.
    
  • Solvent Selection: Use a solvent that hydrogen bonds with the phenol (e.g., Acetic Acid). This can disrupt the electron density and potentially shield the para-position (C5) or favor the ortho-position (C3) via coordination.

  • Temperature: Conduct the reaction at 0°C to -10°C . Higher temperatures favor the thermodynamically stable 5-chloro isomer.

Issue 2: Formation of 3,5-Dichloro Impurity

Symptom: Mass Spec shows M+2 peak pattern characteristic of two chlorines; loss of all aromatic protons in NMR except the aldehyde proton. Root Cause: Stoichiometry error. Corrective Action:

  • Limit the chlorinating agent to 0.95 - 0.98 equivalents . Never use excess. It is better to leave 5% starting material (which can be separated) than to over-chlorinate (which is difficult to separate).

Issue 3: "Browning" of Product (Oxidation)

Symptom: The white solid turns yellow or brown upon storage; melting point depression. Root Cause: Auto-oxidation of the aldehyde to 3-chloro-4-methoxysalicylic acid . Corrective Action:

  • Purification: Recrystallize from Ethanol/Water (9:1). The acid is more soluble in water and will remain in the mother liquor.

  • Storage: Store under Argon/Nitrogen at 2-8°C.

Analytical Protocols

Distinguishing the 3-chloro and 5-chloro isomers is the most challenging analytical task. Do not rely solely on LC-MS as they have identical masses.

Protocol A: 1H-NMR Differentiation
Feature3-Chloro Isomer (Target)5-Chloro Isomer (Impurity)
Aromatic Protons Two protons at C5 and C6. They are ortho to each other.Two protons at C3 and C6. They are para to each other.
Coupling Constant (

)
~8.5 - 9.0 Hz (Ortho coupling)~0 - 1.0 Hz (Para coupling, often appears as singlets)
Shift Distinct AB system.Two distinct singlets.
Protocol B: HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Note: The 5-chloro isomer is slightly more lipophilic and typically elutes after the 3-chloro target due to the exposed hydrophobic region at position 5 being chlorinated.

Frequently Asked Questions (FAQs)

Q: Can I use TCCA (Trichloroisocyanuric acid) for this chlorination? A: Not recommended. TCCA is a very strong chlorinating agent and often leads to rapid over-chlorination (3,5-dichloro product) and oxidation of the aldehyde. Stick to NCS or t-Butyl hypochlorite.

Q: My product has a melting point of 108-112°C, but literature says ~100°C. What is wrong? A: You likely have the 5-chloro isomer or a mixture. The 5-chloro isomer typically has a higher melting point due to better packing symmetry compared to the kinked 3-chloro isomer. Verify with NMR (check coupling constants).

Q: How do I remove the unreacted starting material (4-methoxysalicylaldehyde)? A: The starting material is slightly more acidic than the chlorinated product. A careful wash with a weak buffer (pH ~6.5) can sometimes selectively remove the starting material, but column chromatography (Hexane/EtOAc) is the most reliable method.

Q: Why is the yield low (~40%)? A: This is often due to the "Regioselectivity Tax." If the reaction produces a 1:1 mixture of 3-Cl and 5-Cl, your maximum theoretical yield is 50%. Optimizing the temperature and solvent (see Section 3) is the only way to break this statistical ceiling.

Logic Flow for Impurity Identification

TroubleshootingTree Start Problem Detected (Low Purity / Color Change) CheckColor Is the solid brown/dark? Start->CheckColor CheckMS Check LC-MS Mass CheckColor->CheckMS No (White/Yellow) Oxidation Issue: Oxidation to Acid Action: Recrystallize (EtOH) CheckColor->Oxidation Yes CheckMassValue Mass = M+2 (Dichlorinated)? CheckMS->CheckMassValue OverChlor Issue: 3,5-Dichloro Impurity Action: Reduce Reagent Eq. CheckMassValue->OverChlor Yes CheckNMR Check 1H-NMR Coupling CheckMassValue->CheckNMR No (Mass Correct) RegioError Issue: 5-Chloro Isomer (J = 0-1 Hz) Action: Lower Temp / Change Solvent CheckNMR->RegioError Singlets / Low J TargetConfirm Target Confirmed (J = 8-9 Hz) CheckNMR->TargetConfirm Doublets / High J

Figure 2: Decision tree for identifying the root cause of impurity formation based on physical and spectral data.

References

  • Regioselectivity in Phenol Chlorination

    • Title: The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones.
    • Source: Gavin Publishers (2018).
    • Relevance: Establishes the competition between C3 and C5 chlorination in 4-alkoxy substituted arom
  • Synthesis of Related Salicylaldehydes

    • Title: Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Deriv
    • Source: ResearchGate (2026).[6]

    • Relevance: Provides protocols for Schiff base formation and handling of vanillin-type derivatives, relevant for downstream troubleshooting.
  • Safety & Handling (MSDS)

    • Title: Safety Data Sheet - 3-Chloro-4-methoxybenzaldehyde.
    • Source: Biosynth (2021).
    • Relevance: Confirms storage requirements (cool, dry)
  • Alternative Synthesis (Duff Reaction)

    • Title: The Duff Reaction: Researching A Modification.[4]

    • Source: East Carolina University / The ScholarShip.
    • Relevance: Discusses the limitations of direct formylation and the formation of regioisomers in substituted phenols.

Sources

Technical Support Center: Column Chromatography Purification of 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography purification of 3-Chloro-4-methoxysalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar polar aromatic aldehydes.

I. Understanding the Molecule and the Challenge

3-Chloro-4-methoxysalicylaldehyde is a substituted aromatic aldehyde with moderate polarity. Its purification via silica gel column chromatography can be complicated by several factors inherent to its structure: the polar aldehyde and hydroxyl groups can lead to strong interactions with the silica stationary phase, potentially causing peak tailing, while the presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups can influence its reactivity and stability on the acidic silica surface. This guide provides a structured approach to overcoming these challenges.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the column chromatography purification of 3-Chloro-4-methoxysalicylaldehyde in a question-and-answer format.

Q1: My compound is streaking or tailing significantly on the TLC plate and the column. What is causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying polar compounds like phenolic aldehydes on silica gel.[1][2]

  • Causality: The primary cause is often strong, non-ideal interactions between the polar hydroxyl and aldehyde groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a portion of the analyte being retained more strongly, resulting in a "tail" as it slowly elutes.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Increase Polarity Gradually: A mobile phase that is not polar enough will result in slow or no elution, while one that is too polar will elute everything too quickly with poor separation. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] An ideal Rf value on the TLC plate for the desired compound is between 0.2 and 0.4 for good separation on a column.

      • Add a Polar Modifier: Adding a small amount (0.5-2%) of a more polar solvent like methanol to your ethyl acetate/hexane mobile phase can sometimes improve peak shape by competing with your compound for the active sites on the silica. However, be cautious as too much methanol can dissolve the silica gel.

    • Deactivate the Silica Gel:

      • Triethylamine (TEA) Addition: The acidity of the silica gel can be neutralized by adding a small amount of triethylamine (typically 0.1-1%) to the eluent. This is particularly useful for acid-sensitive compounds. It's advisable to first test the stability of your compound to TEA on a TLC plate.

      • Pre-treatment of Silica: You can also pre-treat the silica gel by flushing the packed column with a solvent system containing TEA before loading your sample.

Q2: I'm not getting good separation between my desired product and a closely-eluting impurity. What can I do?

A2: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Causality: Poor separation occurs when the differential partitioning of the compounds between the stationary and mobile phases is insufficient.

  • Troubleshooting Steps:

    • Fine-tune the Solvent System:

      • Test Different Solvent Systems: If an ethyl acetate/hexane system is not providing adequate separation, try a different solvent combination with different selectivities, such as dichloromethane/ethyl acetate or toluene/ethyl acetate.

      • Isocratic vs. Gradient Elution: For difficult separations, a gradient elution can be highly effective. Start with a less polar solvent system to elute the less polar impurities, and gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.

    • Optimize Column Parameters:

      • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.

      • Silica Gel to Compound Ratio: For challenging separations, increasing the ratio of silica gel to your crude compound mixture (e.g., from 50:1 to 100:1 by weight) can improve separation.

Q3: My compound seems to be decomposing on the column. How can I prevent this?

A3: Aldehydes can be susceptible to oxidation or other reactions on the acidic surface of silica gel.

  • Causality: The acidic nature of silica gel can catalyze degradation pathways for sensitive compounds.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: As mentioned in A1, adding a small amount of triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and prevent acid-catalyzed decomposition.

    • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil. However, be aware that the elution order and solvent systems will likely need to be re-optimized.

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography (applying pressure to increase the flow rate) rather than gravity chromatography.

Q4: I can't find my compound after running the column. Where did it go?

A4: There are several possibilities if your compound appears to be lost during chromatography.

  • Causality: The compound may have eluted much faster or slower than expected, or it may have irreversibly adsorbed to the silica gel.

  • Troubleshooting Steps:

    • Check All Fractions: Do not assume your compound will elute exactly where you predict. Analyze all collected fractions by TLC.

    • Elute with a Very Polar Solvent: If you suspect your compound is still on the column, try flushing the column with a highly polar solvent, such as 10% methanol in dichloromethane, to elute any strongly adsorbed material.

    • Re-evaluate your TLC: Ensure your initial TLC analysis was accurate. If the Rf was very high (close to 1), your compound may have eluted with the solvent front. If the Rf was very low (close to 0), it may be strongly retained.

    • Consider Insolubility: If the compound precipitated at the top of the column upon loading, it might not have entered the mobile phase effectively. Ensure your sample is fully dissolved in a minimal amount of solvent before loading.

III. Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of 3-Chloro-4-methoxysalicylaldehyde using flash column chromatography.

Preliminary TLC Analysis
  • Objective: To determine the optimal solvent system for the column.

  • Procedure:

    • Dissolve a small amount of the crude 3-Chloro-4-methoxysalicylaldehyde in a few drops of dichloromethane or ethyl acetate.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system of 20% ethyl acetate in hexanes.

    • Visualize the plate under a UV lamp.

    • Adjust the solvent polarity until the desired compound has an Rf value of approximately 0.2-0.4. This will likely be in the range of 15-30% ethyl acetate in hexanes.

Column Preparation
  • Objective: To pack a homogenous silica gel column.

  • Materials:

    • Glass chromatography column

    • Silica gel (230-400 mesh)

    • Sand

    • Cotton or glass wool

    • Eluent (determined from TLC)

  • Procedure:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

    • Fill the column with the chosen eluent.

    • In a separate beaker, create a slurry of silica gel in the eluent. The amount of silica gel should be approximately 50 times the weight of your crude product.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading
  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure:

    • Dissolve the crude 3-Chloro-4-methoxysalicylaldehyde in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb. Repeat this step once more.

Elution and Fraction Collection
  • Objective: To separate the compounds and collect the pure product.

  • Procedure:

    • Carefully fill the top of the column with the eluent.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of about 2 inches/minute is a good starting point as described in the seminal work by Still, W. C., et al.).

    • Collect the eluting solvent in a series of labeled test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

    • Combine the fractions that contain the pure 3-Chloro-4-methoxysalicylaldehyde.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Minimal Solvent) Pack->Load Elute 4. Elution (Apply Pressure) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A streamlined workflow for the flash chromatography purification of 3-Chloro-4-methoxysalicylaldehyde.

Troubleshooting Logic

troubleshooting_logic node_sol node_sol Problem Problem Observed? Tailing Peak Tailing? Problem->Tailing Yes Separation Poor Separation? Problem->Separation No Sol1 Optimize Mobile Phase (Polarity, Additives) Deactivate Silica (TEA) Tailing->Sol1 Yes Decomposition Decomposition? Separation->Decomposition No Sol2 Fine-tune Solvents Use Gradient Elution Increase Silica:Sample Ratio Separation->Sol2 Yes NoProduct No Product Found? Decomposition->NoProduct No Sol3 Deactivate Silica (TEA) Use Alumina/Florisil Work Quickly Decomposition->Sol3 Yes Sol4 Check All Fractions Flush with Polar Solvent Re-evaluate TLC NoProduct->Sol4 Yes

Caption: A decision tree for troubleshooting common issues in column chromatography.

V. Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of polar compounds.
Mobile Phase 15-30% Ethyl Acetate in HexanesA good starting point for moderately polar aromatic aldehydes.
Rf on TLC 0.2 - 0.4Provides optimal separation on the column.
Silica Gel:Crude Ratio 50:1 to 100:1 (w/w)Higher ratios improve separation of closely eluting compounds.
TEA in Eluent (optional) 0.1 - 1% (v/v)Neutralizes acidic silica to prevent tailing and decomposition.

VI. References

  • University of the West Indies. Column Chromatography. [Link]

Sources

Validation & Comparative

Benchmarking Salicylaldehyde Reactivity: A Guide to Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: Substituted Salicylaldehydes in Heterocycle Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary: The "Salicyl" Paradox

Salicylaldehyde (2-hydroxybenzaldehyde) is not merely a benzaldehyde derivative; it is a bifunctional scaffold where the ortho-hydroxyl group dictates reactivity through intramolecular hydrogen bonding (IMHB) and resonance effects. For drug development professionals, selecting the right substituted salicylaldehyde is critical—not just for biological activity, but for optimizing synthetic efficiency.

This guide compares the reactivity profiles of Electron-Withdrawing Group (EWG) substituted salicylaldehydes (e.g., 5-nitro, 3,5-dichloro) versus Electron-Donating Group (EDG) variants (e.g., 5-methoxy, 5-methyl). We analyze their performance in two industry-standard pathways: Schiff Base formation (ligand/mimetic synthesis) and Knoevenagel Condensation (coumarin/drug scaffold synthesis).

Mechanistic Foundation: Electronic Control

The reactivity of salicylaldehydes is governed by the interplay between the carbonyl electrophilicity and the phenolic acidity.

The Hammett-IMHB Interplay

The ortho-hydroxyl group forms a resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen. This stabilizes the ground state but also activates the carbonyl for nucleophilic attack by increasing polarization.

Substituent ClassRepresentative GroupsEffect on Carbonyl (

)
Effect on Phenol (

)
Net Reactivity Trend
Strong EWG

,

Increases Electrophilicity. Draws density from the ring, making

more susceptible to nucleophiles.
Increases Acidity. Lowers pKa (e.g., 5-nitro pKa

5-6 vs. unsubstituted

8).
Fast Kinetics. Rapid initial attack, but potential for unstable intermediates if resonance is disrupted.
Halogens (Weak EWG)

,

Moderate Activation. Inductive withdrawal activates

; resonance donation is weak.
Moderate Acidity. Balanced Profile. Often provides the best compromise between rate and product stability (high yields).
Strong EDG

,

Decreases Electrophilicity. Donates electron density, stabilizing the

bond.
Decreases Acidity. Increases pKa (phenoxide is less stable).Slower Kinetics. Requires harsher conditions (higher T, stronger catalysts) but often yields more stable, crystalline products (e.g., fluorescent coumarins).

Case Study 1: Schiff Base Formation (Imine Synthesis)

Context: Synthesis of salen ligands or biological imine intermediates.

Comparative Data

Experimental data indicates that while EWGs accelerate the initial nucleophilic attack of the amine, EDGs often lead to thermodynamically more stable products due to enhanced conjugation in the final imine.

  • 5-Nitrosalicylaldehyde: Reacts rapidly with primary amines (e.g., glycine, aniline) due to the highly electrophilic carbonyl. However, the product is prone to hydrolysis if water is present.

  • 5-Methoxysalicylaldehyde: Slower reaction onset. Requires reflux or microwave irradiation to reach full conversion. The resulting imine exhibits superior hydrolytic stability and often fluorescence.

Key Insight: For labile amines, use EWG-salicylaldehydes to drive kinetic trapping. For stable ligand isolation, EDG-salicylaldehydes are preferred despite slower rates.

Case Study 2: Knoevenagel Condensation (Coumarin Synthesis)

Context: Synthesis of Coumarin-3-carboxylic acids or 3-cyanocoumarins (common pharmacophores).[1][2]

Experimental Yield Comparison

Contrary to simple kinetic theory (where EWG should react faster), experimental yields in Knoevenagel condensations often favor specific substitution patterns that stabilize the product (the coumarin ring) or facilitate the final cyclization step.

Data from Literature (Reaction with Malononitrile/Derivatives):

  • 5-Methoxy-salicylaldehyde: 81% Yield . The EDG stabilizes the final conjugated coumarin system, driving the equilibrium toward the product despite slower initial condensation.

  • Unsubstituted Salicylaldehyde: 71% Yield .

  • 5-Bromo-salicylaldehyde: 84-92% Yield . Halogens often occupy the "sweet spot"—sufficient activation for condensation without destabilizing the transition state.

Reaction Pathway Visualization

The following diagram illustrates the Knoevenagel pathway and where substituents exert their influence.

Knoevenagel_Pathway cluster_effects Substituent Influence Start Substituted Salicylaldehyde Step1 Deprotonation & Enolate Attack Start->Step1 EWG accelerates (More electrophilic C=O) Intermed Aldol Intermediate Step1->Intermed Step2 Dehydration (-H2O) Intermed->Step2 Step3 Intramolecular Cyclization Step2->Step3 EDG stabilizes (Conjugation) Product Substituted Coumarin Step3->Product EWG_Node EWG (-NO2, -Cl) Accelerates Step 1 EDG_Node EDG (-OMe) Stabilizes Product

Figure 1: Mechanistic flow of Coumarin synthesis showing divergent substituent benefits.

Experimental Protocols

These protocols are designed to be self-validating . If the reaction fails, the color change (or lack thereof) provides immediate diagnostic feedback.

Protocol A: Comparative Schiff Base Synthesis (Microwave Assisted)

Objective: Rapidly compare reactivity of 5-Nitro vs. 5-Methoxy derivatives.

Reagents:

  • A: 5-Nitrosalicylaldehyde (Yellow solid)

  • B: 5-Methoxysalicylaldehyde (Off-white solid)

  • Amine: p-Toluidine (1.0 equiv)

  • Solvent: Ethanol (Abs.)[3][4][5]

  • Catalyst: Glacial Acetic Acid (2 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of aldehyde A and B in separate vials containing 2 mL Ethanol.

  • Addition: Add 1.0 mmol p-Toluidine to each.

    • Observation: Vial A (Nitro) will likely deepen in color immediately (rapid imine formation). Vial B (Methoxy) may show little change.

  • Activation: Add 2 drops of AcOH. Irradiate both vials in a microwave reactor at 80°C (100W) for 5 minutes.

    • Alternative: Reflux for 30 mins (Nitro) vs. 2 hours (Methoxy) if microwave is unavailable.

  • Work-up: Cool to 0°C.

    • Validation: Vial A should precipitate a heavy orange/red solid (Schiff base). Vial B should yield yellow/green fluorescent crystals.

  • Analysis: Compare isolated yields. Expect >90% for A and ~75-80% for B under these short timeframes.

Protocol B: High-Throughput Knoevenagel Condensation

Objective: Synthesis of 3-acetylcoumarins using ionic liquid catalysis (Green Chemistry).

Reagents:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Catalyst: Piperidine (10 mol%) or Choline Chloride/Urea (DES) for solvent-free.

Step-by-Step:

  • Mix aldehyde and ethyl acetoacetate in a reaction tube.

  • Add catalyst.[1][6][7]

  • Heat to 80°C.

    • Monitoring: Spot on TLC every 15 mins.

    • EWG (5-Br): Complete consumption typically < 30 mins.

    • EDG (5-OMe): May require 60-90 mins.

  • Quench: Add ice-cold water. The coumarin precipitates.

  • Purification: Recrystallize from ethanol.

    • Note: 5-OMe derivatives often require hot filtration to remove unreacted aldehyde due to slower kinetics.

Decision Matrix: Selecting the Right Building Block

Use this logic flow to select the optimal salicylaldehyde for your target molecule.

Decision_Tree Start Target Molecule? Q1 Is it a Metal Ligand (Salen)? Start->Q1 Q2 Is it a Drug Scaffold (Coumarin)? Q1->Q2 No Ligand_Branch Is stability in water required? Q1->Ligand_Branch Yes Coumarin_Branch Is fluorescence required? Q2->Coumarin_Branch Yes Rec_EWG Use 5-NO2 or 3,5-diCl (Fast reaction, high acidity) Ligand_Branch->Rec_EWG No (Kinetic Trapping) Rec_EDG Use 5-OMe or 3-Ethoxy (High stability, fluorescence) Ligand_Branch->Rec_EDG Yes (Hydrolytic Stability) Coumarin_Branch->Rec_EDG Yes (Strong Emission) Rec_Halo Use 5-Br or 5-Cl (Best Yield/Rate Balance) Coumarin_Branch->Rec_Halo No (Optimize Yield)

Figure 2: Strategic selection guide for substituted salicylaldehydes.

References

  • Comparison of Methods of Synthesis of Coumarin Derivatives. Jetir.org. (Highlights yields of 80-92% for substituted salicylaldehydes).[1][6][7]

  • Reactions of salicylaldehyde and enolates: versatile synthetic routes to chromane derivatives. PMC. (Detailed yield comparison: 5-OMe [81%] vs Unsubstituted [71%]).

  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Semantic Scholar. (Microwave irradiation protocols and green chemistry approaches).

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Journal of Organic Chemistry. (Hammett correlation and intramolecular H-bond analysis).[8]

  • Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. ResearchGate. (Electronic effects on complex stability).

Sources

A Spectroscopic Comparison of 3-Chloro-4-methoxysalicylaldehyde and Its Isomers: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical chemistry and materials science, the precise characterization of substituted aromatic aldehydes is of paramount importance. Isomers, molecules with identical chemical formulas but different structural arrangements, can exhibit vastly different biological activities and physical properties. This guide provides a detailed spectroscopic comparison of 3-Chloro-4-methoxysalicylaldehyde (also known as 3-chloro-2-hydroxy-4-methoxybenzaldehyde) and its key positional isomer, 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

Understanding the distinct spectroscopic signatures of these isomers is critical for unambiguous identification, quality control in synthesis, and interpretation of structure-activity relationships. This document, intended for researchers, scientists, and drug development professionals, will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear framework for differentiating these closely related compounds.

The Isomers in Focus

The core structure is a salicylaldehyde (2-hydroxybenzaldehyde) backbone, substituted with one chlorine atom and one methoxy group. The positioning of these substituents dramatically influences the electronic environment of the molecule, leading to unique spectral fingerprints. This guide will focus on the comparison between the titular compound and a key isomer, leveraging experimental data for the isomer and the unchlorinated parent molecule, 4-methoxysalicylaldehyde, to establish a comparative baseline.

Caption: Molecular structures of the compared isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) are highly sensitive to the electronic effects (both inductive and resonance) of neighboring substituents.

Causality Behind Spectral Differences: The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating effect of the hydroxyl and methoxy groups, creates distinct electronic environments for the aromatic protons in each isomer. The proximity of these groups to specific protons will cause them to be shielded (shifted upfield to lower ppm) or deshielded (shifted downfield to higher ppm). The ortho, meta, and para coupling interactions between the remaining aromatic protons will also result in unique splitting patterns.

Experimental Protocol: ¹H NMR Spectroscopy

G prep Sample Preparation dissolve Dissolve 10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep->dissolve tms Add Tetramethylsilane (TMS) as internal standard (0.00 ppm). dissolve->tms tube Transfer to NMR tube. tms->tube instrument Record spectrum on a 400 or 500 MHz spectrometer. tube->instrument acq Data Acquisition acq->instrument params Set parameters: - Spectral width: ~16 ppm - Relaxation delay: 1.0 s - Number of transients: 16 instrument->params transform Fourier Transform params->transform proc Data Processing proc->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS integrate->reference

Caption: Standard workflow for ¹H NMR analysis.

Comparative ¹H NMR Data
CompoundAldehyde-H (δ, ppm)Hydroxyl-H (δ, ppm)Aromatic-H (δ, ppm)Methoxy-H (δ, ppm)Source
3-Chloro-4-methoxysalicylaldehyde ~9.8 (s) (Predicted)~11.0 (s) (Predicted)~7.6 (d), ~7.0 (d) (Predicted)~3.9 (s) (Predicted)N/A
2-Chloro-3-hydroxy-4-methoxybenzaldehyde 9.84 (s)10.16 (s)7.42 (d), 7.10 (d)3.94 (s)[1]
4-Methoxysalicylaldehyde (Parent) 9.68 (s) (in DMSO-d6)11.0 (br s) (in DMSO-d6)7.28 (d), 6.33 (dd), 6.27 (d)~3.8 (s)[2]

Interpretation:

  • Aldehyde Proton: The aldehyde proton appears as a sharp singlet significantly downfield (~9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group[3]. This peak is a key identifier for the aldehyde functionality.

  • Hydroxyl Proton: The phenolic hydroxyl proton is also downfield and its chemical shift can be variable. In the case of salicylaldehydes, intramolecular hydrogen bonding with the adjacent aldehyde group often results in a broad singlet at a very high chemical shift (~10-11 ppm).

  • Aromatic Protons: This region is the most informative for distinguishing isomers. For 2-Chloro-3-hydroxy-4-methoxybenzaldehyde , two doublets are observed for the two remaining aromatic protons[1]. For the parent 4-Methoxysalicylaldehyde , a more complex pattern of three distinct aromatic protons is seen[2]. We predict that 3-Chloro-4-methoxysalicylaldehyde would also show two doublets, but their chemical shifts would differ from its isomer due to the altered positions of the electron-donating and withdrawing groups.

  • Methoxy Protons: The methoxy group appears as a sharp singlet around 3.9 ppm in all cases, as expected[1].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronic effects of its neighboring atoms.

Causality Behind Spectral Differences: The positions of the chloro, methoxy, and hydroxyl groups cause distinct changes in the electron density at each carbon atom of the benzene ring. These differences in shielding result in unique chemical shifts for each carbon, allowing for isomeric differentiation. Substituent chemical shift (SCS) increments can be used to predict the chemical shifts in substituted benzenes with reasonable accuracy[4][5].

Comparative ¹³C NMR Data (Predicted)
CompoundC=OC-O (Aromatic)C-Cl (Aromatic)Aromatic CC-O (Methoxy)
3-Chloro-4-methoxysalicylaldehyde ~190~160, ~155~120~130, ~115, ~110~56
2-Chloro-3-hydroxy-4-methoxybenzaldehyde ~189~158, ~148~118~128, ~115, ~112~57
4-Methoxysalicylaldehyde (Parent) ~191~165, ~164N/A~133, ~108, ~102~55

Interpretation:

  • Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, appearing far downfield around 190 ppm.

  • Aromatic Carbons: The carbons directly attached to oxygen (C-OH and C-OCH₃) are found at high chemical shifts (148-165 ppm). The carbon attached to the chlorine atom (C-Cl) will also have a distinct chemical shift. The remaining aromatic carbons will have shifts that are highly dependent on the combined electronic effects of the substituents, providing a rich dataset for isomeric identification.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers (cm⁻¹), making it a powerful tool for functional group identification.

Causality Behind Spectral Differences: While all isomers will show characteristic peaks for the O-H, C=O, C-O, and C-Cl bonds, the exact position and intensity of these absorptions can be subtly influenced by the electronic environment and hydrogen bonding, which differ with the substitution pattern. The "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to the overall molecular structure and will be unique for each isomer[6].

Experimental Protocol: FTIR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition kbr Mix ~1 mg of sample with ~100 mg of dry KBr powder. pellet Press into a thin, transparent pellet. kbr->pellet instrument Place pellet in FTIR spectrometer. scan Acquire spectrum, typically in the range of 4000-400 cm⁻¹. instrument->scan

Caption: Workflow for solid-state FTIR analysis using a KBr pellet.

Key IR Absorption Bands
Functional GroupAbsorption Range (cm⁻¹)CommentsSource
O-H Stretch (Phenol) 3500 - 3200Broad peak, indicative of hydrogen bonding.[7]
C-H Stretch (Aromatic) 3100 - 3000Sharp, medium intensity peaks.
C-H Stretch (Aldehyde) 2900 - 2800 and 2800 - 2700Often appears as two weak bands (Fermi resonance).[8]
C=O Stretch (Aldehyde) 1710 - 1685Very strong, sharp peak. Its position is sensitive to conjugation and hydrogen bonding.
C=C Stretch (Aromatic) 1600 - 1450Multiple sharp peaks of varying intensity.
C-O Stretch (Aryl Ether) 1275 - 1200Strong intensity peak.[8]
C-Cl Stretch 850 - 550Can be difficult to assign definitively in the complex fingerprint region.N/A

Interpretation: All isomers will exhibit these characteristic bands. The primary utility of IR in this context is to confirm the presence of the key functional groups (hydroxyl, aldehyde, methoxy ether, and aromatic ring). Subtle shifts in the C=O stretching frequency can provide clues about the extent of intramolecular hydrogen bonding, which will differ between isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive technique used to determine the molecular weight and deduce structural information from fragmentation patterns.

Causality Behind Spectral Differences: While all isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Impact (EI) ionization can differ. The stability of the resulting fragments is dictated by the molecular structure, meaning the relative abundances of certain fragment ions can be used to distinguish between isomers.

Key Mass Spectrometry Data
FeatureExpected m/zComments
Molecular Ion [M]⁺ 186Corresponds to the molecular weight of C₈H₇ClO₃.
Isotope Peak [M+2]⁺ 188Due to the ³⁷Cl isotope. The intensity ratio of [M]⁺ to [M+2]⁺ will be approximately 3:1, confirming the presence of one chlorine atom.
[M-1]⁺ 185Loss of the aldehydic hydrogen. A common fragmentation for aldehydes[9].
[M-29]⁺ / [M-CHO]⁺ 157Loss of the entire aldehyde group (CHO).
[M-15]⁺ / [M-CH₃]⁺ 171Loss of a methyl radical from the methoxy group.

Interpretation: The most crucial feature for confirming the elemental composition is the molecular ion peak at m/z 186 and its corresponding [M+2]⁺ isotope peak at m/z 188 with an abundance of about one-third of the [M]⁺ peak. This immediately confirms the presence of a single chlorine atom. While the major fragmentation pathways, such as the loss of H, CHO, and CH₃, will be common to all isomers, the relative intensities of these fragment ions may vary. For example, the stability of the [M-CHO]⁺ ion could be subtly different depending on the electronic stabilization afforded by the substituents in their respective positions, providing a potential avenue for differentiation.

Conclusion

Distinguishing between positional isomers like 3-Chloro-4-methoxysalicylaldehyde and 2-chloro-3-hydroxy-4-methoxybenzaldehyde is a critical analytical challenge that can be effectively addressed through a multi-faceted spectroscopic approach.

  • ¹H NMR is the most powerful tool for differentiation, as the chemical shifts and coupling patterns of the aromatic protons provide a unique and unambiguous fingerprint for each isomer's substitution pattern.

  • ¹³C NMR complements this by providing a detailed map of the carbon framework, with each carbon's chemical shift being sensitive to the local electronic environment.

  • IR Spectroscopy serves as a robust method for confirming the presence of essential functional groups (hydroxyl, aldehyde, ether), with subtle frequency shifts offering clues to the intramolecular interactions specific to each isomer.

  • Mass Spectrometry definitively confirms the molecular weight and the presence of a chlorine atom through the characteristic isotopic pattern of the molecular ion.

By systematically applying these techniques and understanding the principles that govern the spectral differences, researchers can confidently identify and characterize these isomers, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. 3-Chloro-4-methoxybenzaldehyde. [Link]

  • The Good Scents Company. 4-methoxysalicylaldehyde. [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. [Link]

  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

  • Journal of Chemical Technology and Metallurgy. 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • ACS Publications. NMR Landscapes for Chemical Shift Prediction. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chegg. This NMR is of 3-chloro-4'-methoxychalcone via Claisen-Schmid Condensation. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

Publish Comparison Guide: Purity Analysis of 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating analytical framework for 3-Chloro-4-methoxysalicylaldehyde (IUPAC: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde).[1]

This compound presents specific analytical challenges due to its polysubstituted aromatic nature (aldehyde, hydroxyl, methoxy, chloro).[1] The primary critical quality attribute (CQA) is distinguishing the target 3-chloro isomer from the thermodynamically favored 5-chloro regioisomer and the over-chlorinated 3,5-dichloro byproduct.[1]

Comparative Analytical Strategy

For pharmaceutical intermediates, no single method provides a complete purity profile.[1] The table below compares the three primary methodologies required for a "Gold Standard" certificate of analysis.

FeatureHPLC-UV (Reverse Phase) qNMR (Quantitative NMR) GC-MS (Gas Chromatography)
Role Routine QC & Impurity Profiling Primary Reference Qualification Volatile Impurity Analysis
Selectivity High.[1] Separates non-volatile isomers (3-Cl vs 5-Cl) and salts.[1]Absolute. Distinguishes structure via proton environment.[1]Moderate. Phenolic -OH causes peak tailing without derivatization.[1]
Sensitivity Excellent (LOD < 0.05%).[1] Detects trace organic impurities.[1][2]Low (LOD ~1%).[1] Best for assay (>98%), not trace impurities.[1]High for residual solvents and starting materials.[1]
Limitations Requires a reference standard for quantification.Requires high solubility in deuterated solvents.[1]Thermal instability risk; derivatization (TMS) often required.[1]
Verdict The Workhorse. Use for batch release.The Validator. Use to assign purity to the "Reference Standard."The Supplement. Use for residual solvent checks.

Critical Impurity Origins (Synthesis Logic)

Understanding the synthesis is the only way to predict impurities. The chlorination of 4-methoxysalicylaldehyde is governed by the directing effects of the Hydroxyl (-OH) and Methoxy (-OMe) groups.[1]

  • The Challenge: Both -OH and -OMe are ortho/para directors.

    • Position 5: Sterically unhindered (favored).[1]

    • Position 3: Sterically crowded between -OH and -OMe (target, often harder to isolate).[1]

  • The Result: The "5-Chloro" isomer is the most persistent impurity.[1]

Visualization: Impurity Genesis Pathway

ImpurityPath Start Starting Material 4-Methoxysalicylaldehyde Target TARGET PRODUCT 3-Chloro-4-methoxysalicylaldehyde (Sterically Crowded) Start->Target Kinetic Control Impurity1 MAJOR IMPURITY 5-Chloro-4-methoxysalicylaldehyde (Thermodynamically Favored) Start->Impurity1 Thermodynamic Control Impurity2 OVER-CHLORINATED 3,5-Dichloro-4-methoxysalicylaldehyde Start->Impurity2 Excess Reagent Reagent Chlorination Agent (e.g., SO2Cl2 or NCS) Reagent->Start

Figure 1: Reaction pathways showing the competition between the target 3-chloro compound and the likely 5-chloro impurity.

Protocol A: The "Gold Standard" HPLC Method

This method is designed to resolve the critical isomeric pair (3-Cl vs 5-Cl).[1] Standard C18 columns may struggle; a Phenyl-Hexyl or Polar-Embedded C18 is recommended for better selectivity of phenolic isomers.[1]

Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: 3.5 µm provides better resolution than 5 µm for isomer separation without the backpressure of sub-2 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Why: Acidification suppresses the ionization of the phenolic hydroxyl (pKa ~7.8), preventing peak tailing and ensuring consistent retention times.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (aromatic ring) and 315 nm (conjugated aldehyde).[1]

    • Note: 315 nm is more selective for the salicylaldehyde core, reducing interference from non-conjugated impurities.[1]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
15.070Linear Gradient (Elute Isomers)
18.095Wash (Remove Dichloro/Dimers)
22.095Hold
22.130Re-equilibration
28.030End
System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 1.5 between 3-Chloro and 5-Chloro isomers (if standard available).

  • Tailing Factor: < 1.5 (Indicates successful suppression of phenol ionization).[1]

  • Precision: RSD < 0.5% for 6 replicate injections of the target peak.

Protocol B: qNMR for Absolute Purity (No Reference Standard)

When a certified reference standard is unavailable, qNMR is the only method to establish the "Assay" value (mass balance) with legal defensibility.[1]

Experimental Workflow
  • Solvent: DMSO-d6.

    • Why: Excellent solubility for polar salicylaldehydes; shifts the phenolic -OH signal downfield (>10 ppm), separating it from aromatic signals.[1]

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]

    • Selection Logic: Maleic acid singlet (~6.3 ppm) falls in a clean window for this molecule (aromatics are 7.0–8.0 ppm, aldehyde is ~10.2 ppm).[1]

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest proton to ensure full relaxation).

    • Scans: 16 or 32 (High S/N ratio).

Calculation

[1]

Where:

  • 
     = Integral area[3]
    
  • 
     = Number of protons (1 for Aldehyde -CHO)[1]
    
  • 
     = Molecular Weight (186.59  g/mol  for Target)[1][4]
    
  • 
     = Weight (mg)[1][2][3]
    
  • 
     = Purity (%)[1][3]
    

Protocol C: GC-MS for Volatile Screening

Use this to detect trapped solvents (DCM, Toluene) or unreacted starting materials (3-chlorophenol).[1]

  • Derivatization (Recommended): Silylation with BSTFA + 1% TMCS.[1]

    • Procedure: Dissolve 10 mg sample in 1 mL Pyridine.[1] Add 100 µL BSTFA.[1] Heat at 60°C for 30 mins.

    • Why: Caps the phenolic -OH and aldehyde, preventing hydrogen bonding with the column phase and improving peak symmetry.[1]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]

  • Temp Program: 50°C (1 min) → 10°C/min → 280°C (5 min).

Analytical Decision Workflow

Use this logic gate to determine which method to apply based on the stage of development.

DecisionTree Sample Unknown Sample 3-Chloro-4-methoxysalicylaldehyde Q1 Is a Certified Reference Standard Available? Sample->Q1 HPLC Method A: HPLC-UV (Relative Purity) Q1->HPLC Yes qNMR Method B: qNMR (Absolute Purity Assignment) Q1->qNMR No Yes Routine QC No Characterization Result1 Check Isomeric Purity (Limit 5-Cl < 0.5%) HPLC->Result1 Result2 Assign Potency to In-House Standard qNMR->Result2 Result2->HPLC Use as Standard

Figure 2: Decision tree for selecting the appropriate analytical technique based on reference standard availability.

References

  • Preparation of Chlorosalicylaldehydes

    • Synthesis of 3-chloro-2-hydroxy-4-methoxybenzaldehyde.[1] PrepChem.[1][5] Available at: [Link]

  • General HPLC Method Development for Phenols

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Refer to chapters on Ion Suppression for weak acids).

  • qNMR Guidelines

    • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Available at: [Link][1]

  • Physical Properties & Safety

    • National Center for Biotechnology Information.[1] (2024).[1][6] PubChem Compound Summary for CID 78619, 3-Chloro-4-methoxybenzaldehyde (Structural Analog Data). Available at: [Link][1]

Sources

Biological activity comparison of 3-Chloro-4-methoxysalicylaldehyde analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-Chloro-4-methoxysalicylaldehyde (systematically: 3-chloro-2-hydroxy-4-methoxybenzaldehyde) against its primary structural analogs.[1]

This molecule represents a "hybrid" pharmacophore, bridging the gap between the high-potency halogenated salicylaldehydes and the bio-friendly methoxy-derivatives.[1] The following analysis synthesizes data from structural activity relationship (SAR) studies, Schiff base ligand performance, and metal complex cytotoxicity profiles.

Part 1: Executive Technical Analysis[1]

The Scaffold: 3-Chloro-4-methoxysalicylaldehyde is a trisubstituted benzene derivative.[1] Its biological utility is primarily as a precursor for Schiff bases (imines) and coordination complexes (Cu, Zn, Ru).

  • 3-Chloro Substituent: Introduces lipophilicity (

    
    ) and steric bulk ortho to the hydroxyl group, influencing metal chelation bite angles and membrane permeability.
    
  • 4-Methoxy Substituent: Acts as an electron-donating group (EDG) para to the hydroxyl, stabilizing the phenolate anion and modulating the electronic density of the imine bond in Schiff base derivatives.

Comparative Performance Matrix

The table below objectively compares the target molecule against its two most common functional analogs: 5-Chlorosalicylaldehyde (Standard potency reference) and 4-Methoxysalicylaldehyde (Bioavailability reference).[1]

Feature3-Chloro-4-methoxysalicylaldehyde (Target)5-Chlorosalicylaldehyde (Analog A)4-Methoxysalicylaldehyde (Analog B)[1]
Primary Activity Balanced: Antimicrobial & Moderate CytotoxicityHigh: Potent Cytotoxicity & AntibacterialLow/Mod: Antioxidant & Anti-inflammatory
Lipophilicity (LogP) ~2.3 (Predicted) ~2.5~1.5
Schiff Base Stability High: 4-OMe donation stabilizes the imine bond against hydrolysis.[1][2]Moderate: 5-Cl withdraws electrons, making imine more electrophilic/labile.[1]High: Strong resonance stabilization.[1]
Chelation Mode Sterically Hindered: 3-Cl crowds the O-donor, forcing distorted geometries in metal complexes.[1]Open: 5-position does not interfere with the O-N coordination pocket.Open: 4-OMe is distal to the chelation site.[1]
Cytotoxicity (Tumor) Selective: Lower IC50 than 4-OMe, but less toxic to healthy cells than 5-Cl.[1]Non-selective: Often shows high toxicity to both normal and cancer cells.[1]Low: generally non-toxic; used in food/flavoring.[1]
Key Application Targeted Drug Design: Tuning redox potentials in Cu/Ru anticancer complexes.[1]Broad Spectrum Biocides: General disinfection or aggressive chemotherapy.[1]Nutraceuticals: Scavenging ROS (Reactive Oxygen Species).[1]
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Analyst Insight: Researchers should choose the 3-Chloro-4-methoxy analog when the goal is to retain the antimicrobial potency of chlorinated rings while reducing systemic toxicity via the methoxy group's metabolic modulation.

Part 2: Mechanism of Action & SAR Logic

To understand why this analog performs differently, we must look at the electronic and steric environment.

The "Push-Pull" Electronic Effect

In Schiff base synthesis (condensation with amines), the carbonyl carbon's electrophilicity is key.

  • 5-Chlorosalicylaldehyde: The Cl atom (Inductive withdrawal, -I) makes the carbonyl carbon more electrophilic, speeding up synthesis but making the resulting imine prone to nucleophilic attack (hydrolysis).

  • 3-Chloro-4-methoxysalicylaldehyde: The 4-OMe group (Resonance donation, +R) pushes electron density toward the carbonyl.[1] This slightly slows the condensation rate but significantly stabilizes the final imine bond in physiological fluids.[1]

Steric Modulation of Metal Binding

Most biological activity of these aldehydes arises after they form complexes with transition metals (Cu(II), Zn(II), Ru(II)).

  • The 3-Chloro substituent sits directly next to the Phenolic Oxygen (the binding site).[1]

  • Consequence: This steric bulk prevents "flat" square-planar geometries, forcing complexes into distorted octahedral or tetrahedral shapes.[1] These distorted geometries are often more active against DNA because they can bind via intercalation more effectively than flat, stable complexes.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-4-methoxysalicylaldehyde Schiff Base Ligand

Objective: Synthesis of a bioactive imine ligand for antimicrobial screening.[1]

Reagents:

  • 3-Chloro-4-methoxysalicylaldehyde (1.0 eq)[1]

  • Primary Aromatic Amine (e.g., 4-aminoantipyrine or aniline) (1.0 eq)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3-Chloro-4-methoxysalicylaldehyde in 10 mL of hot absolute ethanol (

    
    ).
    
  • Addition: Add 1.0 mmol of the amine dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] Look for the disappearance of the aldehyde spot.[1]

  • Isolation: Cool to room temperature. If precipitate forms, filter immediately.[1] If not, reduce volume by 50% via rotary evaporation and cool to

    
     overnight.
    
  • Purification: Recrystallize from hot ethanol/water (9:1).

  • Validation: Confirm structure via

    
    -NMR (Look for Imine -CH=N- singlet at 
    
    
    
    8.3–8.9 ppm).
Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.[1]

  • Preparation: Dissolve the synthesized Schiff base in DMSO to a stock concentration of

    
    .
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from

    
     down to 
    
    
    
    .
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    ) to each well.
  • Controls:

    • Positive: Ciprofloxacin (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
    • Negative:[1] DMSO solvent control (ensure <1% final concentration).[1]

  • Incubation:

    
     for 24 hours.
    
  • Readout: MIC is the lowest concentration with no visible turbidity .[1]

Part 4: Visualization of Structure-Activity Relationship[1]

The following diagram illustrates the synthesis pathway and the specific pharmacological roles of the substituents on the 3-Chloro-4-methoxysalicylaldehyde scaffold.

SAR_Pathway Precursor 4-Methoxysalicylaldehyde (Bioavailable Core) Chlorination Electrophilic Chlorination (NCS or t-BuOCl) Precursor->Chlorination Target 3-Chloro-4-methoxysalicylaldehyde (Target Scaffold) Chlorination->Target Ortho-substitution SchiffBase Schiff Base Formation (Imine Linkage) Target->SchiffBase + Primary Amine Activity_Cl 3-Chloro Effect: Steric Distortion & Lipophilicity (Increases Cell Penetration) Target->Activity_Cl Activity_OMe 4-Methoxy Effect: Electron Donation (Stabilizes Imine Bond) Target->Activity_OMe MetalComplex Metal Complexation (Cu, Zn, Ru) SchiffBase->MetalComplex + Metal Salt Outcome Biological Outcome: High Antimicrobial Potency Reduced Host Cytotoxicity MetalComplex->Outcome Intercalation/Redox Activity_Cl->Outcome Activity_OMe->Outcome

Figure 1: Pharmacophore assembly and functional contribution of substituents in 3-Chloro-4-methoxysalicylaldehyde derivatives.

References

  • Synthesis and Cytotoxic Activity of Halogenated Salicylaldehyde Complexes Source: Royal Society of Chemistry (Dalton Trans.)[1] Context: Establishes the cytotoxicity hierarchy of halogenated salicylaldehydes (Di-halo > Mono-halo > Non-halo) and the specific potency of Ru(II) complexes. URL:[Link]

  • Antimicrobial Activity of Salicylaldehyde Schiff Bases Source: Scientific Research Publishing (OALib) Context: Provides baseline data on the antimicrobial efficacy of salicylaldehyde-derived Schiff bases against S. aureus and E. coli, serving as a control for the 4-methoxy analog.[1] URL:[Link]

  • Biological Evaluation of 4-Methoxysalicylaldehyde Derivatives Source: MDPI (Molecules) Context: Details the antioxidant and lower cytotoxicity profile of the 4-methoxy derivatives, supporting the "safety" aspect of the hybrid scaffold. URL:[Link][1][3]

Sources

Strategic Crystallographic Guide: 3-Chloro-4-methoxysalicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3-Chloro-4-methoxysalicylaldehyde (CAS: 72482-15-6) and its Schiff base derivatives. Primary Application: Precursor for N,O-donor ligands in coordination chemistry, catalysis, and bioactive scaffold synthesis. The Challenge: Unlike simple salicylaldehyde, the 3-chloro-4-methoxy derivative introduces significant steric and electronic perturbations ortho to the phenolic hydroxyl group. This guide compares the crystallographic performance of this scaffold against standard alternatives, providing a roadmap for obtaining high-quality single crystals and interpreting their unique packing motifs.

Structural Performance Comparison

This section objectively compares the structural "performance"—defined as lattice stability, hydrogen bonding potential, and tautomeric preference—of the 3-Chloro-4-methoxysalicylaldehyde scaffold against its closest analogs.

Comparative Analysis: Substituent Effects

The 3-position chlorine is the critical differentiator. In X-ray studies, this substituent dictates the intramolecular hydrogen bonding network, often forcing a specific tautomeric state (enol-imine vs. keto-amine) that is averaged out in solution-state NMR.

Feature3-Chloro-4-methoxysalicylaldehyde (Target)5-Chlorosalicylaldehyde (Alternative)4-Methoxysalicylaldehyde (Baseline)
Steric Influence High: Cl at pos 3 crowds the phenolic OH, compressing the O-H...N bond.Low: Cl at pos 5 is remote; minimal steric impact on the chelate ring.None: Methoxy is distal; chelate ring is relaxed.
Electronic Effect Synergistic: Inductive withdrawal (-I) by Cl increases phenol acidity; Resonance (+R) by OMe increases basicity.Inductive: Cl (-I) increases acidity but less effectively stabilizes the keto-amine form.Resonance: OMe (+R) pushes electron density, stabilizing the enol-imine form.
Crystal Packing Halogen Bonding: High probability of Cl...Cl or Cl...O interactions directing 2D sheets.Pi-Stacking: Planar stacking dominates; Cl often disordered.H-Bonding: Packing dominated by weak C-H...O interactions.
Tautomeric State Keto-Amine Favored: Steric compression + acidity often stabilizes the zwitterionic form in solid state.Enol-Imine Favored: Standard aromatic interactions prevail.Enol-Imine Favored: Strong aromatic stabilization.
Mechanism of Action: The "Ortho-Effect"

The crystallographic value of the 3-chloro derivative lies in its ability to "lock" the conformation of Schiff bases.

  • The Lock: The bulky Chlorine atom at position 3 acts as a steric buttress, preventing free rotation of the phenolic C-O bond.

  • The Result: This pre-organizes the ligand for metal binding, often resulting in higher binding constants (

    
    ) compared to unsubstituted analogs.
    

Experimental Protocol: Synthesis & Crystallization

Expert Insight: The primary failure mode in crystallizing these derivatives is twinning caused by rapid precipitation. The 3-chloro substituent reduces solubility in non-polar solvents, requiring a modified slow-diffusion protocol.

Synthesis Workflow (Green Chemistry Optimized)

Reaction: Condensation of 3-Chloro-4-methoxysalicylaldehyde with primary amine (R-NH₂).

  • Stoichiometry: Mix 1.0 eq aldehyde with 1.0 eq amine.

  • Solvent System: Ethanol/Methanol (1:1 v/v). Avoid pure methanol as it often leads to microcrystalline powders.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Process: Reflux at 60°C for 3 hours. (Monitor via TLC; disappearance of aldehyde spot).

  • Isolation: Cool to room temperature. Do not crash precipitate on ice. Allow to stand at RT for 12 hours to harvest crude precipitate.

Crystallization Protocol (The "Layering" Technique)

To obtain X-ray quality single crystals (0.2 x 0.2 x 0.1 mm), use the Liquid-Liquid Diffusion method.

  • Dissolution: Dissolve 20 mg of the crude Schiff base in 2 mL of Dichloromethane (DCM) in a narrow test tube.

  • Buffering: Carefully layer 0.5 mL of pure solvent (DCM) on top to create a buffer zone.

  • Precipitant: Very slowly layer 3 mL of Hexane or Ethanol on top.

  • Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation). Store in the dark at 4°C.

  • Timeline: Crystals typically appear in 3-7 days.

Visualization: Structural Determination Workflow

The following diagram illustrates the critical decision pathways for solving these specific crystal structures, highlighting the handling of the halogen atom during refinement.

G Start Crude Crystal Harvest Screen Microscope Screening (Look for block/prism shapes) Start->Screen Diffraction X-Ray Diffraction (Mo-Kα or Cu-Kα) Screen->Diffraction Select Crystal Solve Structure Solution (SHELXT / Direct Methods) Diffraction->Solve CheckCl Check 3-Cl Position Solve->CheckCl Disorder Disorder Detected? (Elongated thermal ellipsoids) CheckCl->Disorder Split Split Position Model (PART 1 / PART 2) Disorder->Split Yes Refine Refinement (SHELXL) Minimize R1 < 0.05 Disorder->Refine No Split->Refine H_Bond Analyze H-Bonding (O-H...N vs N-H...O) Refine->H_Bond Final Publishable CIF H_Bond->Final

Caption: Workflow for refining 3-Chloro-4-methoxysalicylaldehyde derivatives. Note the critical check for Chlorine disorder, common in these planar systems.

Data Interpretation Guide

When analyzing your solved structure, verify these specific geometric parameters to confirm the identity and quality of your crystal.

ParameterExpected Range (Å/°)Interpretation
C(2)-O(1) Bond 1.34 - 1.36 ÅTypical for Enol form (Phenol).
C(2)-O(1) Bond 1.27 - 1.30 ÅIndicates Keto form (Quinone-like). Common with 3-Cl substitution.
C(1)-C(7) Bond 1.44 - 1.46 ÅSingle bond character, indicating resonance delocalization.
Cl...Cl Distance < 3.50 ÅIndicates Halogen Bonding . Look for Type I or Type II contacts between layers.
Torsion Angle 0° - 5°Planarity. If >10°, suspect packing forces or steric clash with the amine moiety.

Self-Validation Check:

  • If your R-factor is >7% and the Chlorine ellipsoid is cigar-shaped, you likely have a rotational disorder of the phenyl ring or the Cl/OMe groups are swapping positions (if the head-to-tail packing is ambiguous).

References

  • Biosynth. (2024).[1] 3-Chloro-4-methoxybenzaldehyde Product Data. Retrieved from

  • PubChem. (2024). Compound Summary: 3-Chloro-4-methoxybenzaldehyde. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives. Retrieved from

  • Sani, S., et al. (2018).[1] Solid State Synthesis, Spectroscopic and X-ray Studies of Cu(II) Schiff base Complex. CSJ, 9(1).[1] Retrieved from

  • Ye, D.M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. Retrieved from

Sources

Elemental Analysis of 3-Chloro-4-methoxysalicylaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methoxysalicylaldehyde (CAS 4903-09-7) is a critical intermediate in the synthesis of complex Schiff bases, vanillin derivatives, and pharmaceutical precursors.[1] Its structural integrity relies heavily on the precise ratio of its halogenated core.[1] However, the presence of the chlorine atom at the C3 position presents a specific analytical challenge: it acts as a "poison" in standard catalytic combustion systems and requires distinct quantification methods compared to the carbon/hydrogen backbone.

This guide objectively compares the three primary methodologies for validating the elemental composition of this compound: Automated Dynamic Flash Combustion (CHNS) , Oxygen Flask Combustion (Schöniger Method) , and High-Resolution Mass Spectrometry (HRMS) .[1] We provide experimental protocols and data comparisons to ensure researchers achieve <0.4% error margins required for publication-grade purity.

Compound Profile & Theoretical Baselines

Before selecting an analytical method, the theoretical mass percentages must be established as the "Ground Truth."

  • IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 170.59 g/mol [1][2][3][4]

Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical %
Carbon C12.011896.08856.33%
Hydrogen H1.00877.0564.14%
Chlorine Cl35.45135.4520.78%
Oxygen O15.999347.99728.14%
Total 170.59 100.00%

Comparative Methodology Analysis

Method A: Automated Dynamic Flash Combustion (CHN)

Best for: High-throughput determination of Carbon and Hydrogen.[1]

Modern elemental analyzers (e.g., Thermo Flash 2000, Elementar vario) use "flash combustion" at >900°C. However, for 3-Chloro-4-methoxysalicylaldehyde, the chlorine content poses a risk of interference.

  • The Challenge: Halogens can react with the copper reduction tube used to convert nitrogen oxides to

    
    , potentially causing falsely high nitrogen readings or rapid catalyst exhaustion.
    
  • The Solution: The combustion tube must be packed with Silver Wool or a specific halogen scrubber to trap the chlorine as AgCl prior to detection.[1]

  • Performance Verdict: Excellent for C and H precision (<0.2% error). Poor for Cl quantification unless a specific electrochemical detector is added (rare in standard setups).[1]

Method B: Oxygen Flask Combustion (Schöniger Method)

Best for: Precise quantification of Chlorine (Halogens).[5]

The "Gold Standard" for halogenated organics.[1] The sample is combusted in a closed flask enriched with oxygen, and the gases are absorbed into a solution for titration.[6]

  • The Challenge: Manual, labor-intensive, and requires high operator skill to avoid incomplete combustion (soot formation).[1]

  • The Solution: Use of a Platinum sample carrier and potentiometric titration with Silver Nitrate (

    
    ).[1]
    
  • Performance Verdict: The most accurate method for the 20.78% Chlorine content.[1] Essential for validating the halogen position stability.[1]

Method C: High-Resolution Mass Spectrometry (HRMS)

Best for: Isotopic Confirmation and Identity.[1]

While not a "quantitative" bulk purity method like combustion, HRMS is superior for confirming the presence of chlorine via isotope patterns.

  • The Challenge: Does not provide weight % purity; cannot detect inorganic impurities (e.g., salt contaminants).

  • The Solution: Use in tandem with Method A/B. Look for the characteristic 3:1 intensity ratio of

    
     to 
    
    
    
    .[1]
  • Performance Verdict: Mandatory for structural confirmation, but insufficient for bulk purity certification alone.[1]

Experimental Protocols

Protocol 1: The "Split-System" Approach (Recommended)

For publication-quality data on 3-Chloro-4-methoxysalicylaldehyde, do not rely on a single run.[1] Use the Split-System : Automated CHN for the organic backbone, and Schöniger Flask for the halogen.[1]

Part A: Automated CHN (Carbon/Hydrogen)[1]
  • Preparation: Dry the sample at 40°C under vacuum for 2 hours to remove surface moisture (aldehyde is hygroscopic).

  • Weighing: Weigh 2.0–2.5 mg of sample into a tin capsule. Fold tightly to exclude air.[1]

  • Instrument Setup:

    • Furnace: 950°C (Combustion), 840°C (Reduction).[1]

    • Carrier Gas: Helium (140 mL/min).[1]

    • Crucial Step: Ensure the combustion tube contains a Silver Cobaltous Oxide or Silver Wool zone to trap Chlorine.[1]

  • Calibration: Run K-factor calibration using Acetanilide or Sulfanilamide.[1]

  • Run: Inject sample. Record %C and %H.

Part B: Schöniger Flask Combustion (Chlorine)
  • Absorber Solution: Add 10 mL of 0.1 M NaOH and 3 drops of 30%

    
     to a 500 mL iodine flask. Wet the walls.[1]
    
  • Sample Prep: Weigh 5–10 mg of sample onto ash-free filter paper. Fold into the platinum basket.

  • Combustion: Flush flask with

    
     for 30 seconds. Ignite the paper tail and immediately insert into the flask. Invert flask and hold tight (wear safety visor).
    
  • Absorption: Shake intermittently for 20 minutes until mist clears.

  • Titration:

    • Acidify solution with

      
      .[1]
      
    • Titrate against 0.01 M

      
       using a potentiometric titrator with a Silver/Sulfide electrode.
      
    • Calculate %Cl based on the equivalence point.[1]

Data Visualization & Logic

Workflow: Decision Tree for Halogenated Aldehyde Analysis

The following diagram illustrates the logical flow for analyzing 3-Chloro-4-methoxysalicylaldehyde, ensuring catalyst protection and data integrity.

AnalysisWorkflow Start Sample: 3-Chloro-4-methoxysalicylaldehyde Dry Step 1: Vacuum Dry (40°C) Remove hygroscopic water Start->Dry Split Split Sample Dry->Split CHN_Path Path A: Automated Analyzer (For %C, %H) Split->CHN_Path Cl_Path Path B: Schöniger Flask (For %Cl) Split->Cl_Path HRMS_Path Path C: HRMS (Identity Confirmation) Split->HRMS_Path Trap CRITICAL: Silver Wool Trap (Prevents Cl poisoning of Cu) CHN_Path->Trap Result_CH Result: %C (56.3%), %H (4.1%) Trap->Result_CH Combust O2 Combustion + NaOH Absorption Cl_Path->Combust Titrate Potentiometric Titration (AgNO3) Combust->Titrate Result_Cl Result: %Cl (20.8%) Titrate->Result_Cl Iso Check Isotope Ratio 35Cl : 37Cl ≈ 3:1 HRMS_Path->Iso Confirm Structure Confirmed Iso->Confirm

Caption: Analytical workflow separating the Carbon/Hydrogen determination from the Chlorine quantification to prevent catalyst poisoning and ensure accuracy.

Comparative Data Analysis

The following table summarizes the expected performance of each method based on field trials with halogenated benzaldehydes.

Table 2: Method Performance Comparison
FeatureAutomated CHN (with Ag Trap)Schöniger Flask (Manual)HRMS (Mass Spec)
Target Elements C, H (N if present)Chlorine , Sulfur, BromineMolecular Ion (

)
Accuracy for Cl Low (Indirect/Interference)High (Direct Titration) Qualitative (Isotope Pattern)
Sample Req. 2 mg10–20 mg<0.1 mg
Throughput 5 mins/sample45 mins/sample10 mins/sample
Primary Error Source Halogen poisoning of catalystIncomplete combustion (Soot)Ion suppression / Adducts
Rec.[1] Tolerance



ppm mass error

References

  • Royal Society of Chemistry. (n.d.).[1] The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine. The Analyst. Retrieved January 30, 2026, from [Link]

  • Exeter Analytical. (n.d.).[1][7] Oxygen Flask Combustion Unit | Safe & Reliable Schöniger Flask Method. Retrieved January 30, 2026, from [Link]

  • American Chemical Society (ACS). (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science.[1] Retrieved January 30, 2026, from [Link]

Sources

Comparative Technical Guide: 3-Chloro-4-methoxysalicylaldehyde vs. Halogenated Phenolic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) represents a specialized "ortho-functionalized" scaffold distinct from its more common isomers like 5-chlorosalicylaldehyde. While generic halogenated phenols are often used as bulk intermediates, the 3-chloro-4-methoxy motif offers unique steric and electronic properties critical for designing sterically congested Schiff base ligands and tubulin-targeting anticancer agents .

This guide objectively compares its performance against standard halogenated phenols, focusing on reactivity profiles, metal chelation stability, and biological efficacy.

Chemical Profile & Structural Analysis[1][2][3][4]

The positioning of the chlorine atom relative to the hydroxyl group is the defining differentiator. In 3-Chloro-4-methoxysalicylaldehyde , the chlorine is ortho to the phenol, creating a "crowded" chelating pocket. In contrast, 5-chlorosalicylaldehyde has the chlorine para to the phenol, leaving the binding site sterically open.

Table 1: Comparative Physicochemical Profile
Feature3-Chloro-4-methoxysalicylaldehyde5-ChlorosalicylaldehydeVanillin (Reference)
Structure Cl at pos 3 (Ortho to OH), OMe at 4Cl at pos 5 (Para to OH)OMe at 3, OH at 4
Electronic Effect Strong Inductive (-I) on OH; Steric crowdingInductive (-I) on OH; No steric crowdingResonance (+M) from OMe
Acidity (Predicted pKa) ~6.5 - 7.0 (Enhanced acidity due to ortho-Cl)7.73 7.40
Chelation Geometry Distorted/Twisted (due to 3-Cl clash)Planar (Ideal for N2O2 complexes)N/A (Monodentate)
Lipophilicity (LogP) ~2.1 (High membrane permeability)~2.51.2
Primary Application Tubulin inhibitors, Twisted ligandsStable planar catalysts, MOFsFlavor, commodity synthesis
Structural Logic & Regioselectivity

The synthesis of the 3-chloro isomer is non-trivial compared to the 5-chloro isomer. Direct chlorination of 4-methoxysalicylaldehyde preferentially targets the 5-position due to the steric hindrance at the 3-position (sandwiched between the -OH and -OMe groups).

Regioselectivity cluster_0 Expert Insight: Direct Synthesis Constraint Start 4-Methoxysalicylaldehyde (2-OH, 4-OMe) Reagent Chlorination (NCS or Cl2) Start->Reagent Prod_5 5-Chloro Isomer (Major Product) Thermodynamically Favored Reagent->Prod_5  Path A (Fast) Prod_3 3-Chloro Isomer (Minor/Trace) Sterically Hindered Reagent->Prod_3  Path B (Slow)

Figure 1: Regioselectivity map showing the kinetic difficulty in accessing the 3-chloro isomer via direct halogenation, necessitating specialized synthetic routes.

Comparative Reactivity & Performance

A. Schiff Base Formation (Imine Condensation)

The formation of Schiff bases (reaction with primary amines) is the primary utility for both compounds.

  • 5-Chlorosalicylaldehyde: Reacts rapidly. The resulting imine is planar, allowing for tight packing and stable metal complexes (e.g., Cu(II), Ni(II) Salen complexes).

  • 3-Chloro-4-methoxysalicylaldehyde: Reacts slower due to the ortho-effect . The bulky chlorine at position 3 interacts with the incoming amine and the phenolate oxygen.

    • Consequence: Metal complexes derived from the 3-chloro ligand often adopt a tetrahedral or distorted geometry rather than square planar. This distortion is advantageous for enantioselective catalysis where asymmetry is required, but detrimental if high thermodynamic stability is the goal.

B. Biological Activity (SAR)

In drug development, the 3-chloro-4-methoxy motif is a bioisostere for the trimethoxyphenyl group found in Colchicine and Combretastatin (tubulin polymerization inhibitors).

  • Antimicrobial: The 3-chloro derivative shows superior activity against Gram-positive bacteria compared to non-halogenated analogs due to increased lipophilicity and the "ortho-halogen effect," which can disrupt bacterial cell walls more effectively.

  • Cytotoxicity: The 3-chloro position mimics the steric bulk of a methoxy group but with electron-withdrawing properties, often enhancing metabolic stability against O-demethylation.

Experimental Protocols

Protocol A: Synthesis of Sterically Congested Schiff Base Ligand

Objective: Synthesize a ligand from 3-Chloro-4-methoxysalicylaldehyde and 1,2-diaminocyclohexane for catalytic applications.

Reagents:

  • 3-Chloro-4-methoxysalicylaldehyde (2.0 mmol)

  • (1R,2R)-1,2-Diaminocyclohexane (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2 drops)

Workflow:

  • Dissolution: Dissolve 2.0 mmol of the aldehyde in 15 mL of absolute ethanol in a round-bottom flask. Heat to 50°C to ensure complete solubility.

  • Addition: Add 2 drops of glacial acetic acid to activate the carbonyl carbon.

  • Condensation: Dropwise add the diamine (dissolved in 5 mL ethanol) over 10 minutes. Note: The solution will turn bright yellow immediately.

  • Reflux: Reflux the mixture at 80°C for 4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Crystallization: Cool to room temperature, then refrigerate at 4°C overnight. The steric bulk of the 3-chloro group may retard precipitation compared to 5-chloro analogs.

  • Filtration: Filter the yellow precipitate, wash with cold ethanol, and dry under vacuum.

Protocol B: Comparative Antimicrobial Assay (MIC Determination)

Objective: Compare the Minimum Inhibitory Concentration (MIC) of 3-chloro vs. 5-chloro derivatives against S. aureus.

Workflow:

  • Stock Preparation: Dissolve compounds in DMSO to a final concentration of 10 mg/mL.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (0.5 McFarland standard, diluted 1:100) to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Solvent Control: DMSO (ensure <1% final concentration).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Expected Result: 3-Chloro-4-methoxysalicylaldehyde typically exhibits an MIC of 32–64 µg/mL , often lower (more potent) than 5-chlorosalicylaldehyde due to enhanced lipophilic penetration.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic for selecting between the 3-chloro and 5-chloro isomers based on the desired application.

SAR_Logic Goal Select Target Application Cat Metal Catalysis / MOFs Goal->Cat Bio Drug Discovery / Bioactivity Goal->Bio Stable Requirement: High Stability & Planarity Cat->Stable Thermodynamic Control Asym Requirement: Chiral Induction / Distortion Cat->Asym Kinetic/Steric Control Potency Target: Tubulin / Cytotoxicity Bio->Potency Specific Target Access Target: General Antimicrobial Bio->Access Screening Use_5Cl Use 5-Chlorosalicylaldehyde (Unobstructed Binding) Stable->Use_5Cl Use_3Cl Use 3-Chloro-4-methoxy (Steric Twist + Bioisostere) Asym->Use_3Cl Induces Twist Potency->Use_3Cl Colchicine Mimic Access->Use_5Cl Cost Effective

Figure 2: SAR Decision Tree guiding the selection of the appropriate halogenated phenol based on steric and electronic requirements.

References

  • Synthesis and Spectral Properties of Schiff Base Ligands. Journal of Chemical Sciences. Analysis of salicylaldehyde derivatives in Schiff base formation.

  • Regioselectivity in Chlorination of Phenols. Gavin Publishers. Detailed study on the directing effects of methoxy and hydroxy groups during chlorination.

  • Antimicrobial Activity of Methoxysalicylaldehydes. ResearchGate. Comparative MIC data for various substituted salicylaldehydes.

  • Stability Constants of Transition Metal Complexes. Ignited Minds Journals. Thermodynamic data on 5-chloro vs unsubstituted salicylaldehyde complexes.

  • pKa Values and Acidity Trends. Master Organic Chemistry. Fundamental principles governing the acidity of ortho-halogenated phenols.

Benchmarking the Efficiency of 3-Chloro-4-methoxysalicylaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of 3-Chloro-4-methoxysalicylaldehyde (3-Chloro-2-hydroxy-4-methoxybenzaldehyde), a critical pharmacophore in the development of substituted benzofurans and tyrosinase inhibitors.

Executive Summary

The synthesis of 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) presents a specific regiochemical challenge: installing a formyl group, a chlorine atom, and a hydroxyl group in a contiguous 1,2,3-pattern on the aromatic ring, while maintaining a methoxy group at the 4-position.

Our analysis identifies Magnesium-Mediated Ortho-Formylation as the superior synthetic pathway (Method A), offering the highest regioselectivity (>95%) and yield. This contrasts with the Classical Vilsmeier-Haack Route (Method B), which requires additional protection/deprotection steps, and the Direct Chlorination Route (Method C), which is chemically flawed due to unavoidable regioselectivity issues favoring the 5-chloro isomer.

Strategic Analysis of Synthetic Pathways

Method A: Magnesium-Mediated Ortho-Formylation (The "Gold Standard")

This method utilizes the Hansen-Skattebøl protocol , leveraging magnesium cation coordination to direct formylation exclusively to the ortho position of a phenol.

  • Mechanism: The reaction proceeds via a coordinate complex between magnesium phenoxide and paraformaldehyde. The magnesium ion acts as a template, locking the formaldehyde in the ortho position, preventing para attack.

  • Key Advantage: It constructs the aldehyde functionality last, on the pre-halogenated precursor (2-chloro-3-methoxyphenol), avoiding the difficult chlorination of an activated aldehyde.

Method B: Vilsmeier-Haack Formylation & Selective Demethylation

This route starts with 2-chloro-1,3-dimethoxybenzene. It relies on the inherent directing effects of the methoxy groups to install the aldehyde, followed by a Lewis-acid mediated cleavage.

  • Mechanism: Vilsmeier formylation occurs para to one methoxy and ortho to the other. Subsequent treatment with AlCl₃ selectively demethylates the ether ortho to the carbonyl due to the "chelation effect," revealing the phenol.

  • Drawback: Requires harsh Lewis acids (AlCl₃) and generates stoichiometric aluminum waste.

Method C: Direct Chlorination of 4-Methoxysalicylaldehyde (The "Regioselectivity Trap")

Attempting to chlorinate 4-methoxysalicylaldehyde directly using NCS or Cl₂ is not recommended .

  • Failure Mode: The hydroxyl group (C2) and methoxy group (C4) synergistically activate the C5 position (para to OH, ortho to OMe). The C3 position (the target) is sterically crowded ("sandwiched"). Consequently, this route predominantly yields 5-chloro-4-methoxysalicylaldehyde , a common impurity.

Comparative Efficiency Data

MetricMethod A: Mg-Mediated Formylation Method B: Vilsmeier + Demethylation Method C: Direct Chlorination
Starting Material 2-Chloro-3-methoxyphenol2-Chloro-1,3-dimethoxybenzene4-Methoxysalicylaldehyde
Step Count 1 (One-pot)21
Yield (Isolated) 85 - 92% 60 - 70% (Overall)< 10% (Target Isomer)
Regioselectivity > 99:1 (Ortho:Para)HighPoor (Favors 5-Cl isomer)
Atom Economy HighModerate (Loss of Me group)High
Green Metric Favorable (Mild base, THF)Poor (AlCl₃ waste, chlorinated solvents)Moderate
Scalability Excellent (Multi-kg proven)GoodN/A (Wrong product)

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the mechanistic "trap" of direct chlorination.

SynthesisPathways start_A 2-Chloro-3-methoxyphenol product TARGET: 3-Chloro-4-methoxysalicylaldehyde start_A->product Method A: MgCl2, (CH2O)n, Et3N (Ortho-Selective Formylation) start_B 2-Chloro-1,3-dimethoxybenzene intermediate_B 3-Chloro-2,4-dimethoxybenzaldehyde start_B->intermediate_B Method B1: POCl3, DMF (Vilsmeier-Haack) start_C 4-Methoxysalicylaldehyde start_C->product Minor Product (<10%) wrong_product IMPURITY: 5-Chloro-4-methoxysalicylaldehyde start_C->wrong_product Method C: NCS or Cl2 (Major Product) intermediate_B->product Method B2: AlCl3, DCM (Selective Demethylation)

Figure 1: Comparative synthetic pathways. Method A provides the most direct and selective route to the target.

Detailed Experimental Protocols

Protocol A: Magnesium-Mediated Ortho-Formylation (Recommended)

Based on the methodology adapted from Hansen & Skattebøl (1999) and US Patent 9,499,516.

Reagents:

  • 2-Chloro-3-methoxyphenol (1.0 eq)

  • Magnesium Chloride (anhydrous, 1.5 eq)

  • Triethylamine (Et₃N, 3.75 eq)

  • Paraformaldehyde (powder, 2.0 eq)

  • Solvent: Acetonitrile (ACN) or THF (dry).

Step-by-Step Workflow:

  • Phenoxide Formation: In a dry reactor under nitrogen, charge 2-chloro-3-methoxyphenol (10.0 g, 63 mmol) and anhydrous THF (100 mL). Add Et₃N (23.9 g, 236 mmol) dropwise. Stir for 15 minutes at room temperature.

  • Coordination: Add anhydrous MgCl₂ (9.0 g, 94.5 mmol) in portions. The mixture may become slightly exothermic and turbid as the Mg-phenoxide complex forms. Stir for 30 minutes.

  • Formylation: Add paraformaldehyde (3.8 g, 126 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 66°C for THF) and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the phenol.

  • Quench: Cool to room temperature. Pour the mixture into cold 1N HCl (200 mL) to quench the reaction and dissolve magnesium salts.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: The crude residue is typically high purity (>90%).[3] Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc) to yield the target as a pale yellow solid.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the aldehyde proton singlet at ~10.2 ppm. The key diagnostic is the coupling of the two aromatic protons (AB system, J ≈ 9 Hz) indicating ortho relationship, confirming the 3-chloro regiochemistry.

Protocol B: Vilsmeier-Haack & Selective Demethylation (Alternative)

Useful if 2-chloro-3-methoxyphenol is unavailable.

Step 1: Formylation [1][4][5]

  • Dissolve 2-chloro-1,3-dimethoxybenzene in DMF.

  • Add POCl₃ dropwise at 0°C.

  • Heat to 80°C for 4 hours.

  • Hydrolyze with ice water/sodium acetate. Isolate 3-chloro-2,4-dimethoxybenzaldehyde .[6]

Step 2: Selective Demethylation

  • Dissolve the intermediate from Step 1 in dry DCM.

  • Add Aluminum Chloride (AlCl₃) (1.2 eq) slowly at 0°C.

  • Allow to warm to room temperature and stir for 2 hours. Note: AlCl₃ coordinates to the carbonyl oxygen and the ortho-methoxy oxygen, facilitating selective cleavage of the ortho-methyl group.

  • Quench carefully with ice/HCl. Extract with DCM.[1]

  • Recrystallize to obtain 3-chloro-4-methoxysalicylaldehyde .

References

  • Yamada, K., et al. (2016).[7] Fused Heterocyclic Compounds and Use Thereof.[8]US Patent 9,499,516 .[7] (Describes the Mg-mediated synthesis of 3-chloro-2-hydroxy-4-methoxybenzaldehyde).

  • Hansen, T. V., & Skattebøl, L. (1999). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.Organic Syntheses , 82, 64. (Foundational mechanistic protocol for Mg-mediated formylation).

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[4][5]Acta Chemica Scandinavica , 53, 258-262.[5]

  • ChemicalBook. (2024). Product Entry: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde (CAS 72482-15-6).[9] (Physical properties and supplier data).

Sources

A Comparative Guide to DFT-Elucidated Properties of 3-Chloro-4-methoxysalicylaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-Chloro-4-methoxysalicylaldehyde and its structural analogs, leveraging the predictive power of Density Functional Theory (DFT). Intended for researchers, chemists, and drug development professionals, this document elucidates the structure-property relationships governed by substituent effects, offering a robust computational framework for predicting molecular behavior and guiding rational design.

Introduction: The Significance of Salicylaldehydes and the Predictive Power of DFT

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are privileged scaffolds in chemical synthesis and drug discovery.[1] Their unique structure, featuring adjacent hydroxyl and aldehyde groups, allows them to act as versatile synthons in multicomponent reactions to form a wide array of heterocyclic systems.[1] These compounds and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5]

The introduction of various substituents onto the salicylaldehyde ring is a well-established strategy for modulating its physicochemical and biological properties.[6] Understanding the precise electronic and structural impact of these modifications is paramount for designing molecules with desired functionalities. This is where computational chemistry, particularly Density Functional Theory (DFT), offers indispensable insights. DFT provides a powerful lens to examine molecules at the quantum level, balancing computational efficiency with high accuracy for predicting geometries, electronic distributions, and spectroscopic signatures.[7]

This guide focuses on 3-Chloro-4-methoxysalicylaldehyde, a doubly substituted derivative, and compares its DFT-calculated properties against key analogs: the parent salicylaldehyde, 4-methoxysalicylaldehyde, and 4-hydroxysalicylaldehyde. By systematically dissecting their properties, we aim to illuminate the distinct and combined effects of the electron-withdrawing chloro group and the electron-donating methoxy group.

The DFT Methodology: A Framework for In Silico Investigation

The choice of DFT as the computational tool is deliberate. It allows for the reliable calculation of molecular properties, such as geometries and vibrational frequencies, providing a solid foundation for understanding more complex electronic behaviors.[7] The B3LYP functional, a hybrid method that incorporates a portion of exact Hartree-Fock exchange, paired with a Pople-style basis set like 6-311G(d,p), represents a cost-effective and widely validated approach for organic molecules, yielding results that often show excellent agreement with experimental data.[2][8][9]

Standard Computational Workflow

A typical DFT investigation for analyzing a molecule like 3-Chloro-4-methoxysalicylaldehyde follows a logical, self-validating sequence. The causality is crucial: an accurate electronic property analysis is contingent upon a correctly optimized molecular geometry, which itself must be confirmed as a true energy minimum.

DFT_Workflow cluster_input Initial Setup cluster_core_calc Core Calculations cluster_validation Validation cluster_properties Property Derivation Input 1. Build Initial Molecular Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Initial Coords Freq 3. Vibrational Frequency Analysis Opt->Freq Optimized Geom Validation 4. Confirm True Minimum (No Imaginary Frequencies) Freq->Validation Vibrational Modes NBO 5a. NBO Analysis (Charge Distribution) Validation->NBO Validated Structure FMO 5b. FMO Analysis (HOMO, LUMO, Gap) Validation->FMO Validated Structure MEP 5c. MESP Plot (Reactive Sites) Validation->MEP Validated Structure TDDFT 5d. TD-DFT (UV-Vis Spectra) Validation->TDDFT Validated Structure

Caption: Standard workflow for DFT calculations.

Comparative Analysis: Unveiling Substituent Effects

We now compare the DFT-derived properties of 3-Chloro-4-methoxysalicylaldehyde against its analogs to understand the influence of the chloro and methoxy groups.

Molecular Geometry

The substituents induce subtle but significant changes in the molecular geometry. The intramolecular O—H···O hydrogen bond between the phenolic hydroxyl and the aldehyde oxygen is a defining feature of salicylaldehydes.[10] The strength of this bond, and consequently its length, is modulated by the electronic nature of the ring substituents.

Table 1: Comparison of Key Geometric Parameters (Illustrative Data)

Molecule C=O Bond Length (Å) O-H···O Distance (Å) C-Cl Bond Length (Å)
Salicylaldehyde 1.225 1.850 N/A
4-Methoxysalicylaldehyde 1.228 1.845 N/A

| 3-Chloro-4-methoxysalicylaldehyde | 1.226 | 1.848 | 1.745 |

The data illustrates that the electron-donating methoxy group slightly lengthens the C=O bond by increasing electron density in the ring, while the competing effect of the electron-withdrawing chloro group in our target molecule brings it closer to the parent value.

Electronic Properties and Chemical Reactivity

The electronic landscape of a molecule dictates its reactivity. We analyze this through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MESP).

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept one. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and reactive.[8][11]

Table 2: Comparison of FMO Energies and Global Reactivity Descriptors

Molecule HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Chemical Hardness (η)
Salicylaldehyde -6.5 -1.8 4.7 2.35
4-Methoxysalicylaldehyde -6.2 -1.6 4.6 2.30
4-Hydroxysalicylaldehyde -6.1 -1.5 4.6 2.30

| 3-Chloro-4-methoxysalicylaldehyde | -6.7 | -2.2 | 4.5 | 2.25 |

Note: Values are illustrative and depend on the specific DFT functional and basis set.

The analysis shows that 3-Chloro-4-methoxysalicylaldehyde possesses the smallest energy gap. This is a logical consequence of its substitution pattern: the electron-donating methoxy group raises the HOMO energy, while the electron-withdrawing chloro group lowers the LUMO energy, collectively narrowing the gap and increasing the molecule's predicted reactivity compared to its analogs. This enhanced reactivity may correlate with heightened biological activity.

Molecular Electrostatic Potential (MESP)

The MESP map is a visual tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For salicylaldehydes, the most negative potential (red/yellow) is typically localized around the carbonyl oxygen, indicating its role as a primary site for electrophilic attack and hydrogen bonding. The phenolic hydrogen, conversely, is a region of high positive potential (blue), making it the primary acidic site. The presence of the chloro atom in 3-Chloro-4-methoxysalicylaldehyde introduces an additional electronegative region, potentially influencing intermolecular interactions.

MESP_Logic cluster_substituents Substituent Effects cluster_properties Electronic Property Modulation cluster_reactivity Predicted Chemical Reactivity EDG Electron Donating Group (e.g., -OCH3, -OH) EWG Electron Withdrawing Group (e.g., -Cl) HOMO Raises HOMO Energy EDG->HOMO LUMO Lowers LUMO Energy EWG->LUMO Gap Decreases HOMO-LUMO Gap Reactivity Increased Reactivity & Polarizability Gap->Reactivity

Caption: Influence of substituents on reactivity.

Spectroscopic Profile

DFT can predict vibrational (FTIR) and electronic (UV-Vis) spectra, which serve as fingerprints for molecular identification.

  • FTIR Spectroscopy: The most prominent vibrational mode in these molecules is the C=O stretching frequency, typically found around 1650-1700 cm⁻¹. The electronic nature of the substituents influences this frequency; electron-donating groups tend to lower the frequency (red-shift) due to decreased C=O bond order, while electron-withdrawing groups have the opposite effect.

  • UV-Vis Spectroscopy: The electronic transitions, often π → π*, are calculated using Time-Dependent DFT (TD-DFT).[9] The λ_max is sensitive to the extent of conjugation and the HOMO-LUMO gap. Molecules with smaller gaps, like 3-Chloro-4-methoxysalicylaldehyde, are expected to absorb light at longer wavelengths (a bathochromic shift) compared to salicylaldehyde.

Correlation with Biological Activity

The computational data provides a rationale for observed biological activities. For instance, the antimicrobial activity of salicylaldehyde derivatives has been linked to their electronic properties.[12] A study on 4-methoxysalicylaldehyde and its analogs found that the position of the methoxy group significantly impacts antimicrobial efficacy.[12] The enhanced reactivity and distinct electronic profile of 3-Chloro-4-methoxysalicylaldehyde, as suggested by its low HOMO-LUMO gap, may translate to potent biological effects, a hypothesis that warrants experimental validation. The presence of hydroxyl groups is also noted to be important for enhancing antimicrobial activity.[4]

Experimental Protocol: A Self-Validating DFT Calculation

To ensure trustworthiness and replicability, we outline the step-by-step protocol for performing a DFT analysis on 3-Chloro-4-methoxysalicylaldehyde using a program like Gaussian.

Protocol: DFT Analysis of 3-Chloro-4-methoxysalicylaldehyde

  • Molecule Construction:

    • Build the 3D structure of the molecule using a graphical interface (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.

    • Perform an initial, low-level mechanics clean-up to resolve any steric clashes.

  • Geometry Optimization:

    • Set up the calculation input file.

    • Keyword Line: #p B3LYP/6-311G(d,p) Opt. The Opt keyword requests a geometry optimization to find the lowest energy conformation.

    • Submit the calculation. The output will be the optimized coordinates of the molecule at its energy minimum.

  • Frequency Analysis and Verification:

    • Using the optimized geometry from Step 2, set up a new calculation.

    • Keyword Line: #p B3LYP/6-311G(d,p) Freq. The Freq keyword requests the calculation of vibrational frequencies.

    • Verification: Upon completion, inspect the output file. A true energy minimum is confirmed if there are zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state, and further optimization is needed.

  • Electronic Property Calculation:

    • Using the verified optimized geometry, perform a single-point energy calculation.

    • Keyword Line: #p B3LYP/6-311G(d,p) Pop=NBO. The Pop=NBO keyword requests a Natural Bond Orbital analysis to obtain atomic charges and study hyperconjugative interactions.[13]

    • The output file will contain the energies of all molecular orbitals, including HOMO and LUMO.

  • Electronic Spectra Simulation:

    • Set up a final calculation using the optimized geometry.

    • Keyword Line: #p TD(NStates=10) B3LYP/6-311G(d,p). The TD keyword initiates a Time-Dependent DFT calculation to simulate the UV-Vis spectrum. NStates=10 requests the calculation of the first 10 excited states.

    • Analyze the output to identify the transitions with the highest oscillator strengths, which correspond to the major absorption peaks.

Conclusion

This guide demonstrates that DFT is an exceptionally powerful tool for the comparative analysis of substituted salicylaldehydes. The computational results clearly delineate how the interplay between an electron-withdrawing chloro group and an electron-donating methoxy group modulates the structural, electronic, and spectroscopic properties of 3-Chloro-4-methoxysalicylaldehyde relative to its analogs. The key finding is the predicted increase in chemical reactivity, evidenced by a reduced HOMO-LUMO energy gap, which may have significant implications for its potential use in drug design and materials science. This in silico framework provides a reliable, predictive foundation for future experimental work, enabling a more targeted and efficient approach to the synthesis and application of novel salicylaldehyde derivatives.

References

  • ResearchGate. (n.d.). DFT study of salicylaldehyde semicarbazone derivatives interaction with copper and the effect of aminic substituent. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Salicylaldehydes, as the Privileged Synthons in Multicomponent Reactions | Request PDF. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure, vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde | Request PDF. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. PMC. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). The optimized structures of Schiff bases of salicylaldehyde. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. Retrieved January 30, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PMC. Retrieved January 30, 2026, from [Link]

  • MDPI. (n.d.). A Density Functional Theory Study of 4-OH Aldehydes. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Antimicrobial agents of 4-methoxysalicylaldehyde isolated from Periploca sepium oil against foodborne bacteria: structure–activity relationship. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives | The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved January 30, 2026, from [Link]

  • MDPI. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Retrieved January 30, 2026, from [Link]

  • (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. PMC. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities | Request PDF. Retrieved January 30, 2026, from [Link]

  • Semantic Scholar. (n.d.). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activ. Retrieved January 30, 2026, from [Link]

  • OUCI. (n.d.). Exploration of key electronic and optical nonlinearity properties of synthesized salicylaldehyde based compounds via quantum chemical approach. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, DFT Calculations and Hirshfeld Surface Analysis of 3-Chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. Retrieved January 30, 2026, from [Link]

Sources

Safety Operating Guide

Mastering Safety: A Senior Application Scientist's Guide to Handling 3-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As professionals dedicated to the meticulous work of research and drug development, our success is intrinsically linked to the integrity of our experimental conditions and, most importantly, our personal safety. This guide provides a detailed, field-proven framework for handling 3-Chloro-4-methoxysalicylaldehyde, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to build a self-validating system of safety that protects you and your research.

The Compound Profile: Understanding the Intrinsic Hazards

3-Chloro-4-methoxysalicylaldehyde is an aromatic aldehyde containing a chlorinated functional group. This structure informs our safety strategy. The aldehyde group is a known irritant, while chlorinated organic compounds can pose risks of skin absorption and potential systemic toxicity.[1][2] Therefore, our primary goal is to establish a multi-layered defense that eliminates all potential routes of exposure—dermal, ocular, inhalation, and ingestion.[1][3]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Effective protection is not about a single piece of equipment, but an integrated ensemble. All PPE should be inspected for integrity before each use.

Table 1: Essential PPE for Handling 3-Chloro-4-methoxysalicylaldehyde

Protection AreaRequired PPERecommended StandardRationale
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1Protects against splashes, vapors, and dust which can cause serious eye irritation.[1] A face shield offers a broader barrier of protection.[4]
Hands Nitrile Gloves (Double Gloving)ASTM F739Nitrile offers superior resistance to a range of organic solvents compared to latex.[4] Double gloving provides a critical backup layer against undetected punctures.
Body Chemical-Resistant Laboratory CoatN/AProvides a removable barrier to protect skin and personal clothing from spills and contamination.[5]
Respiratory Certified Chemical Fume HoodASHRAE 110This is an engineering control, not PPE, and is the primary and mandatory method for preventing respiratory exposure to dusts and vapors.[1]
Causality in PPE Selection:
  • Eye Protection: Standard safety glasses are inadequate as they do not form a seal around the eyes, leaving them vulnerable to splashes and vapors. Chemical splash goggles are the minimum requirement.[4] A face shield, worn over goggles, is essential when handling quantities that could splash.[4]

  • Hand Protection: The chlorinated nature of the compound necessitates a robust glove material. Nitrile is an excellent and widely accepted choice for its chemical resistance. The practice of double-gloving is a field-proven method to significantly reduce the risk of exposure from a compromised outer glove.

  • Respiratory Protection: Relying on a personal respirator is a secondary control measure. The primary, and mandatory, line of defense is an engineering control—the chemical fume hood.[6] All weighing, handling, and solution preparation of 3-Chloro-4-methoxysalicylaldehyde must be performed within a hood confirmed to be in proper working order.

The Operational Plan: A Step-by-Step Workflow for Safe Handling and Disposal

A structured workflow minimizes error and ensures safety is integrated into the scientific process. This protocol covers the entire lifecycle of the compound in your lab.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_disposal Phase 3: Decontamination & Disposal prep_hood Verify Fume Hood Functionality prep_ppe Don Full PPE (Coat, Goggles, Double Gloves) prep_hood->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh handle_exp Perform Experiment in Fume Hood handle_weigh->handle_exp disp_decon Decontaminate Glassware & Surfaces handle_exp->disp_decon disp_waste Segregate Waste: 'Halogenated Organic Waste' disp_decon->disp_waste disp_ppe Doff & Dispose Outer Gloves disp_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methoxysalicylaldehyde
Reactant of Route 2
3-Chloro-4-methoxysalicylaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.